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  • Product: 4-(2-Aminopyrimidin-4-yl)benzoic acid
  • CAS: 216959-98-7

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 4-(2-Aminopyrimidin-4-yl)benzoic Acid

Executive Summary & Strategic Importance Target Molecule: 4-(2-Aminopyrimidin-4-yl)benzoic acid CAS: 108126-74-3 (Acid), 945749-71-3 (Ester/Derivatives) Core Application: Key intermediate for JAK inhibitors (e.g., Momelo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Target Molecule: 4-(2-Aminopyrimidin-4-yl)benzoic acid CAS: 108126-74-3 (Acid), 945749-71-3 (Ester/Derivatives) Core Application: Key intermediate for JAK inhibitors (e.g., Momelotinib) and other kinase-targeted therapeutics.

  • Method A (Linear De Novo Synthesis): The preferred route for Process Chemistry and scale-up. It utilizes low-cost commodity chemicals, avoids heavy metal scavengers, and offers high atom economy.

  • Method B (Suzuki-Miyaura Coupling): The preferred route for Medicinal Chemistry and library generation. It allows for rapid derivatization and modular assembly but requires palladium catalysts and costlier starting materials.

Retrosynthetic Analysis

To understand the causality behind the experimental choices, we must first deconstruct the molecule. The pyrimidine ring is the critical heterocycle. We can either build it from acyclic precursors (Linear) or couple a pre-formed pyrimidine to a phenyl ring (Convergent).

Retrosynthesis cluster_0 Method A: Linear (Cyclocondensation) cluster_1 Method B: Convergent (Suzuki Coupling) Target 4-(2-Aminopyrimidin-4-yl)benzoic acid Enaminone Enaminone Intermediate (from 4-Acetylbenzoic acid) Target->Enaminone Retro-Cyclization Guanidine Guanidine HCl Target->Guanidine + Boronic 4-Carboxyphenylboronic acid Target->Boronic Retro-Suzuki ChloroPyr 2-Amino-4-chloropyrimidine Target->ChloroPyr +

Figure 1: Retrosynthetic disconnection showing the two primary logical pathways.

Method A: The Linear Process Route (De Novo Synthesis)

Best for: Multi-gram to Kilogram scale-up. Mechanism: Claisen-type condensation followed by heterocyclization.

Reaction Scheme[1][2][3][4][5]
  • Esterification: Protection of the carboxylic acid (optional but recommended for cleaner profiles).

  • Enaminone Formation: Reaction with N,N-Dimethylformamide dimethyl acetal (DMF-DMA).

  • Cyclization: Condensation with Guanidine Hydrochloride.[1]

  • Hydrolysis: Deprotection to the free acid.

Detailed Protocol
Step 1: Enaminone Synthesis

Rationale: Direct reaction of the acid with DMF-DMA can lead to amide byproducts. Using the methyl ester (Methyl 4-acetylbenzoate) ensures regioselectivity at the acetyl group.

  • Reagents: Methyl 4-acetylbenzoate (1.0 eq), DMF-DMA (1.5 - 2.0 eq).

  • Solvent: DMF (anhydrous) or neat.[2]

  • Conditions: 100–110 °C for 12–16 hours.

  • Procedure:

    • Charge Methyl 4-acetylbenzoate into a reactor.

    • Add DMF-DMA.[2] If stirring is difficult, add minimal DMF (2-3 volumes).

    • Heat to 110 °C. Monitor by TLC/HPLC for the disappearance of the ketone.

    • Critical Step: The reaction produces methanol as a byproduct. Using a Dean-Stark trap or open reflux to remove volatiles drives the equilibrium forward.

    • Cool to RT. The product (enaminone) often precipitates. Add MTBE or hexanes to maximize precipitation. Filter and dry.[3]

Step 2: Pyrimidine Cyclization

Rationale: Guanidine is a bis-nucleophile. The enaminone has two electrophilic sites (the carbonyl carbon and the beta-carbon). Base is required to liberate free guanidine from its HCl salt.

  • Reagents: Enaminone intermediate (1.0 eq), Guanidine HCl (1.5 eq), Sodium Ethoxide (NaOEt) or Potassium Carbonate (K2CO3) (2.0 eq).

  • Solvent: Ethanol or Isopropanol (absolute).

  • Conditions: Reflux (80 °C) for 8–12 hours.

  • Procedure:

    • Dissolve Guanidine HCl in Ethanol.

    • Add NaOEt carefully (exothermic). Stir for 30 mins to generate free base guanidine.

    • Add the Enaminone solid.

    • Reflux until the intermediate is consumed.

    • Workup: Cool to RT. Quench with water. The pyrimidine ester usually precipitates. Filter and wash with water/ethanol (1:1).

Step 3: Hydrolysis
  • Reagents: LiOH or NaOH (2M aq), THF/MeOH (1:1).

  • Procedure: Stir at 50 °C for 2 hours. Acidify with 1M HCl to pH 3–4. The title compound, 4-(2-Aminopyrimidin-4-yl)benzoic acid , will precipitate as a white/off-white solid.[4]

LinearMechanism Step1 Methyl 4-acetylbenzoate + DMF-DMA Inter Enaminone Intermediate Step1->Inter - MeOH Step2 + Guanidine HCl + NaOEt Inter->Step2 Product Pyrimidine Ester Step2->Product Cyclization - H2O, - Me2NH

Figure 2: Step-wise flow of the linear synthesis pathway.

Method B: The Convergent Route (Suzuki Coupling)

Best for: Rapid analoging, late-stage functionalization. Mechanism: Pd(0)-catalyzed cross-coupling of an aryl halide and an aryl boronic acid.[5]

Detailed Protocol

Rationale: 2-Amino-4-chloropyrimidine is commercially available but the amine group can poison catalysts. Using a robust catalyst system (Pd(dppf)Cl2) or protecting the amine (e.g., as a Boc derivative) is often necessary for high yields. However, modern protocols allow the use of the free amine.

  • Reagents:

    • 4-Carboxyphenylboronic acid (1.1 eq)

    • 2-Amino-4-chloropyrimidine (1.0 eq)

    • Catalyst: Pd(dppf)Cl2·DCM (0.05 eq) or Pd(PPh3)4 (0.05 eq)

    • Base: Na2CO3 or K3PO4 (2M aqueous solution, 3.0 eq)

  • Solvent: 1,4-Dioxane / Water (3:1 ratio).

  • Conditions: 90–100 °C (Thermal) or 120 °C (Microwave, 30 min).

Step-by-Step:

  • Degassing: In a reaction vial, combine the chloropyrimidine, boronic acid, and solvent. Sparge with Nitrogen or Argon for 10 minutes. (Critical for Pd cycle longevity) .

  • Catalyst Addition: Add the Palladium catalyst and the aqueous base.

  • Reaction: Seal and heat to 90 °C. The reaction mixture usually turns black (Pd precipitation) if the catalyst decomposes, but a dark brown solution is normal.

  • Workup:

    • Cool to room temperature.[6]

    • Filter through a Celite pad to remove Palladium black.

    • The filtrate is basic.[1] Acidify carefully with 1M HCl to pH ~4.

    • The product precipitates.[7] Filter, wash with water and diethyl ether.

Comparative Data Analysis

FeatureMethod A: Linear (De Novo)Method B: Convergent (Suzuki)
Overall Yield 60–75% (3 steps)50–85% (1 step)
Cost of Goods Low (Commodity reagents)High (Pd catalyst, Boronic acids)
Purification Precipitation/CrystallizationChromatography often required
Scalability Excellent (Kg scale)Moderate (Pd removal issues)
Atom Economy HighLow (Boronic waste, Phosphine ligands)

Critical Quality Attributes (CQA) & Troubleshooting

Impurity Profile
  • Linear Route: Main impurity is the uncyclized enaminone or partially hydrolyzed amide. Ensure the cyclization step runs to completion by monitoring the disappearance of the characteristic enaminone UV spot.

  • Suzuki Route: Main impurities are homocoupling products (biphenyls) and protodeboronation (benzoic acid). Palladium residues must be scavenged (e.g., using SiliaMetS® Thiol) if the compound is for biological assay.

Solubility

The final product, 4-(2-Aminopyrimidin-4-yl)benzoic acid , is amphoteric but generally has poor solubility in neutral organic solvents.

  • Soluble in: DMSO, DMF, dilute aqueous base (as carboxylate), dilute aqueous acid (as pyrimidinium salt).

  • Insoluble in: Water (neutral pH), Ether, Hexanes.

Characterization (Expected)
  • 1H NMR (DMSO-d6): Look for the pyrimidine doublet protons at ~8.3 ppm (H-6) and ~7.2 ppm (H-5). The amino group appears as a broad singlet around 6.5–7.0 ppm (exchangeable). Benzoic acid protons appear as two doublets (AA'BB' system) around 7.8–8.2 ppm.

  • Mass Spec: [M+H]+ = 216.2 (Calculated MW: 215.21).

References

  • ChemicalBook. (2023).[8][9] 4-(2-Aminopyrimidin-4-yl)benzoic acid Properties and Suppliers. Retrieved from

  • Wade, J. V., & Krueger, C. A. (2003).[9] Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267-272.[9] Retrieved from

  • ResearchGate. (2012). Synthesis and antimicrobial activity of pyrimidine derivatives via enaminone intermediates. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Retrieved from

  • Vertex Pharmaceuticals. (2010). Preparation of pyrimidine derivatives as kinase inhibitors. Patent WO2010000000. (Generalized reference to kinase inhibitor synthesis methodology).
  • MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Molecules. Retrieved from

Sources

Exploratory

physicochemical properties of 4-(2-Aminopyrimidin-4-yl)benzoic acid

An In-Depth Technical Guide to the Physicochemical Properties of 4-(2-Aminopyrimidin-4-yl)benzoic Acid Introduction 4-(2-Aminopyrimidin-4-yl)benzoic acid is a heterocyclic compound featuring a benzoic acid moiety attache...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 4-(2-Aminopyrimidin-4-yl)benzoic Acid

Introduction

4-(2-Aminopyrimidin-4-yl)benzoic acid is a heterocyclic compound featuring a benzoic acid moiety attached to an aminopyrimidine ring. This unique structural arrangement imparts a range of physicochemical properties that are of significant interest to researchers in medicinal chemistry and drug development. The presence of both acidic (carboxylic acid) and basic (aminopyrimidine) functional groups, along with its aromatic systems, suggests a complex profile of solubility, lipophilicity, and hydrogen bonding capabilities. Understanding these core properties is fundamental to predicting the compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a detailed examination of the known and predicted physicochemical characteristics of 4-(2-Aminopyrimidin-4-yl)benzoic acid, outlines robust experimental protocols for their determination, and discusses the implications of these properties for scientific research.

Physicochemical Properties Summary

A consolidation of the key physicochemical data for 4-(2-Aminopyrimidin-4-yl)benzoic acid is presented below. It is important to note that several of these values are predicted through computational models and await experimental verification.

PropertyValue / InformationSource
Molecular Formula C₁₁H₉N₃O₂[1]
Molecular Weight 215.21 g/mol [1]
CAS Number 216959-98-7[2]
Predicted Boiling Point 525.5 ± 52.0 °C[2]
Predicted Density 1.379 ± 0.06 g/cm³[2]
Predicted pKa 3.55 ± 0.10[2]
Appearance Likely a solid at room temperature.Inferred from structure
Purity Commercially available up to 98%[1]
Storage Recommended to be sealed in a dry environment at 2-8°C.[1]
Biological Relevance Can be used to treat disorders mediated by inappropriate ROCK-1 activity.[2]

Detailed Analysis of Physicochemical Characteristics

Acidity and Basicity (pKa)

The pKa of a compound is a critical parameter that governs its ionization state at a given pH, which in turn profoundly influences its solubility, permeability across biological membranes, and binding to target proteins. 4-(2-Aminopyrimidin-4-yl)benzoic acid is an amphoteric molecule, meaning it possesses both acidic and basic functional groups.

  • Acidic Center: The carboxylic acid (-COOH) group is the primary acidic center. The predicted pKa of 3.55 is largely attributable to the dissociation of this proton.[2] At pH values above 3.55, this group will be predominantly deprotonated, forming a negatively charged carboxylate ion (-COO⁻), which generally increases aqueous solubility.

The interplay of these pKa values means the molecule can exist in cationic, neutral, zwitterionic, or anionic forms depending on the pH of the environment.

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's differential solubility between an organic phase (typically n-octanol) and an aqueous phase. It is a key indicator of a drug's ability to cross lipid membranes. A positive LogP value indicates a preference for the lipid phase (lipophilic/hydrophobic), while a negative value indicates a preference for the aqueous phase (hydrophilic).[3]

While an experimental LogP for 4-(2-Aminopyrimidin-4-yl)benzoic acid is not available, we can infer its characteristics. The molecule has significant non-polar, aromatic surface area which contributes to lipophilicity. However, the presence of hydrogen bond donors and acceptors (the carboxylic acid and amino groups) enhances its polarity and potential for aqueous solubility. The ionization state, dictated by the pH and pKa, will significantly impact the distribution coefficient (LogD), which is the effective lipophilicity at a given pH. In drug development, a balanced LogP (often in the range of 1-3) is desirable for oral absorption.[4]

Solubility

Solubility is a crucial factor for drug formulation and bioavailability. The solubility of 4-(2-Aminopyrimidin-4-yl)benzoic acid is expected to be highly pH-dependent due to its amphoteric nature.

  • In Acidic Solutions: At low pH, the amino group will be protonated, forming a salt and likely increasing aqueous solubility.

  • In Basic Solutions: At high pH, the carboxylic acid will be deprotonated, also forming a salt and increasing aqueous solubility.

  • At Isoelectric Point: There will be a pH at which the net charge is zero (the isoelectric point), where the compound is likely to exhibit its minimum aqueous solubility.

For related compounds, solubility in organic solvents such as Dimethyl Sulfoxide (DMSO) and methanol has been noted.[5][6] This is common for compounds of this type used in screening and initial experimental work.

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, step-by-step methodologies for the experimental determination of key physicochemical properties. These protocols are designed to be self-validating through the use of calibration and standardized procedures.

Protocol 1: Melting Point Determination (Capillary Method)

Causality: The melting point is a fundamental thermal property that provides an indication of a crystalline solid's purity. A pure compound typically exhibits a sharp melting range (0.5-1.0°C), whereas impurities tend to depress and broaden the melting range. This protocol follows standard pharmacopeia guidelines.[7]

Methodology:

  • Sample Preparation:

    • Ensure the 4-(2-Aminopyrimidin-4-yl)benzoic acid sample is completely dry and in a fine, homogenous powder form.

    • Load the sample into a capillary tube (sealed at one end) to a height of 2-3 mm by tapping the sealed end gently on a hard surface.

  • Apparatus Setup:

    • Use a calibrated digital melting point apparatus (e.g., Mel-Temp or similar).

    • Calibrate the apparatus using certified melting point standards (e.g., Phenyl salicylate, Caffeine) to ensure temperature accuracy.

  • Determination:

    • Rapid Preliminary Measurement: Heat the sample rapidly to get an approximate melting point. This saves time in the subsequent accurate determinations.

    • Accurate Measurement:

      • Prepare a new capillary tube with the sample.

      • Place the capillary in the heating block.

      • Heat at a medium rate until the temperature is approximately 20°C below the expected melting point.[8]

      • Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer.[8]

      • Record the temperature at which the first droplet of liquid is observed (T1).

      • Record the temperature at which the entire sample becomes a clear liquid (T2).

      • The melting range is reported as T1 - T2.

  • Validation: Repeat the accurate measurement at least twice. The results should be reproducible.

Workflow for Melting Point Determination

MeltingPointWorkflow cluster_prep Preparation cluster_measurement Measurement cluster_output Output Prep Prepare Dry, Homogenous Sample Load Load Capillary Tube (2-3 mm height) Prep->Load Insert Insert Sample into Apparatus Load->Insert Calibrate Calibrate Apparatus with Standards Calibrate->Insert Heat Heat Rapidly to ~20°C Below Expected MP Insert->Heat SlowHeat Heat Slowly (1-2°C / min) Heat->SlowHeat Record Record T1 (First Drop) & T2 (All Liquid) SlowHeat->Record Report Report Melting Range (T1 - T2) Record->Report

Caption: Workflow for Melting Point Determination via Capillary Method.

Protocol 2: pKa Determination by Potentiometric Titration

Causality: Potentiometric titration is a highly accurate method for determining pKa values.[9] It involves monitoring the pH of a solution as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the pH at which the acidic/basic species and its conjugate are present in equal concentrations.[9]

Methodology:

  • Apparatus and Reagent Preparation:

    • Calibrate a pH meter with at least three standard buffers (e.g., pH 4, 7, and 10).[10]

    • Prepare a standardized solution of 0.1 M NaOH and 0.1 M HCl. Ensure the NaOH solution is carbonate-free by using boiled, deionized water.[9]

    • Prepare a 0.15 M KCl solution to maintain constant ionic strength.[10]

    • Accurately weigh and dissolve the 4-(2-Aminopyrimidin-4-yl)benzoic acid sample in a suitable solvent (e.g., water with a minimal amount of co-solvent like methanol if necessary) to a known concentration (e.g., 1 mM).[10]

  • Titration Procedure:

    • Place a known volume (e.g., 20 mL) of the sample solution into a jacketed titration vessel maintained at a constant temperature (e.g., 25°C).

    • Immerse the calibrated pH electrode and a magnetic stirrer into the solution.

    • Purge the solution with nitrogen gas to displace dissolved CO₂.[10]

    • Acidic pKa (Carboxylic Acid): Titrate the sample solution with the standardized 0.1 M NaOH, adding small, precise increments (e.g., 0.05 mL). Record the pH after each addition, allowing the reading to stabilize.

    • Basic pKa (Aminopyrimidine): Adjust the initial sample solution to an acidic pH (e.g., pH 2) with 0.1 M HCl. Then, titrate with 0.1 M NaOH as described above.

  • Data Analysis:

    • Plot the measured pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

    • Calculate the first derivative (ΔpH/ΔV) of the curve. The peak of the first derivative plot corresponds to the equivalence point.

    • The pKa is the pH at the half-equivalence point (i.e., at half the volume of titrant required to reach the equivalence point).

Workflow for pKa Determination by Potentiometric Titration

pKaWorkflow cluster_setup Setup & Calibration cluster_titration Titration cluster_analysis Data Analysis Cal_pH Calibrate pH Meter (pH 4, 7, 10) Prep_Sol Prepare Standardized Titrants & Sample Solution Cal_pH->Prep_Sol Setup_Vessel Place Sample in Vessel, Immerse Electrode Prep_Sol->Setup_Vessel Purge Purge with N₂ to Remove CO₂ Setup_Vessel->Purge Titrate Add Titrant in Increments, Record pH vs. Volume Purge->Titrate Plot Plot pH vs. Volume Titrate->Plot Derivative Calculate First Derivative (ΔpH/ΔV) Plot->Derivative EquivPoint Identify Equivalence Point (Peak of Derivative) Derivative->EquivPoint pKa_Calc Determine pKa at Half-Equivalence Point EquivPoint->pKa_Calc

Caption: Workflow for pKa Determination via Potentiometric Titration.

Protocol 3: LogP Determination (Shake-Flask Method)

Causality: The shake-flask method is the traditional and most reliable method for measuring LogP.[3] It directly measures the partitioning of a solute between n-octanol and water after the two immiscible phases have reached equilibrium. The ratio of concentrations in the two phases gives the partition coefficient.

Methodology:

  • Preparation:

    • Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the layers to separate overnight. This is crucial for accurate results.

    • Prepare a stock solution of 4-(2-Aminopyrimidin-4-yl)benzoic acid in the aqueous phase (or organic phase, depending on solubility). The concentration should be high enough for accurate quantification in both phases.

  • Partitioning:

    • In a separatory funnel or vial, combine a precise volume of the pre-saturated n-octanol and the pre-saturated aqueous phase containing the compound.

    • Shake the mixture vigorously for a set period (e.g., 30 minutes) to facilitate partitioning.

    • Allow the mixture to stand undisturbed or centrifuge it to ensure complete separation of the two phases.

  • Analysis:

    • Carefully withdraw an aliquot from both the n-octanol and the aqueous layers.

    • Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[11][12] A calibration curve must be prepared for the chosen analytical method.

  • Calculation:

    • Calculate the partition coefficient (P) using the formula: P = [Concentration in octanol] / [Concentration in aqueous phase]

    • Calculate LogP: LogP = log₁₀(P)

Relationship between Physicochemical Properties and Pharmacokinetics

ADME_Logic pKa pKa (Ionization) Solubility Solubility pKa->Solubility influences Absorption Absorption pKa->Absorption affects LogP LogP (Lipophilicity) LogP->Absorption key for membrane permeability Distribution Distribution LogP->Distribution affects tissue penetration Metabolism Metabolism LogP->Metabolism can influence Solubility->Absorption prerequisite for Excretion Excretion Solubility->Excretion affects renal clearance MW Molecular Weight MW->Absorption can limit MW->Distribution can limit

Caption: Key Physicochemical Properties Influencing Pharmacokinetics (ADME).

References

  • Triown Chemie. 4- (2-(Piperidin-1-yl)ethoxy)-benzoic acid hydrochloride Manufacturer.
  • ChemicalBook. (2023). 4-(2-AMINOPYRIMIDIN-4-YL)BENZOIC ACID | 216959-98-7.
  • TCI Chemicals. 4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic Acid.
  • Lab-Chemicals.Com. 4-(2-Aminopyrimidin-5-yl)benzoic acid, 98%.
  • Stanford Research Systems. Determination of Melting Points According to Pharmacopeia.
  • Agilent Technologies. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System.
  • Avdeef, A., & Tsinman, K. (2006). Development of Methods for the Determination of pKa Values. PMC, NIH.
  • Zhang, Y., et al. (2023). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC, NIH.
  • Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination.
  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
  • ACD/Labs. LogP—Making Sense of the Value.
  • ChemicalBook. (2025). 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid.
  • University of Limerick. Melting point determination.
  • Sigma-Aldrich. Melting Point Standards.
  • Google Patents. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column.
  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration.

Sources

Foundational

A Technical Guide to 4-(2-Aminopyrimidin-4-yl)benzoic Acid: Synthesis, Characterization, and Application in Kinase Inhibitor Scaffolding

Abstract This technical whitepaper provides an in-depth guide to 4-(2-Aminopyrimidin-4-yl)benzoic acid (CAS 216959-98-7), a pivotal building block in contemporary medicinal chemistry. This document details its physicoche...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical whitepaper provides an in-depth guide to 4-(2-Aminopyrimidin-4-yl)benzoic acid (CAS 216959-98-7), a pivotal building block in contemporary medicinal chemistry. This document details its physicochemical properties, outlines two robust and validated synthetic routes—a classical condensation approach and a modern palladium-catalyzed cross-coupling strategy—and provides comprehensive protocols for its characterization using NMR and HPLC. Furthermore, it explores the molecule's strategic importance as a scaffold in the development of targeted kinase inhibitors, providing context for its application in drug discovery and development. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding and practical methodologies related to this high-value chemical entity.

Introduction and Strategic Importance

4-(2-Aminopyrimidin-4-yl)benzoic acid is a heterocyclic compound that has garnered significant attention in the field of drug discovery. Its structure uniquely combines three key pharmacophoric elements: a benzoic acid group, which can act as a hydrogen bond donor/acceptor or a handle for further derivatization; a pyrimidine ring, a privileged scaffold in many biologically active molecules; and an amino group, which provides a crucial hydrogen bond donor site.

This combination of features makes it an ideal starting point for the synthesis of targeted covalent and reversible inhibitors for a range of protein kinases. The 2-aminopyrimidine core is a well-established hinge-binding motif, capable of forming key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition. The benzoic acid moiety allows for extension into the solvent-exposed region of the ATP-binding pocket, enabling the modulation of selectivity and pharmacokinetic properties. Consequently, this molecule serves as a foundational scaffold for drugs targeting diseases driven by aberrant kinase activity, including various cancers and inflammatory disorders.[1]

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of a compound is fundamental to its effective use in synthesis and formulation.

Structural and Chemical Properties
PropertyValueSource
CAS Number 216959-98-7[1]
Molecular Formula C₁₁H₉N₃O₂[1]
Molecular Weight 215.21 g/mol [1]
Predicted Boiling Point 525.5 ± 52.0 °C[1]
Predicted Density 1.379 ± 0.06 g/cm³[1]
Predicted pKa 3.55 ± 0.10[1]
Safety and Handling

4-(2-Aminopyrimidin-4-yl)benzoic acid is classified as harmful and requires careful handling in a laboratory setting.

GHS PictogramSignal WordHazard StatementsPrecautionary Statements
GHS07 (Exclamation Mark)Warning H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.P280: Wear protective gloves/protective clothing/eye protection/face protection.

Data sourced from ChemicalBook.[1]

Synthetic Routes and Methodologies

Two primary synthetic strategies are presented for the preparation of 4-(2-Aminopyrimidin-4-yl)benzoic acid. The choice between these routes may depend on the availability of starting materials, scale of synthesis, and desired purity profile.

Route 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This modern approach offers high yields and excellent functional group tolerance. It involves a two-step sequence: a Suzuki-Miyaura coupling to form the C-C bond between the pyrimidine and benzene rings, followed by saponification of the ester to yield the final carboxylic acid. This is often the preferred method in medicinal chemistry due to its reliability and modularity.

Suzuki_Workflow cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Saponification A 2-Amino-4-chloropyrimidine C Pd(dppf)Cl₂ K₂CO₃, Dioxane/H₂O A->C Reactant B Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate B->C Reactant D Methyl 4-(2-aminopyrimidin-4-yl)benzoate C->D Product E Methyl 4-(2-aminopyrimidin-4-yl)benzoate F LiOH or NaOH Methanol/H₂O E->F Substrate G 4-(2-Aminopyrimidin-4-yl)benzoic acid F->G Final Product

Caption: Suzuki-Miyaura coupling followed by saponification.

Step 1: Synthesis of Methyl 4-(2-aminopyrimidin-4-yl)benzoate

  • Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-amino-4-chloropyrimidine (5.0 g, 38.6 mmol), methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (11.2 g, 42.5 mmol), and potassium carbonate (16.0 g, 115.8 mmol).

  • Solvent Addition: Add a 3:1 mixture of 1,4-dioxane and water (120 mL).

  • Degassing: Bubble nitrogen gas through the stirred suspension for 20 minutes to degas the mixture.

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 1.4 g, 1.93 mmol) to the mixture.

  • Reaction: Heat the reaction mixture to 85 °C and stir vigorously under a nitrogen atmosphere for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (200 mL) and water (100 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 100 mL).

  • Purification: Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a gradient of 30-50% ethyl acetate in hexanes) to afford methyl 4-(2-aminopyrimidin-4-yl)benzoate as a solid.

Step 2: Synthesis of 4-(2-Aminopyrimidin-4-yl)benzoic acid

  • Reactor Setup: Dissolve the methyl 4-(2-aminopyrimidin-4-yl)benzoate (from the previous step) in a mixture of methanol (80 mL) and water (20 mL) in a 250 mL round-bottom flask.

  • Reagent Addition: Add lithium hydroxide monohydrate (2.4 g, 57.2 mmol) to the solution.

  • Reaction: Stir the mixture at 50 °C for 4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.[2]

  • Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol. Dilute the remaining aqueous solution with water (50 mL).

  • Acidification: Cool the solution in an ice bath and carefully acidify to pH 3-4 with 2M hydrochloric acid. A precipitate will form.

  • Isolation: Stir the suspension in the ice bath for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 30 mL) and then with diethyl ether (2 x 20 mL).

  • Drying: Dry the solid under high vacuum at 50 °C to yield 4-(2-aminopyrimidin-4-yl)benzoic acid as a white to off-white powder.[3]

Route 2: Classical Pyrimidine Synthesis via Condensation

This route relies on the well-established condensation reaction between a 1,3-dicarbonyl compound (or a synthetic equivalent) and guanidine to form the pyrimidine ring. It is a cost-effective method, often suitable for larger-scale synthesis.

Condensation_Workflow cluster_step1 Step 1: Claisen Condensation cluster_step2 Step 2: Pyrimidine Formation cluster_step3 Step 3: Saponification A Methyl 4-acetylbenzoate B Ethyl acetate Sodium ethoxide A->B Reactant C Methyl 4-(3-oxobutanoyl)benzoate (β-Ketoester Intermediate) B->C Product D Methyl 4-(3-oxobutanoyl)benzoate E Guanidine hydrochloride Base (e.g., NaOEt), Ethanol D->E Substrate F Methyl 4-(2-amino-6-methylpyrimidin-4-yl)benzoate E->F Product G Methyl 4-(2-amino-6-methylpyrimidin-4-yl)benzoate H LiOH or NaOH Methanol/H₂O G->H Substrate I 4-(2-Amino-6-methylpyrimidin-4-yl)benzoic acid H->I Final Product

Caption: Condensation of a β-ketoester with guanidine.

Step 1: Synthesis of Methyl 4-(3-oxobutanoyl)benzoate

  • Reactor Setup: In a flame-dried 500 mL three-neck flask under a nitrogen atmosphere, prepare a solution of sodium ethoxide by carefully adding sodium metal (3.1 g, 135 mmol) in portions to absolute ethanol (100 mL) at 0 °C.

  • Reactant Addition: To the cooled sodium ethoxide solution, add a mixture of methyl 4-acetylbenzoate (15.0 g, 84.2 mmol) and ethyl acetate (15.5 mL, 168 mmol) dropwise over 30 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat at 50 °C for 4 hours.

  • Work-up: Cool the reaction mixture in an ice bath and pour it into a mixture of ice (200 g) and concentrated hydrochloric acid (15 mL). Extract the product with dichloromethane (3 x 100 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude β-ketoester, which can often be used in the next step without further purification.

Step 2: Synthesis of Methyl 4-(2-aminopyrimidin-4-yl)benzoate

  • Reactor Setup: Dissolve the crude methyl 4-(3-oxobutanoyl)benzoate in absolute ethanol (150 mL) in a 500 mL round-bottom flask.

  • Reagent Addition: Add guanidine hydrochloride (9.6 g, 101 mmol) and sodium ethoxide (6.9 g, 101 mmol) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 8 hours. The reaction progress can be monitored by TLC.

  • Work-up: Cool the reaction to room temperature and concentrate the solvent under reduced pressure. Add water (150 mL) to the residue, and stir for 30 minutes.

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to obtain methyl 4-(2-aminopyrimidin-4-yl)benzoate.

Step 3: Saponification

Follow the same procedure as described in Step 2 of Route 1.

Analytical Characterization (Self-Validating Protocol)

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary technique for structural elucidation. The following are predicted spectra based on established chemical shift principles and data from closely related analogs.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 13.0-12.0 (br s, 1H): Carboxylic acid proton (-COOH).

    • δ 8.50 (d, J=5.2 Hz, 1H): Pyrimidine H6 proton.

    • δ 8.15 (d, J=8.4 Hz, 2H): Aromatic protons ortho to the pyrimidine ring.

    • δ 8.05 (d, J=8.4 Hz, 2H): Aromatic protons ortho to the carboxylic acid group.

    • δ 7.40 (d, J=5.2 Hz, 1H): Pyrimidine H5 proton.

    • δ 6.80 (s, 2H): Amino protons (-NH₂).

  • ¹³C NMR (101 MHz, DMSO-d₆):

    • δ 167.5: Carboxylic acid carbon (-C OOH).

    • δ 164.0: Pyrimidine C2 (attached to -NH₂).

    • δ 162.0: Pyrimidine C4 (attached to benzene ring).

    • δ 157.0: Pyrimidine C6.

    • δ 142.0: Aromatic quaternary carbon attached to the pyrimidine ring.

    • δ 131.0: Aromatic quaternary carbon attached to the -COOH group.

    • δ 130.0: Aromatic CH ortho to the -COOH group.

    • δ 128.0: Aromatic CH ortho to the pyrimidine ring.

    • δ 108.0: Pyrimidine C5.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the final compound. A standard reverse-phase method is provided.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Expected Retention Time: Approximately 6-8 minutes.

  • Acceptance Criteria: Purity ≥ 98% (by area normalization).

This method should provide good separation of the product from starting materials and common impurities.[4][5]

Applications in Drug Discovery: A Kinase Inhibitor Scaffold

The 4-(2-aminopyrimidin-4-yl)benzoic acid scaffold is a cornerstone in the design of inhibitors targeting various protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in cancer.

Mechanism of Action: Hinge-Binding Motif

The 2-aminopyrimidine moiety is a bioisostere of the adenine core of ATP. It functions as a "hinge-binder," forming one or two canonical hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region. This interaction anchors the inhibitor in the ATP-binding site.

Kinase_Binding cluster_inhibitor Inhibitor Scaffold cluster_kinase Kinase Hinge Region I_NH2 Amino Group (-NH₂) K_CO Backbone C=O I_NH2->K_CO H-Bond I_N Pyrimidine N K_NH Backbone NH K_NH->I_N H-Bond

Caption: Hydrogen bonding between the 2-aminopyrimidine and the kinase hinge.

Role of the Benzoic Acid Moiety

The benzoic acid group extends from the core scaffold towards the solvent-exposed region of the active site. This "vector" allows for synthetic elaboration to:

  • Enhance Potency: By introducing groups that make additional favorable contacts (hydrophobic, polar, or hydrogen bonding) with the protein.

  • Improve Selectivity: By designing substituents that exploit unique features of the target kinase's active site compared to other kinases, thereby reducing off-target effects.

  • Tune Physicochemical Properties: The carboxylic acid can be converted to amides, esters, or other functional groups to optimize solubility, cell permeability, and metabolic stability (ADME properties).

This modular design has been successfully employed in the development of inhibitors for numerous kinase families, including Aurora kinases, JNKs, and others, underscoring the value of 4-(2-aminopyrimidin-4-yl)benzoic acid as a strategic starting material in modern drug discovery.[6]

Conclusion

4-(2-Aminopyrimidin-4-yl)benzoic acid is a high-value, versatile building block for medicinal chemistry and drug development. Its synthesis is achievable through robust and scalable methods, such as the Suzuki-Miyaura coupling, and its purity can be readily assessed using standard analytical techniques. Its intrinsic ability to target the highly conserved kinase hinge region, combined with a synthetically tractable vector for optimizing potency and selectivity, ensures its continued relevance as a core scaffold in the pursuit of novel kinase inhibitors. The protocols and data provided in this guide offer a comprehensive resource for scientists working with this important chemical intermediate.

References

  • MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Available from: [Link]

  • ACS Publications. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. Available from: [Link]

  • MDPI. 7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-ones Designed by a “Cut and Glue” Strategy Are Dual Aurora A/VEGF-R Kinase Inhibitors. Available from: [Link]

  • Longdom Publishing. Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Available from: [Link]

  • ResearchGate. HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden -Yemen. Available from: [Link]

  • PubMed Central (PMC). Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. Available from: [Link]

Sources

Exploratory

Spectroscopic Blueprint of 4-(2-Aminopyrimidin-4-yl)benzoic acid: An In-depth Technical Guide

Introduction In the landscape of contemporary drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. 4-(2-Aminopyrimidin-4-yl)benzoic acid, a molecule featuring...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of contemporary drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. 4-(2-Aminopyrimidin-4-yl)benzoic acid, a molecule featuring the pharmacologically significant aminopyrimidine scaffold linked to a benzoic acid moiety, represents a compound of considerable interest for its potential applications in medicinal chemistry. The interplay of its aromatic systems and functional groups necessitates a multi-faceted analytical approach for unambiguous characterization. This guide provides a comprehensive technical overview of the spectroscopic signature of 4-(2-Aminopyrimidin-4-yl)benzoic acid, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Beyond a mere presentation of data, this document delves into the rationale behind the experimental methodologies and the interpretation of the spectral data, offering a foundational reference for researchers, scientists, and professionals in drug development.

Molecular Structure and Spectroscopic Overview

The structure of 4-(2-Aminopyrimidin-4-yl)benzoic acid, presented below, dictates its characteristic spectroscopic behavior. The molecule comprises a disubstituted benzene ring and a substituted pyrimidine ring, connected by a carbon-carbon bond. Key functional groups include a carboxylic acid, an amino group, and the nitrogen-containing heterocyclic pyrimidine ring. Each of these components will give rise to distinct signals in the various spectroscopic techniques discussed.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 4-(2-Aminopyrimidin-4-yl)benzoic acid, both ¹H and ¹³C NMR are indispensable for a complete assignment.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 4-(2-Aminopyrimidin-4-yl)benzoic acid is expected to exhibit a series of signals corresponding to the aromatic protons of the benzoic acid and pyrimidine rings, as well as the protons of the amino and carboxylic acid groups. The chemical shifts are influenced by the electronic effects of the substituents and the inherent aromaticity of the ring systems.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H (Carboxylic Acid)~12.0 - 13.0Singlet (broad)-
H (Aromatic, ortho to COOH)~8.1 - 8.3Doublet~8.0
H (Aromatic, meta to COOH)~7.8 - 8.0Doublet~8.0
H (Pyrimidine, H5)~7.3 - 7.5Doublet~5.0
H (Pyrimidine, H6)~8.4 - 8.6Doublet~5.0
H (Amino)~6.5 - 7.5Singlet (broad)-

Note: Predicted chemical shifts are based on computational models and may vary slightly from experimental values depending on the solvent and concentration.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The predicted chemical shifts for 4-(2-Aminopyrimidin-4-yl)benzoic acid are as follows:

Carbon Assignment Predicted Chemical Shift (ppm)
C (Carboxylic Acid)~167
C (Aromatic, attached to COOH)~130
C (Aromatic, ortho to COOH)~130
C (Aromatic, meta to COOH)~128
C (Aromatic, attached to Pyrimidine)~140
C (Pyrimidine, C2)~163
C (Pyrimidine, C4)~160
C (Pyrimidine, C5)~115
C (Pyrimidine, C6)~158
Experimental Protocol for NMR Analysis

The acquisition of high-quality NMR spectra is contingent upon meticulous sample preparation and the appropriate selection of experimental parameters.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of high-purity 4-(2-Aminopyrimidin-4-yl)benzoic acid.

  • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) to a final volume of 0.5-0.7 mL in a clean, dry NMR tube.[1] The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons (e.g., -COOH, -NH₂). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons.

  • Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.[1]

  • Filter the sample if any particulate matter is present to avoid compromising the spectral resolution.[1]

2. Data Acquisition:

  • The NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard pulse program (e.g., 'zg30') is typically used.

  • ¹³C NMR: Due to the lower natural abundance of ¹³C, a greater number of scans is required. A proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the spectrum and enhance sensitivity.

  • Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to confirm proton-proton and proton-carbon correlations, respectively.

Interpretation of NMR Spectra: Causality and Insights
  • Chemical Shifts: The downfield chemical shifts of the benzoic acid protons are due to the electron-withdrawing effect of the carboxylic acid group. Conversely, the amino group on the pyrimidine ring is electron-donating, leading to a relative upfield shift of the pyrimidine protons.

  • Coupling Patterns: The doublet multiplicity of the aromatic protons on the benzoic acid ring arises from coupling to their adjacent protons (ortho-coupling). Similarly, the protons on the pyrimidine ring will exhibit coupling to each other.

  • Broadening of Signals: The signals for the carboxylic acid and amino protons are often broad due to chemical exchange with the solvent and quadrupole effects of the nitrogen atom, respectively. Their chemical shifts can also be highly dependent on temperature and concentration.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Spectral Data

The IR spectrum of 4-(2-Aminopyrimidin-4-yl)benzoic acid is expected to show characteristic absorption bands for the O-H and C=O stretching of the carboxylic acid, N-H stretching of the amino group, and C=N and C=C stretching of the aromatic rings.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H stretch (Carboxylic acid)3300 - 2500Broad, Strong
N-H stretch (Amino)3500 - 3300Medium, Sharp (doublet)
C-H stretch (Aromatic)3100 - 3000Medium
C=O stretch (Carboxylic acid)1720 - 1680Strong
C=N and C=C stretch (Aromatic rings)1620 - 1450Medium to Strong
C-O stretch (Carboxylic acid)1320 - 1210Medium
N-H bend (Amino)1650 - 1580Medium
O-H bend (Carboxylic acid)1440 - 1395Medium
Experimental Protocol for IR Analysis

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for solid samples.

1. Sample Preparation:

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid 4-(2-Aminopyrimidin-4-yl)benzoic acid powder directly onto the ATR crystal.

2. Data Acquisition:

  • Apply pressure using the ATR press to ensure good contact between the sample and the crystal.[2]

  • Record a background spectrum of the empty ATR crystal.

  • Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. The typical spectral range is 4000-400 cm⁻¹.[3]

Interpretation of IR Spectra: Unveiling Functional Groups
  • O-H and N-H Stretching Region: The broad absorption band in the 3300-2500 cm⁻¹ region is highly characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. The N-H stretching vibrations of the primary amine are expected to appear as two sharp bands around 3400 cm⁻¹.

  • Carbonyl Stretching: A strong, sharp absorption band between 1720 and 1680 cm⁻¹ is a definitive indicator of the C=O group of the carboxylic acid. Its exact position can be influenced by hydrogen bonding.

  • Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex series of absorptions that are unique to the molecule as a whole, arising from various bending and stretching vibrations of the carbon skeleton and functional groups.

III. Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can offer structural insights through the analysis of fragmentation patterns.

Predicted Mass Spectral Data

For 4-(2-Aminopyrimidin-4-yl)benzoic acid (C₁₁H₉N₃O₂), the expected molecular weight is approximately 215.21 g/mol . In a typical electrospray ionization (ESI) mass spectrum, the protonated molecule [M+H]⁺ would be observed.

Ion Predicted m/z
[M+H]⁺216.07
[M+Na]⁺238.05
Predicted Fragmentation Pattern

Under collision-induced dissociation (CID) in MS/MS experiments, the [M+H]⁺ ion is expected to fragment in a predictable manner. Key fragmentation pathways likely involve the loss of small neutral molecules from the functional groups.

  • Loss of H₂O: Fragmentation of the carboxylic acid group can lead to the loss of a water molecule (18 Da).

  • Loss of CO: Subsequent fragmentation may involve the loss of carbon monoxide (28 Da).

  • Loss of CO₂: Decarboxylation, the loss of carbon dioxide (44 Da), is a common fragmentation pathway for benzoic acid derivatives.

  • Pyrimidine Ring Fragmentation: The aminopyrimidine ring can also undergo characteristic fragmentation, though this may require higher collision energies.

Experimental Protocol for Mass Spectrometry Analysis

Direct infusion ESI-MS is a rapid method for obtaining the mass spectrum of a pure compound.

1. Sample Preparation:

  • Prepare a dilute solution of 4-(2-Aminopyrimidin-4-yl)benzoic acid (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (e.g., 0.1%) to promote protonation.[4]

2. Data Acquisition:

  • Introduce the sample solution directly into the ESI source of the mass spectrometer via a syringe pump at a constant flow rate.[5]

  • Acquire the mass spectrum in positive ion mode over an appropriate m/z range.

  • For fragmentation analysis, perform an MS/MS experiment by selecting the [M+H]⁺ ion as the precursor ion and applying a specific collision energy to induce fragmentation.

Interpretation of Mass Spectra: Molecular Weight and Fragmentation Clues
  • Molecular Ion Peak: The most critical piece of information from the mass spectrum is the m/z of the molecular ion (or pseudomolecular ion, such as [M+H]⁺), which confirms the molecular weight of the compound.

  • Fragmentation Analysis: The fragmentation pattern provides a "fingerprint" of the molecule's structure. By analyzing the mass differences between the precursor ion and the fragment ions, the presence of specific functional groups and their connectivity can be inferred. For instance, a loss of 45 Da (corresponding to the loss of the -COOH group) would be a strong indicator of a carboxylic acid.

Visualizing the Workflow

To provide a clearer understanding of the analytical process, the following diagrams illustrate the experimental workflows for each spectroscopic technique.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument acquire_1H Acquire ¹H Spectrum instrument->acquire_1H acquire_13C Acquire ¹³C Spectrum instrument->acquire_13C process Process Data (FT, Phasing, Baseline Correction) acquire_1H->process acquire_13C->process interpret Interpret Spectra (Chemical Shifts, Coupling) process->interpret IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis clean Clean ATR Crystal place Place Solid Sample on Crystal clean->place apply_pressure Apply Pressure place->apply_pressure background Collect Background Spectrum apply_pressure->background sample_spec Collect Sample Spectrum background->sample_spec process Ratio Sample to Background sample_spec->process interpret Interpret Spectrum (Functional Groups) process->interpret MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prepare Prepare Dilute Solution infuse Direct Infusion into ESI Source prepare->infuse acquire_ms Acquire Full Scan MS Spectrum infuse->acquire_ms acquire_msms Acquire MS/MS Spectrum infuse->acquire_msms identify_ion Identify Molecular Ion acquire_ms->identify_ion interpret_frag Interpret Fragmentation Pattern acquire_msms->interpret_frag

Caption: Experimental workflow for ESI-Mass Spectrometry.

Conclusion

The comprehensive spectroscopic analysis of 4-(2-Aminopyrimidin-4-yl)benzoic acid through NMR, IR, and Mass Spectrometry provides a robust and self-validating dataset for its structural confirmation. Each technique offers a unique and complementary perspective on the molecule's architecture. NMR spectroscopy elucidates the precise atomic connectivity and chemical environments, IR spectroscopy confirms the presence of key functional groups, and Mass Spectrometry verifies the molecular weight and provides insights into the molecule's stability and fragmentation pathways. This guide serves as a detailed technical resource, outlining not only the expected spectral data but also the underlying principles and practical considerations for data acquisition and interpretation. For researchers engaged in the synthesis, development, and application of novel aminopyrimidine derivatives, this spectroscopic blueprint is an invaluable tool for ensuring the identity and purity of their compounds of interest.

References
  • Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. Available at: [Link]. 2[1]. Drawell. Sample Preparation for FTIR Analysis. Available at: [Link]. 3[2]. National Institute of Standards and Technology. Benzoic Acid. NIST Chemistry WebBook. Available at: [Link].

Sources

Foundational

Technical Guide: Biological Activity & Application of 4-(2-Aminopyrimidin-4-yl)benzoic Acid

The potential biological activity of 4-(2-Aminopyrimidin-4-yl)benzoic acid (CAS: 216959-98-7) is primarily defined by its role as a privileged pharmacophore scaffold in the design of ATP-competitive kinase inhibitors. Wh...

Author: BenchChem Technical Support Team. Date: February 2026

The potential biological activity of 4-(2-Aminopyrimidin-4-yl)benzoic acid (CAS: 216959-98-7) is primarily defined by its role as a privileged pharmacophore scaffold in the design of ATP-competitive kinase inhibitors. While the free acid itself is often a synthetic intermediate or a weak inhibitor due to poor cell permeability and lack of occupancy in the kinase specificity pockets, its derivatives (amides/esters) are potent inhibitors of targets such as Syk , JAK , CDK , and VEGFR .

This technical guide details the structural biology, synthesis, and biological evaluation of this chemotype.

Part 1: Executive Summary & Structural Biology

4-(2-Aminopyrimidin-4-yl)benzoic acid represents a critical "hinge-binding" fragment used in medicinal chemistry. It combines two functional domains:

  • The 2-Aminopyrimidine Head: A bidentate hydrogen-bonding motif that mimics the adenine ring of ATP, anchoring the molecule to the kinase hinge region.

  • The Benzoic Acid Tail: A vector pointing towards the solvent-exposed front or the allosteric back pocket (DFG-out), serving as a handle for derivatization to tune selectivity and physicochemical properties (LogD, solubility).

Pharmacophore Analysis

The biological activity is governed by the donor-acceptor (D-A) hydrogen bond pattern formed with the kinase backbone.

  • Acceptor (N1): Accepts a hydrogen bond from the backbone amide nitrogen (e.g., Met, Leu, or Glu in the hinge).

  • Donor (C2-NH2): Donates a hydrogen bond to the backbone carbonyl oxygen.

This "Head" group dictates the affinity for the ATP pocket, while the "Tail" (modified carboxylate) dictates selectivity between kinase families (e.g., differentiating JAK2 from JAK3).

Part 2: Synthesis & Derivatization Workflow

To evaluate biological activity, the molecule is typically synthesized via a cyclization protocol and then derivatized.

Core Synthesis Protocol (Enaminone Route)

The most robust route utilizes 4-acetylbenzoic acid as the starting material.

  • Enaminone Formation: Reaction of 4-acetylbenzoic acid with DMF-DMA (N,N-Dimethylformamide dimethyl acetal) at reflux yields the enaminone intermediate.

  • Cyclization: The enaminone is condensed with guanidine hydrochloride (or carbonate) in the presence of a base (NaOEt or K2CO3) to close the pyrimidine ring.

Graphviz Diagram: Synthesis Pathway

SynthesisPathway Start 4-Acetylbenzoic Acid (Starting Material) Step1 Reaction w/ DMF-DMA (Reflux, 12h) Start->Step1 Inter Enaminone Intermediate (Reactive Species) Step1->Inter Step2 Cyclization w/ Guanidine HCl (Base, EtOH, Reflux) Inter->Step2 Product 4-(2-Aminopyrimidin-4-yl) benzoic acid (Scaffold) Step2->Product Deriv Amide Coupling (EDC/HOBt or HATU) Product->Deriv Optimization Drug Bioactive Kinase Inhibitor Deriv->Drug

Caption: Synthesis of the 2-aminopyrimidine scaffold via enaminone cyclization and subsequent derivatization.

Part 3: Biological Activity & Target Landscape

The biological profile of this scaffold is characterized by multi-kinase inhibition potential.[1] The specific activity depends heavily on the substituent attached to the carboxylic acid.

Primary Targets (Kinome Profiling)

Based on structural homology with approved drugs (e.g., Pazopanib, Imatinib intermediates), this scaffold targets:

Target FamilyMechanismRole in Disease
Syk (Spleen Tyrosine Kinase) ATP-CompetitiveAutoimmune diseases (RA, ITP), B-cell malignancies.
JAK (Janus Kinase) ATP-CompetitiveInflammation, Myelofibrosis.
CDK (Cyclin-Dependent Kinase) ATP-CompetitiveCell cycle regulation in solid tumors.
VEGFR2 Type II Inhibition*Angiogenesis (requires hydrophobic tail extension).

*Note: To achieve Type II inhibition (binding to DFG-out conformation), the benzoic acid must be coupled to a hydrophobic moiety (e.g., trifluoromethyl-phenyl amide).

Quantitative Structure-Activity Relationship (QSAR) Data

Hypothetical data summarizing the impact of the "Tail" modification on IC50 values against Syk Kinase.

Compound VariantR-Group (Amide)Syk IC50 (nM)Cellular Activity (EC50)Solubility
Core Acid (Parent) -OH (Free Acid)> 10,000InactiveHigh
Methyl Ester -OMe5,400> 10 µMLow
Basic Amide -NH-(CH2)2-Morpholine45 120 nMGood
Aryl Amide -NH-Ph-(3-CF3)12500 nMPoor

Insight: The free acid (Parent) is generally inactive in cellular assays due to charge repulsion at the cell membrane and lack of hydrophobic interactions in the kinase back-pocket. Derivatization to a basic amide (e.g., morpholine) dramatically improves potency and permeability.

Part 4: Experimental Protocols

In Vitro Kinase Assay (FRET-Based)

Objective: Determine the IC50 of the synthesized derivative against recombinant kinase (e.g., Syk or VEGFR).

Reagents:

  • Recombinant Kinase (human, active).

  • Peptide Substrate (Fluorescein-labeled).

  • ATP (at K_m concentration, typically 10-50 µM).

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT.

Protocol:

  • Compound Prep: Prepare 3-fold serial dilutions of the test compound in DMSO (Start at 10 µM).

  • Enzyme Mix: Dilute kinase in Assay Buffer to 2x final concentration.

  • Substrate Mix: Prepare ATP and Peptide Substrate in Assay Buffer at 2x concentration.

  • Reaction: Add 5 µL Compound + 10 µL Enzyme Mix to a 384-well black plate. Incubate 10 min (Pre-incubation).

  • Initiation: Add 10 µL Substrate Mix. Spin down.

  • Incubation: Incubate at Room Temp for 60 min.

  • Termination: Add EDTA (Stop Solution).

  • Read: Measure Fluorescence Intensity (Ex/Em specific to probe).

  • Analysis: Fit data to a sigmoidal dose-response equation:

    
    .
    
Cellular Viability Assay (MTS/CellTiter-Glo)

Objective: Assess anti-proliferative activity in cancer cell lines (e.g., HCT116 or U937).

Protocol:

  • Seeding: Seed cells (3,000–5,000 cells/well) in 96-well plates. Incubate 24h for attachment.

  • Treatment: Add compounds (0.1% DMSO final) for 72h.

  • Detection: Add CellTiter-Glo reagent (Promega) or MTS reagent.

  • Measurement: Read Luminescence (for ATP) or Absorbance at 490 nm (for MTS).

  • Validation: Use Staurosporine (1 µM) as a positive control for cell death.

Part 5: Mechanism of Action Visualization

The diagram below illustrates the molecular interaction between the 2-aminopyrimidine core and the kinase hinge region.

MechanismOfAction Hinge Kinase Hinge Region (Backbone) Pocket ATP Binding Pocket (Hydrophobic) Scaffold 4-(2-Aminopyrimidin-4-yl)benzoic acid Derivative Scaffold->Pocket Van der Waals Interactions HBond1 H-Bond Acceptor (N1 Pyrimidine) Scaffold->HBond1 HBond2 H-Bond Donor (C2-Amino Group) Scaffold->HBond2 HBond1->Hinge Accepts from Backbone NH (Met/Leu) HBond2->Hinge Donates to Backbone C=O (Glu/Met)

Caption: Bidentate hydrogen bonding mode of the 2-aminopyrimidine scaffold within the kinase ATP hinge region.

References

  • Zhang, J., et al. "Design, synthesis and biological evaluation of novel 2-aminopyrimidine derivatives as potent kinase inhibitors." European Journal of Medicinal Chemistry, 2018. (Representative Chemotype Analysis)

  • Traxler, P., et al. "Use of a pharmacophore model for the design of EGF-R tyrosine kinase inhibitors: 4-(phenylamino)pyrazolo[3,4-d]pyrimidines." Journal of Medicinal Chemistry, 1997.

  • Sehon, C. A., et al. "Preparation of benzamide derivatives as inhibitors of Syk kinase." U.S. Patent Application US20080275062, 2008.[2]

  • ChemicalBook. "4-(2-Aminopyrimidin-4-yl)benzoic acid Product Properties." ChemicalBook Database, 2023.

Sources

Exploratory

4-(2-Aminopyrimidin-4-yl)benzoic Acid: Technical Guide to Derivatives and Analogs

Executive Summary 4-(2-Aminopyrimidin-4-yl)benzoic acid (CAS: 216959-98-7) represents a "privileged scaffold" in medicinal chemistry, serving as a critical pharmacophore for kinase inhibitors targeting the ATP-binding cl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(2-Aminopyrimidin-4-yl)benzoic acid (CAS: 216959-98-7) represents a "privileged scaffold" in medicinal chemistry, serving as a critical pharmacophore for kinase inhibitors targeting the ATP-binding cleft. Its structural architecture combines a 2-aminopyrimidine hinge-binding motif with a benzoic acid vector , allowing for precise orientation within the active site while providing a versatile handle for solubility optimization and fragment extension.

This guide provides a comprehensive technical analysis of this scaffold, detailing industrial-scale synthetic routes, Structure-Activity Relationship (SAR) logic, and its application in the development of approved therapeutics like Momelotinib .

Part 1: Chemical Architecture & Rational Design

The Pharmacophore

The biological potency of this scaffold is derived from its ability to mimic the adenine ring of ATP.

  • Hinge Binder (The Pyrimidine Head): The N1 nitrogen and the C2-amino group of the pyrimidine ring form a bidentate hydrogen-bonding network with the kinase hinge region (e.g., Met residue in JAK kinases).

  • The Linker (Phenyl Ring): The phenyl spacer provides a rigid linear extension, directing the carboxylic acid tail toward the solvent-exposed front or into a specific hydrophobic pocket (e.g., the DFG-out pocket in Type II inhibitors).

  • The Vector (Carboxylic Acid): This moiety serves two roles:

    • Solubility Handle: Can be maintained as a salt to improve physicochemical properties.

    • Synthetic Handle: Primary site for amide coupling to attach "tail" groups that modulate selectivity and ADME properties.

Graphviz Diagram: Pharmacophore & Binding Mode

Pharmacophore Figure 1: Pharmacophore Model of 4-(2-Aminopyrimidin-4-yl)benzoic acid Pyrimidine 2-Aminopyrimidine (Hinge Binder) Linker Phenyl Spacer (Rigid Scaffold) Pyrimidine->Linker C-C Bond Hinge Kinase Hinge Region (H-Bonds) Pyrimidine->Hinge Donor-Acceptor Pair Acid Benzoic Acid (Solvent Vector / Handle) Linker->Acid Para-substitution Solvent Solvent Front / Selectivity Pocket Acid->Solvent Derivatization Point

Part 2: Synthetic Pathways

Two primary strategies exist for constructing this scaffold: the Convergent Cyclization (Industrial) and the Suzuki Cross-Coupling (Discovery) .

Route A: Enaminone Cyclization (Industrial Standard)

This route is preferred for large-scale production (decagram to kilogram) due to high atom economy and the avoidance of expensive palladium catalysts. It builds the pyrimidine ring de novo.

  • Enaminone Formation: Reaction of methyl 4-acetylbenzoate with N,N-dimethylformamide dimethyl acetal (DMF-DMA).

  • Cyclization: Condensation of the resulting enaminone with a guanidine derivative (e.g., Guanidine HCl or a substituted guanidine).

  • Hydrolysis: Saponification of the ester to the free acid.

Route B: Suzuki-Miyaura Coupling (Diversity Oriented)

Ideal for late-stage diversification where the pyrimidine ring is already substituted with complex groups.

  • Coupling Partners: 4-Carboxyphenylboronic acid + 4-Chloro-2-aminopyrimidine.

  • Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.

  • Base: Na₂CO₃ or K₃PO₄.

Graphviz Diagram: Synthetic Workflows

Synthesis Figure 2: Comparative Synthetic Routes cluster_0 Route A: Industrial Cyclization cluster_1 Route B: Suzuki Coupling StartA Methyl 4-acetylbenzoate InterA Enaminone Intermediate StartA->InterA Condensation ReagentA DMF-DMA (Reflux) ReagentA->InterA ProductEster Pyrimidinyl-Benzoate Ester InterA->ProductEster Cyclization Guanidine Guanidine HCl (NaOH/EtOH) Guanidine->ProductEster FinalAcid 4-(2-Aminopyrimidin-4-yl)benzoic acid ProductEster->FinalAcid Hydrolysis (LiOH) StartB1 4-Carboxyphenylboronic acid StartB1->FinalAcid Suzuki Coupling StartB2 4-Chloro-2-aminopyrimidine StartB2->FinalAcid CatB Pd Catalyst / Base CatB->FinalAcid

Part 3: Experimental Protocols

Protocol 1: Synthesis of 4-(2-Aminopyrimidin-4-yl)benzoic acid (Enaminone Route)

Adapted from Momelotinib intermediate synthesis [1, 2].

Reagents:

  • Methyl 4-acetylbenzoate (1.0 eq)

  • DMF-DMA (1.2 eq)

  • Guanidine Hydrochloride (1.5 eq)

  • Sodium Ethoxide (2.0 eq) or NaOH

  • Ethanol (Solvent)

Step-by-Step Methodology:

  • Enaminone Formation: Charge a reaction vessel with methyl 4-acetylbenzoate and DMF-DMA. Heat to reflux (approx. 100-110°C) for 12 hours. Monitor via TLC/HPLC for the disappearance of the ketone.

  • Concentration: Evaporate the reaction mixture under reduced pressure to remove excess DMF-DMA. The residue (Enaminone) is often used directly.

  • Cyclization: Dissolve the residue in Ethanol. Add Guanidine Hydrochloride and Sodium Ethoxide. Reflux for 16-24 hours.[1]

  • Precipitation: Cool the mixture to room temperature. Pour into ice-water. The ester intermediate may precipitate; if not, extract with Ethyl Acetate.

  • Hydrolysis: Dissolve the ester in THF/Water (1:1). Add LiOH (3.0 eq). Stir at 60°C for 4 hours.

  • Workup: Acidify with 1N HCl to pH 3-4. The title compound, 4-(2-Aminopyrimidin-4-yl)benzoic acid , will precipitate as an off-white solid. Filter, wash with water, and dry.

Yield Expectation: 75-85% overall.

Part 4: Therapeutic Applications & Case Studies

Case Study: Momelotinib (JAK1/JAK2 Inhibitor)

Momelotinib (Exkivity) utilizes this exact scaffold. The drug is synthesized by reacting the benzoic acid core with aminoacetonitrile to form a benzamide.

  • Mechanism: The 2-aminopyrimidine binds to the hinge region of JAK2. The benzamide tail extends toward the solvent front, improving solubility and pharmacokinetic profile.

  • Metabolism: The drug is metabolized back to the carboxylic acid form (Metabolite M19), which is biologically active but less cell-permeable [1].

Emerging Applications
  • ROCK Inhibitors: Derivatives of this acid have been identified as inhibitors of Rho-associated protein kinase (ROCK-1), useful in treating cardiovascular and renal disorders [3].

  • Dual JAK/FLT3 Inhibitors: Substitution at the C2-amino position (replacing the NH2 with complex anilines) creates dual inhibitors effective against Acute Myeloid Leukemia (AML) [4].

Part 5: SAR & Optimization Data

Table 1: SAR Trends for 4-(2-Aminopyrimidin-4-yl)benzoic Acid Derivatives

RegionModificationEffect on Activity / Property
C2-Amino (Head) Unsubstituted (-NH2)Basic hinge binding (Low selectivity).
4-MorpholinoanilineHigh Potency (JAK2/FLT3). Increased hydrophobic contact.
PiperazineImproved solubility; potential for dual inhibition.
C4-Phenyl (Linker) Ortho-substitution (F, Cl)Twists the biaryl bond; can improve selectivity by inducing atropisomerism.
Benzoic Acid (Tail) Free Acid (-COOH)Poor cell permeability; high plasma protein binding.
Amide (-CONH-R)Optimal. Allows tuning of lipophilicity (LogP) and permeability.
Nitrile (-CN)Metabolic stability; often used as a bioisostere.

References

  • PubChem. (n.d.). Momelotinib | C23H22N6O2. National Library of Medicine. Retrieved from [Link]

  • ResearchGate. (2016).[2] Discovery of 4-piperazinyl-2-aminopyrimidine derivatives as dual inhibitors of JAK2 and FLT3. Retrieved from [Link]

  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Stability and Degradation of 4-(2-Aminopyrimidin-4-yl)benzoic acid

Foreword In the landscape of modern drug development, a thorough understanding of an active pharmaceutical ingredient's (API) intrinsic stability is not merely a regulatory formality; it is the bedrock upon which formula...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

In the landscape of modern drug development, a thorough understanding of an active pharmaceutical ingredient's (API) intrinsic stability is not merely a regulatory formality; it is the bedrock upon which formulation development, shelf-life determination, and patient safety are built. This guide is dedicated to 4-(2-Aminopyrimidin-4-yl)benzoic acid, a molecule of significant interest due to its structural motifs, which are common in pharmacologically active compounds.[1][2] Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive technical framework for evaluating the stability and degradation pathways of this compound. We will move beyond rote procedures to explore the chemical rationale behind stability challenges and the design of robust, self-validating analytical protocols.

Molecular Profile and Physicochemical Properties

4-(2-Aminopyrimidin-4-yl)benzoic acid is a bifunctional molecule featuring a basic aminopyrimidine heterocycle linked to an acidic benzoic acid moiety. This unique structure dictates its chemical behavior and, consequently, its stability profile. Understanding these fundamental properties is the first step in designing logical and effective stability studies.

The molecule's susceptibility to degradation is primarily governed by the reactivity of the 2-aminopyrimidine ring and the carboxylic acid group. The aromatic systems suggest a potential for photo-reactivity, while the amino group is a candidate for oxidative and hydrolytic degradation.

Table 1: Physicochemical Properties of 4-(2-Aminopyrimidin-4-yl)benzoic acid

PropertyValueRationale and Implication for Stability
Molecular FormulaC₁₁H₉N₃O₂Provides the elemental composition for mass spectrometry.
Molecular Weight215.21 g/mol Essential for quantitative analysis and molar concentration calculations.
pKa (Predicted)3.55 ± 0.10[3]The acidic nature of the carboxylic acid group influences solubility and reactivity in different pH environments. The molecule will be less soluble in acidic media.
Boiling Point (Predicted)525.5 ± 52.0 °C[3]High predicted boiling point suggests low volatility but does not preclude solid-state degradation at elevated temperatures.
AppearanceYellow-white solid[4]Any change in color during stability studies is a primary indicator of degradation.

Anticipated Degradation Pathways and Mechanisms

Forced degradation studies are designed to intentionally stress the molecule to predict the degradation products that could form under long-term storage conditions.[5][6] These studies provide critical insights into the degradation pathways and are essential for developing stability-indicating analytical methods.[7][8] Based on the functional groups present in 4-(2-Aminopyrimidin-4-yl)benzoic acid, we can anticipate several key degradation pathways.

Hydrolytic Degradation

Hydrolysis is a primary concern for molecules with susceptible functional groups. For this compound, both acidic and basic conditions can promote degradation.

  • Acid-Catalyzed Hydrolysis: While the benzoic acid moiety is stable, the aminopyrimidine ring may be susceptible. The primary point of attack would be the potential for deamination of the 2-amino group, particularly under harsh acidic conditions and elevated temperatures.

  • Base-Catalyzed Hydrolysis (Alkaline Deamination): The aminopyrimidine ring is known to be susceptible to nucleophilic attack by hydroxide ions, which can lead to deamination. Studies on related aminopyrimidines have shown that the rate of this deamination is first-order with respect to both the amine and the hydroxide concentration.[9] This suggests a bimolecular nucleophilic substitution (SNAr) mechanism.

Oxidative Degradation

Oxidation can be a significant degradation pathway, particularly for molecules with electron-rich moieties like the amino group and the aromatic rings.

  • Mechanism: The amino group can be oxidized to form nitroso or nitro derivatives, or it can lead to ring-opening products. The presence of peroxide radicals (generated from H₂O₂) can initiate a cascade of reactions. The aromatic rings can also undergo hydroxylation. Some aminopyrimidine structures have demonstrated antioxidant properties, which may confer a degree of stability, but this cannot be assumed without empirical testing.[2]

Photodegradation

Aromatic carboxylic acids are known to be sensitive to light, particularly UV radiation.

  • Mechanism: A likely and well-documented pathway for aromatic carboxylic acids is photolytic decarboxylation.[10] Upon absorption of UV light, the molecule can be excited, leading to the homolytic cleavage of the C-C bond between the benzene ring and the carboxyl group, generating an aryl radical and CO₂.[10][11] This aryl radical can then abstract a hydrogen atom from the solvent or other molecules to form 2-amino-4-phenylpyrimidine. Secondary photoreactions and photooxidation are also possible.[12]

Thermal Degradation

As a solid material, the compound's thermal stability is critical for processing and storage.

  • Mechanism: The most probable thermal degradation pathway for benzoic acid and its derivatives is decarboxylation at elevated temperatures.[13] This process involves the loss of carbon dioxide from the carboxylic acid group, which would yield 2-amino-4-phenylpyrimidine. The degradation rate is highly dependent on temperature, with significant degradation of similar derivatives observed at temperatures of 200°C and above.[13]

The following diagram illustrates the primary anticipated degradation pathways under forced stress conditions.

DegradationPathways cluster_stress Stress Conditions cluster_products Potential Degradation Products Acid Acidic Hydrolysis (HCl, heat) Deamination Deamination Product Acid->Deamination Others Other Minor Degradants Acid->Others Base Alkaline Hydrolysis (NaOH, heat) Base->Deamination Base->Others Oxidation Oxidation (H₂O₂, heat) Oxidized Oxidized Products (N-oxides, hydroxylated species) Oxidation->Oxidized Oxidation->Others Photo Photolysis (UV/Vis Light) Decarboxylation Decarboxylation Product (2-amino-4-phenylpyrimidine) Photo->Decarboxylation Thermal Thermal (Dry Heat) Thermal->Decarboxylation API 4-(2-Aminopyrimidin-4-yl) benzoic acid API->Acid API->Base API->Oxidation API->Photo API->Thermal

Caption: Anticipated degradation pathways under forced stress conditions.

Experimental Design: Forced Degradation Protocol

The following protocols are designed to generate degradation products in a controlled manner. The goal is not complete destruction of the molecule, but rather to achieve a target degradation of 5-20%, which is generally sufficient to detect and identify major degradants without overly complicating the resulting chromatograms.[5]

Rationale for a Self-Validating System

Each protocol includes a control sample (API in the same solvent system, without the stressor, kept at ambient temperature and protected from light). This is critical for a self-validating experiment. By comparing the stressed sample to the control, we can definitively attribute any new peaks in the chromatogram to the specific stress condition applied, ruling out degradation from the solvent or ambient conditions.

Preparation of Stock Solution
  • Accurately weigh and dissolve 10 mg of 4-(2-Aminopyrimidin-4-yl)benzoic acid in a suitable solvent (e.g., a mixture of acetonitrile and water) to make a 1 mg/mL stock solution in a 10 mL volumetric flask.

    • Causality: Acetonitrile/water is a common solvent system in reverse-phase HPLC, ensuring compatibility with the analytical method. A 1 mg/mL concentration is standard for these studies.

Step-by-Step Stress Protocols

Table 2: Forced Degradation Experimental Conditions

Stress ConditionProtocolJustification
Acid Hydrolysis 1. Pipette 1 mL of stock solution into a vial. 2. Add 1 mL of 0.1 M HCl. 3. Heat at 60°C for 24 hours. 4. Cool, neutralize with 1 mL of 0.1 M NaOH. 5. Dilute to a final concentration of ~100 µg/mL with mobile phase.0.1 M HCl is a standard starting point. Heating accelerates the reaction. Neutralization is crucial to prevent further degradation and protect the HPLC column.
Base Hydrolysis 1. Pipette 1 mL of stock solution into a vial. 2. Add 1 mL of 0.1 M NaOH. 3. Heat at 60°C for 8 hours. 4. Cool, neutralize with 1 mL of 0.1 M HCl. 5. Dilute to ~100 µg/mL with mobile phase.Alkaline degradation is often faster than acidic. Shorter exposure time is a prudent starting point. Neutralization is required.
Oxidation 1. Pipette 1 mL of stock solution into a vial. 2. Add 1 mL of 3% H₂O₂. 3. Store at room temperature, protected from light, for 24 hours. 4. Dilute to ~100 µg/mL with mobile phase.3% H₂O₂ is a common and effective oxidizing agent. Heat is often unnecessary and can complicate the pathway by introducing thermal degradation.
Thermal 1. Place ~5 mg of solid API in a glass vial. 2. Heat in an oven at 80°C for 48 hours. 3. Cool, then dissolve in solvent and dilute to ~100 µg/mL.This tests the intrinsic stability of the solid API, which is relevant for storage. The temperature is above accelerated storage conditions (ICH) but below the point of immediate decomposition.
Photostability 1. Expose a solution (~100 µg/mL) and solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (as per ICH Q1B). 2. Analyze against a control sample protected from light.ICH Q1B guidelines provide standardized conditions for photostability testing, ensuring regulatory compliance and comparability of data.[14]

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is an analytical procedure that can accurately and selectively quantify the decrease in the amount of the active ingredient due to degradation.[15] High-Performance Liquid Chromatography (HPLC) with UV detection is the industry standard for this purpose.[15]

Methodological Approach

The core principle is to develop a method that separates the parent API peak from all potential degradation product peaks, as well as from any excipients or impurities.

  • Column Selection: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a versatile and robust starting point for a molecule with this polarity.

  • Mobile Phase Optimization: A gradient elution using a buffered aqueous phase (e.g., 20 mM phosphate buffer at pH 3.0) and an organic modifier (acetonitrile or methanol) is necessary. The gradient allows for the elution of both the polar degradation products and the less polar parent compound within a reasonable run time.

  • Detection Wavelength: The wavelength of maximum absorbance (λmax) for the parent compound should be determined using a UV-Vis spectrophotometer or a photodiode array (PDA) detector. This provides maximum sensitivity for the API. Monitoring at other wavelengths may be necessary to detect degradants that have different chromophores.

  • Method Validation: The finalized method must be validated according to ICH Q2(R1) guidelines, with a specific focus on specificity. This is confirmed by analyzing the samples from the forced degradation study. Peak purity analysis using a PDA detector is essential to ensure that the parent peak is spectrally pure and not co-eluting with any degradants.

SIM_Workflow cluster_dev Method Development cluster_val Method Validation (Specificity Focus) A Select Column & Mobile Phase B Optimize Gradient & Flow Rate A->B C Determine Detection Wavelength B->C D Prepare Forced Degradation Samples C->D E Inject All Samples (Control & Stressed) D->E F Evaluate Peak Separation (Resolution > 2) E->F F->B Re-optimize if separation is poor G Perform Peak Purity Analysis (PDA) F->G End Validated SIM G->End Start Start Start->A

Caption: Workflow for developing a stability-indicating HPLC method.

Summary and Recommendations

The stability of 4-(2-Aminopyrimidin-4-yl)benzoic acid is governed by the interplay of its aminopyrimidine and benzoic acid functionalities. Forced degradation studies are indispensable for elucidating its degradation pathways, with hydrolysis, oxidation, photodecarboxylation, and thermal decarboxylation being the most probable routes.

Key Recommendations:

  • Storage: Based on anticipated sensitivities, the solid API should be stored in well-sealed containers, protected from light and high temperatures.

  • Formulation: For liquid formulations, maintaining a pH near neutral is likely to afford the greatest stability against hydrolysis.[15] The use of antioxidants could be considered if oxidative degradation is found to be a significant pathway. Photoprotective packaging is highly recommended.

  • Analytical Vigilance: A robust, validated, stability-indicating HPLC method is non-negotiable for all stages of development. This method is the ultimate arbiter of the product's quality and stability over time.

This guide provides a strategic framework for approaching the stability assessment of 4-(2-Aminopyrimidin-4-yl)benzoic acid. By understanding the underlying chemistry and employing rigorous, self-validating experimental designs, researchers can confidently characterize the stability of this molecule and ensure the development of a safe and effective final drug product.

References

  • Buthelezi, S. P., Olaniran, A. O., & Pillay, B. (2010).
  • ChemicalBook. (2023). 4-(2-AMINOPYRIMIDIN-4-YL)BENZOIC ACID | 216959-98-7. ChemicalBook.
  • Kaur, M., et al. (n.d.).
  • Brown, G. M., & Attree, R. W. (1961). Kinetics of the hydrolytic deamination of N-heteroaromatic amines in aqueous alkaline solutions. Journal of the Chemical Society B: Physical Organic.
  • Khan, A., et al. (2019). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI.
  • Procházková, E., et al. (2012). Determination of the antioxidative activity of substituted 5-aminopyrimidines. PubMed.
  • Milošević, N. B., et al. (2016). Photooxidative Degradation of Aromatic Carboxylic Acids in Water: Influence of Hydroxyl Substituents.
  • Tanaka, H., et al. (2020). Visible- and UV-Light-Induced Decarboxylative Radical Reactions of Benzoic Acids Using Organic Photoredox Catalysts.
  • ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B.
  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]

  • Alsante, K. M., et al. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Patel, K., et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • Singh, R., et al. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid. SpringerLink.
  • ChemicalBook. (2025). 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid | 641569-94-0. ChemicalBook.
  • Fokin, A. A., & Schreiner, P. R. (2022). Photocatalytic Direct Decarboxylation of Carboxylic Acids to Derivatize or Degrade Polymers.

Sources

Exploratory

Structural Analysis of 4-(2-Aminopyrimidin-4-yl)benzoic Acid

The following technical guide details the structural analysis, synthesis, and characterization of 4-(2-Aminopyrimidin-4-yl)benzoic acid (CAS: 216959-98-7). This document is designed for pharmaceutical scientists requirin...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural analysis, synthesis, and characterization of 4-(2-Aminopyrimidin-4-yl)benzoic acid (CAS: 216959-98-7). This document is designed for pharmaceutical scientists requiring a rigorous understanding of this pharmacophore's physicochemical behavior.

CAS: 216959-98-7 | Formula: C₁₁H₉N₃O₂ | MW: 215.21 g/mol

Introduction & Pharmacological Relevance

4-(2-Aminopyrimidin-4-yl)benzoic acid represents a critical "linker-pharmacophore" scaffold in medicinal chemistry. It combines a polar, hydrogen-bond-rich 2-aminopyrimidine head group (a classic kinase hinge-binding motif) with a benzoic acid tail (providing solubility and a handle for further derivatization).

This specific topology is frequently encountered as an intermediate or metabolite in the synthesis of JAK inhibitors (e.g., Momelotinib analogs) and CDK inhibitors. Its structural integrity is paramount because the 2-aminopyrimidine moiety is prone to tautomerism and oxidation, while the carboxylic acid dictates solid-state polymorphism.

Key Physicochemical Characteristics
PropertyValue / CharacteristicImplication for Analysis
Appearance Off-white to yellow solidColor intensity often correlates with oxidation impurities (N-oxides/azo dimers).
Solubility Low in Water, MeOH, DCM; Soluble in DMSO, DMFDMSO-d₆ is the mandatory solvent for NMR; acidic modifiers required for LC-MS.
pKa (Calc) ~3.6 (COOH), ~4.5 (Pyrimidine N1)Exists as a zwitterion in neutral media; pH control is critical during extraction.
Melting Point >300 °C (Predicted/Decomp)High lattice energy due to strong intermolecular H-bonding (Acid dimer + Aminopyrimidine).

Synthetic Routes & Impurity Origins

Understanding the synthesis is the only way to predict and identify structural impurities. Two primary routes dominate the production of this scaffold.

Route A: Suzuki-Miyaura Coupling (Convergent)

Coupling of 4-carboxyphenylboronic acid with 4-chloro-2-aminopyrimidine.

  • Advantage: High functional group tolerance.[1]

  • Impurities: Protodeboronation (Benzoic acid), Homocoupling (Biphenyl-4,4'-dicarboxylic acid), Palladium residuals.

Route B: De Novo Cyclization (Linear)

Condensation of 4-acetylbenzoic acid with dimethylformamide dimethyl acetal (DMF-DMA) followed by cyclization with guanidine.

  • Advantage: Avoids heavy metals.

  • Impurities: Unreacted Guanidine, Enaminone intermediate, Regioisomers (if unsymmetrical dicarbonyls are involved).

Synthesis cluster_0 Route A: Suzuki Coupling cluster_1 Route B: Cyclization A1 4-Carboxyphenyl boronic acid A3 Pd(PPh3)4 Base, Heat A1->A3 A2 4-Chloro-2- aminopyrimidine A2->A3 Target 4-(2-Aminopyrimidin-4-yl) benzoic acid A3->Target C-C Bond Formation B1 4-Acetylbenzoic acid B2 DMF-DMA (Enaminone formation) B1->B2 B3 Guanidine HCl Base B2->B3 + Guanidine B3->Target Cyclization Impurity Key Impurities: - Benzoic Acid (Deboronation) - Biphenyls (Homocoupling) - Unreacted Guanidine Target->Impurity

Figure 1: Comparison of synthetic pathways and their associated impurity profiles.

Spectroscopic Characterization Protocols

To validate the structure, a multi-modal approach is required. The following protocols are self-validating: if the data does not match the logic described, the sample is impure or incorrect.

A. Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ (Essential for solubility and observing exchangeable protons).[2]

¹H NMR Logic (400 MHz):

  • The Acid Proton: Look for a very broad singlet at 12.0–13.0 ppm . Note: If missing, the sample may be a salt.

  • The Pyrimidine Doublets (Diagnostic):

    • H6 (Pyrimidine): Deshielded doublet at ~8.3–8.4 ppm (J ≈ 5.2 Hz).

    • H5 (Pyrimidine): Upfield doublet at ~7.1–7.2 ppm (J ≈ 5.2 Hz).

    • Validation: The coupling constant must be identical.

  • The Benzene Ring (AA'BB' System):

    • Two doublets (integrating to 2H each) around 8.0–8.2 ppm .

    • The protons ortho to the electron-withdrawing COOH group will be the most deshielded (~8.15 ppm).

  • The Amino Group: Broad singlet at ~6.5–7.0 ppm (2H).

    • Validation: Add D₂O.[1] This signal (and the COOH) must disappear.

B. Mass Spectrometry (LC-MS)

Ionization: Electrospray Ionization (ESI), Positive Mode.

  • [M+H]⁺: 216.2 m/z.

  • Fragmentation Pattern (MS/MS):

    • Loss of CO₂ (-44 Da) → m/z ~172.

    • Cleavage of the pyrimidine ring (Retr-Diels-Alder type) is less common but possible at high collision energies.

  • Protocol: Use 0.1% Formic Acid in Water/Acetonitrile. The basic pyrimidine nitrogen ensures excellent ionization in positive mode.

C. Infrared Spectroscopy (FT-IR)
  • C=O Stretch (Acid): 1680–1700 cm⁻¹ (Broad, intense).

  • NH₂ Stretch: Doublet around 3300–3400 cm⁻¹ (Asymmetric/Symmetric).

  • OH Stretch (Acid): Very broad band 2500–3300 cm⁻¹ (O-H...N hydrogen bonding).

Solid-State Analysis & Polymorphism

For drug development, the solid-state form is critical. This molecule is a donor-acceptor hybrid , making it prone to forming distinct polymorphs or solvates.

Crystal Packing Motifs

The carboxylic acid and the aminopyrimidine moiety compete for hydrogen bonding.[3]

  • Homosynthon: Acid-Acid dimer (Standard carboxylic acid pairing).

  • Heterosynthon: Acid-Pyrimidine N1 interaction.

    • Note: The Heterosynthon is energetically favorable in many kinase inhibitors, leading to high melting points and low solubility.

XRD Protocol:

  • Technique: Powder X-Ray Diffraction (PXRD).

  • Scan Range: 2θ = 3° to 40°.

  • Critical Check: If the pattern changes after slurrying in water or methanol, you likely have a metastable polymorph or a solvate converting to a hydrate.

Analytical Workflow (Quality Control)

Use this decision tree to characterize a new batch of material.

Workflow Start Crude Sample Solubility Test Solubility in DMSO-d6 Start->Solubility NMR 1H NMR Acquisition Solubility->NMR Decision1 Are Pyrimidine Doublets (J~5.2Hz) present? NMR->Decision1 Purity HPLC Purity Check (254 nm & 280 nm) Decision1->Purity Yes Reject Reject / Reprocess Decision1->Reject No (Wrong Structure) ImpurityCheck Check for: - Pd (ICP-MS) - Boronic Acid (NMR/LCMS) Purity->ImpurityCheck >98% Area Purity->Reject <98% Area Final Release Material ImpurityCheck->Final Pass ImpurityCheck->Reject Fail

Figure 2: Analytical decision matrix for structural verification and release.

References

  • Synthesis & Intermediates: ChemicalBook. (2023). "4-(2-Aminopyrimidin-4-yl)benzoic acid Properties and Suppliers." Link

  • Related Crystal Structures: National Institutes of Health (NIH). (2010). "Crystal structure of 4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide–benzoic acid cocrystal." Link

  • Suzuki Coupling Methodology: BldPharm. (2023). "Product Analysis: 4-(2-Aminopyrimidin-5-yl)benzoic acid (Isomer comparison)." Link

  • Spectroscopic Data Base: SpectraBase. (2025). "Aminopyrimidine derivatives NMR data." Link

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-(2-Aminopyrimidin-4-yl)benzoic Acid via Suzuki Coupling: An Application Note for Researchers

Introduction: The Significance of Aryl-Substituted Pyrimidines in Drug Discovery Substituted pyrimidines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] The...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Aryl-Substituted Pyrimidines in Drug Discovery

Substituted pyrimidines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Their prevalence in approved drugs, ranging from anticancer and antiviral to antibacterial and anti-inflammatory agents, underscores the importance of efficient synthetic routes to novel pyrimidine derivatives. The target molecule, 4-(2-Aminopyrimidin-4-yl)benzoic acid, is a valuable building block in drug discovery, combining the biologically active aminopyrimidine scaffold with a versatile benzoic acid moiety suitable for further functionalization.

The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and widely adopted method for the formation of carbon-carbon bonds, particularly for creating biaryl and heteroaryl structures.[2] This palladium-catalyzed reaction offers several advantages, including mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and relatively low toxicity of boronic acid reagents. This application note provides a detailed protocol and scientific rationale for the synthesis of 4-(2-Aminopyrimidin-4-yl)benzoic acid using a Suzuki coupling approach, tailored for researchers, scientists, and professionals in drug development.

Reaction Scheme

Caption: General reaction scheme for the Suzuki coupling of 2-Amino-4-chloropyrimidine and 4-Carboxyphenylboronic acid.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. A fundamental understanding of this mechanism is crucial for optimizing reaction conditions and troubleshooting.

Suzuki_Mechanism cluster_reactants Reactants pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 R1-Pd(II)L2-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 R1-Pd(II)L2-R2 transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 regenerates catalyst product R1-R2 reductive_elimination->product aryl_halide R1-X (2-Amino-4-chloropyrimidine) aryl_halide->oxidative_addition boronic_acid R2-B(OH)2 (4-Carboxyphenylboronic acid) boronic_acid->transmetalation base Base (e.g., K2CO3) base->transmetalation activates

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps in the catalytic cycle are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of 2-amino-4-chloropyrimidine, forming a Pd(II) complex. This is often the rate-determining step of the reaction.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final product, 4-(2-Aminopyrimidin-4-yl)benzoic acid. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Experimental Protocol: A Representative Procedure

Disclaimer: This protocol is a representative procedure based on analogous Suzuki couplings of chloropyrimidines. Researchers should perform their own optimization studies.

Materials:

  • 2-Amino-4-chloropyrimidine

  • 4-Carboxyphenylboronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])

  • Base (e.g., Potassium carbonate (K₂CO₃), Sodium carbonate (Na₂CO₃), or Cesium carbonate (Cs₂CO₃))

  • Solvent (e.g., 1,4-Dioxane, Toluene, or a mixture of Dimethoxyethane (DME) and water)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or microwave reaction vial, add 2-amino-4-chloropyrimidine (1.0 eq), 4-carboxyphenylboronic acid (1.1-1.5 eq), and the chosen base (2.0-3.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (typically 1-5 mol%). Then, add the degassed solvent via syringe.

  • Reaction:

    • Conventional Heating: Heat the reaction mixture to a temperature between 80-120 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Microwave Irradiation: If using a microwave reactor, heat the mixture to a set temperature (e.g., 100-140 °C) for a specified time (e.g., 15-60 minutes).[1] Microwave heating can significantly reduce reaction times and improve yields.[3]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and an organic solvent such as ethyl acetate.

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic phase under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 4-(2-Aminopyrimidin-4-yl)benzoic acid.

Quantitative Data: Reaction Parameter Optimization

The yield and purity of the final product are highly dependent on the choice of catalyst, base, solvent, and reaction temperature. The following table summarizes typical conditions and outcomes for Suzuki couplings of related chloropyrimidines.

ParameterConditionExpected OutcomeRationaleCitation
Catalyst Pd(PPh₃)₄ (1-5 mol%)Good to excellent yields.A versatile and commonly used catalyst for Suzuki couplings.
Pd(dppf)Cl₂ (1-5 mol%)Often effective for challenging substrates.The dppf ligand can enhance catalyst stability and activity.[4]
Base K₂CO₃, Na₂CO₃ (2-3 eq)Effective for most substrates.Readily available and cost-effective inorganic bases.[5]
K₃PO₄, Cs₂CO₃ (2-3 eq)Can improve yields with less reactive substrates.Stronger bases that can enhance the rate of transmetalation.[6]
Solvent 1,4-DioxaneHigh yields often observed.A common aprotic solvent for Suzuki couplings.[6]
Toluene/WaterBiphasic system that can be effective.Water is often necessary to dissolve the inorganic base.
DME/WaterGood for dissolving both organic and inorganic reagents.A frequently used solvent system for Suzuki couplings.
Temperature 80-120 °C (Conventional)Reaction times of several hours to overnight.Provides sufficient thermal energy for the catalytic cycle.[6]
100-140 °C (Microwave)Reaction times of 15-60 minutes.Accelerates the reaction, often leading to higher yields and fewer side products.[1]

Troubleshooting and Considerations for Scientific Integrity

A successful Suzuki coupling requires careful attention to detail to minimize side reactions and ensure reproducibility.

Common Challenges and Solutions:

  • Homocoupling of Boronic Acid: The formation of a biaryl product from the boronic acid coupling with itself can occur. This can be minimized by using a slight excess of the boronic acid and ensuring an oxygen-free environment.

  • Protodeboronation: The replacement of the boronic acid group with a hydrogen atom can be a significant side reaction, especially with electron-rich or sterically hindered boronic acids. This can be mitigated by using anhydrous solvents and a strong base.

  • Low Yield or Incomplete Reaction: This can be due to several factors, including an inactive catalyst, insufficient base, or an inappropriate solvent. Ensure all reagents are pure and dry, and consider screening different catalysts, bases, and solvents. The use of more advanced phosphine ligands can sometimes improve catalyst performance.

  • Catalyst Deactivation: The presence of oxygen or other impurities can deactivate the palladium catalyst. It is crucial to use degassed solvents and maintain an inert atmosphere throughout the reaction.

Conclusion: A Versatile Synthesis for Drug Discovery

The Suzuki-Miyaura cross-coupling reaction provides an efficient and versatile method for the synthesis of 4-(2-Aminopyrimidin-4-yl)benzoic acid. By carefully selecting the catalyst, base, and solvent, and by optimizing the reaction conditions, researchers can achieve high yields of this valuable building block for drug discovery. The insights and protocols provided in this application note are intended to empower scientists to successfully implement this important transformation in their research endeavors.

References

  • Doležal, M., et al. (2017). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 22(11), 1939. Available from: [Link]

  • Doležal, M., et al. (2017). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ResearchGate. Available from: [Link]

  • Schomaker, J. M., & Delia, T. J. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 66(21), 7125–7128. Available from: [Link]

  • Google Patents. (2004). Method for carrying out-CC-coupling reactions.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Available from: [Link]

  • G-COOH-Pd-10 Nanoparticles as a Heterogeneous Recyclable Catalyst in Suzuki-Miyaura C-C Coupling Reactions for the Preparation of Fluorinated Biphenyl Derivatives. (2020). Catalysts, 10(9), 1043. Available from: [Link]

  • Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267–272. Available from: [Link]

  • Schomaker, J. M., & Delia, T. J. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications. Available from: [Link]

  • Nawaz, S. A., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 24(15), 2792. Available from: [Link]

  • Cooke, G., et al. (2001). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Tetrahedron Letters, 42(48), 8435-8437. Available from: [Link]

  • El-Ghozzi, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylpyrazolo[1,5-a]pyrimidines. RSC Advances, 11(5), 2821-2831. Available from: [Link]

  • Onnuch, P., et al. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 1019-1024. Available from: [Link]

  • da Silva, N. A. A., & Martins, D. D. L. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chemistry Proceedings, 14(1), 105. Available from: [Link]

  • Google Patents. (2018). Protein kinase B inhibitors.
  • Xin, X., et al. (2008). A simple and efficient synthesis of aryl ketones from arylboronic acids and benzoic anhydrides catalyzed by PdCl2. Tetrahedron Letters, 49(35), 5171-5173. Available from: [Link]

Sources

Application

Analytical HPLC Method for 4-(2-Aminopyrimidin-4-yl)benzoic acid

Abstract This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the quantification and purity analysis of 4-(2-Aminopyrimidin-4-yl)benzoic acid (CAS: 216959-98-7). As a critical...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the quantification and purity analysis of 4-(2-Aminopyrimidin-4-yl)benzoic acid (CAS: 216959-98-7). As a critical intermediate in the synthesis of tyrosine kinase inhibitors (e.g., Pazopanib analogs), the accurate characterization of this amphoteric molecule is essential for drug development workflows. This guide synthesizes chemical principles with empirical data to provide a self-validating Reverse-Phase (RP-HPLC) method, addressing the specific challenges of retaining polar, zwitterionic compounds.

Introduction & Molecule Analysis[1][2][3][4][5][6][7]

Target Analyte: 4-(2-Aminopyrimidin-4-yl)benzoic acid Chemical Structure: A benzoic acid moiety linked at the para-position to a 2-aminopyrimidine ring.[1] Molecular Formula: C₁₁H₉N₃O₂ Molecular Weight: 215.21 g/mol [2][3]

Chemical Challenges

The analyte presents a classic "push-pull" separation challenge due to its amphoteric nature:

  • Acidic Domain: The carboxylic acid group (predicted pKa ~3.5–4.[3]0) will be ionized (COO⁻) at neutral pH, reducing retention on hydrophobic C18 columns.

  • Basic Domain: The 2-aminopyrimidine moiety (predicted pKa ~3–4 for the ring nitrogen) can protonate at low pH.[3]

  • Solubility: The compound exhibits poor solubility in pure water and non-polar solvents, requiring a polar organic solvent (DMSO or Methanol) for sample preparation.[3]

Strategic Solution: This protocol utilizes an acidic mobile phase (pH ~2.0–2.5) . At this pH, the carboxylic acid is protonated (neutral, increasing retention), while the pyrimidine amine is protonated (cationic).[3] To prevent peak tailing caused by the interaction of the cationic amine with residual silanols on the column, a high-purity, end-capped C18 column and an acidic modifier (TFA or Formic Acid) are employed.

Experimental Protocol

Reagents and Materials
  • Reference Standard: 4-(2-Aminopyrimidin-4-yl)benzoic acid (>98% purity).[1]

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Deionized Water (18.2 MΩ·cm).

  • Modifiers: Trifluoroacetic acid (TFA) or Formic Acid (FA) (LC-MS Grade).[3] Note: TFA is preferred for UV detection due to better peak shape for amines; FA is preferred for MS detection.[3]

  • Diluent: Dimethyl Sulfoxide (DMSO) / Methanol (50:50 v/v).

Instrumentation
  • System: HPLC equipped with a Binary Pump, Autosampler, Column Oven, and Diode Array Detector (DAD).

  • Detector Wavelength: Primary: 270 nm (matches the conjugation of the pyrimidine-benzene system). Secondary: 254 nm.

Chromatographic Conditions
ParameterConditionRationale
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalentHigh surface area and "extra dense" bonding prevents amine tailing.
Column Temp 30°CEnsures reproducible retention times and lowers backpressure.[3]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[4][3][5]
Injection Vol 5–10 µLMinimized to prevent peak broadening from the strong diluent (DMSO).[3]
Mobile Phase A Water + 0.1% TFA (v/v)Suppresses acid ionization; ion-pairs with amine to improve shape.[3]
Mobile Phase B Acetonitrile + 0.1% TFA (v/v)Strong elution solvent; TFA ensures baseline stability during gradient.[3]
Gradient Program

A linear gradient is recommended to separate the main peak from potential synthesis impurities (e.g., unreacted 4-acetylbenzoic acid).

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration / Injection
2.0955Isocratic Hold (Load)
15.01090Linear Gradient Elution
18.01090Wash Step
18.1955Return to Initial
23.0955Re-equilibration

Sample Preparation Workflow

Caution: This compound has low aqueous solubility.[3] Do not dissolve directly in the mobile phase.[3]

  • Stock Solution (1.0 mg/mL): Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in 5 mL DMSO , sonicate for 5 minutes until clear. Make up to volume with Methanol.[4][3][6]

  • Working Standard (50 µg/mL): Transfer 500 µL of Stock Solution into a 10 mL flask. Dilute to volume with Mobile Phase A:Acetonitrile (90:10) .

    • Critical Step: Observe for precipitation.[3] If cloudy, increase the methanol content in the diluent.[3]

  • Filtration: Filter all samples through a 0.22 µm PTFE or Nylon syringe filter prior to injection.

Method Validation & Logic (Workflow Diagram)

The following diagram illustrates the logical flow for method development and troubleshooting, ensuring a self-validating system.

HPLC_Workflow Start Start: Method Development Solubility Solubility Check (Dissolve in DMSO/MeOH) Start->Solubility Prep Sample Preparation (Dilute to 50 µg/mL) Solubility->Prep Condition Set Initial Conditions (C18, Acidic pH, Gradient) Prep->Condition Run Execute Gradient Run Condition->Run CheckPeak Decision: Peak Shape Acceptable? (Symmetry > 0.8, Tailing < 1.5) Run->CheckPeak OptimizeTFA Action: Increase TFA to 0.1% or Switch to HILIC CheckPeak->OptimizeTFA No (Tailing) CheckRes Decision: Resolution > 2.0 from Impurities? CheckPeak->CheckRes Yes OptimizeTFA->Run OptimizeGrad Action: Adjust Gradient Slope OptimizeGrad->Run CheckRes->OptimizeGrad No (Co-elution) Final Finalize Method & Validate (Linearity, Precision) CheckRes->Final Yes

Caption: Logical workflow for optimizing the HPLC separation of aminopyrimidine-benzoic acid derivatives, focusing on peak symmetry and resolution.

Typical Results & Acceptance Criteria

To ensure the trustworthiness of the data, the system must meet the following suitability parameters before routine analysis:

ParameterAcceptance LimitTroubleshooting
Retention Time (RT) ± 0.1 min variabilityCheck pump flow stability and column temperature.
Tailing Factor (T) T < 1.5Increase TFA concentration or replace old column (silanol activity).
Theoretical Plates (N) > 5000Check for dead volume in tubing or column degradation.[3]
Resolution (Rs) > 2.0 (from nearest impurity)Adjust gradient slope (flatten gradient at elution point).
% RSD (Area) < 2.0% (n=5 injections)Check autosampler precision and injector needle wash.

References

  • Research Trend. (2023). RP HPLC Method Development for Pazopanib in mixture and tablet Form. (Demonstrates separation of similar aminopyrimidine-indazole scaffolds). Retrieved from [Link]

  • PubChem. (2025).[3][7][8] Compound Summary: 4-[(2-Amino-6-methyl-4-pyrimidinyl)amino]benzoic acid.[7] (Structural analog data for solubility/pKa estimation). Retrieved from [Link]

  • Sielc Technologies. (2018).[3][9] HPLC Analysis of Benzoic Acid Derivatives on Mixed-Mode Columns. Retrieved from [Link]

Sources

Method

Application Note: Cellular Evaluation of the Kinase Scaffold 4-(2-Aminopyrimidin-4-yl)benzoic acid

This Application Note provides a rigorous technical guide for the utilization of 4-(2-Aminopyrimidin-4-yl)benzoic acid (CAS 216959-98-7) in cell culture. While primarily recognized as a versatile pharmacophore intermedia...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous technical guide for the utilization of 4-(2-Aminopyrimidin-4-yl)benzoic acid (CAS 216959-98-7) in cell culture. While primarily recognized as a versatile pharmacophore intermediate for synthesizing Type I and Type II kinase inhibitors (targeting ROCK, JAK, and CDK families), this compound is increasingly utilized in Fragment-Based Drug Discovery (FBDD) screens to validate scaffold potency and selectivity profiles before chemical elaboration.

Introduction & Mechanism of Action

4-(2-Aminopyrimidin-4-yl)benzoic acid represents a "privileged structure" in medicinal chemistry. The 2-aminopyrimidine moiety functions as a hinge-binding motif, forming critical hydrogen bonds with the ATP-binding pocket of kinases. The benzoic acid tail provides a solvent-exposed vector for further chemical substitution to improve solubility or reach the back-pocket (DFG-out conformation).

In cell culture applications, this compound is typically employed to:

  • Establish Baseline Scaffold Activity: Determine the intrinsic inhibitory constant (

    
    ) of the core fragment against targets like Rho-associated protein kinase (ROCK-1) .
    
  • Serve as a Negative Control: Differentiate between the efficacy of a fully elaborated drug and its core metabolic degradation products.

  • Fragment Screening: Identify starting points for lead optimization in phenotypic assays (e.g., actin cytoskeleton reorganization).

Signaling Pathway Context (ROCK-1)

The primary biological readout for this scaffold is the inhibition of the RhoA/ROCK pathway. ROCK phosphorylates the Myosin Phosphatase Target Subunit 1 (MYPT1) and Myosin Light Chain (MLC), driving actin-myosin contraction and stress fiber formation. Inhibition results in cell relaxation and loss of stress fibers.

ROCK_Pathway RhoA RhoA-GTP ROCK ROCK-1/2 (Target) RhoA->ROCK Activates MYPT1 MYPT1 (Phosphatase) ROCK->MYPT1 Phosphorylates (Inactivates) MLC MLC (Myosin Light Chain) ROCK->MLC Direct Phosphorylation Inhibitor 4-(2-Aminopyrimidin-4-yl) benzoic acid Inhibitor->ROCK Inhibits (ATP Competition) MYPT1->MLC Dephosphorylates pMLC p-MLC (Active) MLC->pMLC Kinase Activity Actin Actomyosin Contraction pMLC->Actin Drives StressFibers Stress Fiber Formation Actin->StressFibers

Figure 1: Mechanism of Action. The compound competes for the ATP binding site on ROCK-1, preventing the phosphorylation of MYPT1 and MLC, ultimately disrupting stress fiber formation.

Material Preparation & Handling

Critical Solubility Note: This compound contains both a basic amine and an acidic carboxyl group (zwitterionic character), leading to poor solubility in neutral aqueous buffers.

Stock Solution Protocol
  • Solvent: 100% Dimethyl Sulfoxide (DMSO), anhydrous grade.

  • Target Concentration: 100 mM (Stock).

  • Procedure:

    • Weigh 21.5 mg of powder.

    • Add 1.0 mL of DMSO.

    • Vortex vigorously for 60 seconds. If undissolved, sonicate in a water bath at 37°C for 5 minutes.

    • Note: Do not use ethanol; solubility is significantly lower.

  • Storage: Aliquot into light-protected vials (amber) and store at -20°C. Stable for 6 months. Avoid freeze-thaw cycles >3 times.

Working Solution (Media Preparation)
  • Vehicle Control: Ensure the final DMSO concentration in cell culture media never exceeds 0.5% (v/v) to avoid solvent toxicity.

  • Pre-dilution: Dilute the 100 mM stock 1:10 in DMSO to create a 10 mM substock before adding to media to prevent precipitation shock.

Experimental Protocols

Protocol A: Cytotoxicity Screening (MTT/CCK-8 Assay)

Purpose: To determine the non-toxic concentration range (IC10) prior to functional assays.

  • Seeding: Plate HeLa or NIH/3T3 cells at 5,000 cells/well in a 96-well plate. Incubate for 24 hours.

  • Treatment:

    • Prepare serial dilutions of the compound in complete media: 0, 1, 10, 50, 100, 200, 500 µM.

    • Control: 0.5% DMSO (Vehicle).

    • Positive Control: Staurosporine (1 µM).

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Readout: Add CCK-8 reagent (10 µL/well), incubate 2 hours, read Absorbance at 450 nm.

  • Analysis: Plot dose-response curve. Calculate CC50. Expect low cytotoxicity (CC50 > 100 µM) as this is a fragment scaffold.

Protocol B: Functional ROCK Inhibition (Actin Cytoskeleton Assay)

Purpose: To visually validate kinase inhibition via phenotype (loss of stress fibers).

Materials:

  • Phalloidin-iFluor 488 (Actin stain).

  • DAPI (Nuclear stain).

  • Glass coverslips in 24-well plates.

Step-by-Step Methodology:

  • Cell Preparation: Seed NIH/3T3 fibroblasts (1.5 x 10^4 cells/well) on sterile glass coverslips. Allow attachment (24h).

  • Starvation (Optional but Recommended): Serum-starve (0.1% FBS) for 16 hours to synchronize stress fiber formation.

  • Induction & Treatment:

    • Pre-treat cells with 4-(2-Aminopyrimidin-4-yl)benzoic acid (10, 50, 100 µM) for 60 minutes .

    • Positive Control: Y-27632 (10 µM).

    • Stimulate RhoA pathway with Lysophosphatidic Acid (LPA, 10 µM) for 30 minutes (in the presence of inhibitor).

  • Fixation:

    • Wash 1x PBS (warm).

    • Fix with 4% Paraformaldehyde (PFA) for 15 minutes at Room Temp (RT).

  • Staining:

    • Permeabilize with 0.1% Triton X-100 (5 min).

    • Block with 1% BSA (30 min).

    • Incubate with Phalloidin-488 (1:1000) + DAPI for 45 min in dark.

  • Imaging: Confocal microscopy.

    • Result: Vehicle + LPA cells will show thick, parallel stress fibers. Effective inhibition will result in cortical actin rings and loss of central fibers.

Protocol C: Western Blot Analysis (Pathway Validation)

Purpose: Quantitative confirmation of target engagement.

Target Proteins:

  • p-MYPT1 (Thr696 or Thr853): Direct ROCK substrate (Should Decrease).

  • p-MLC2 (Ser19): Downstream effector (Should Decrease).

  • Total MYPT1 / Total GAPDH: Loading controls.

Workflow Diagram:

Experiment_Workflow cluster_0 Sample Prep cluster_1 Extraction cluster_2 Analysis Cells Seed Cells (6-well plate) Treat Treat with Compound (2h) Cells->Treat LPA Stimulate (LPA/Serum) Treat->LPA Lyse RIPA Lysis + Phosphatase Inhibitors LPA->Lyse BCA Protein Quant (BCA Assay) Lyse->BCA SDS SDS-PAGE BCA->SDS Blot Western Blot (Anti-pMYPT1) SDS->Blot

Figure 2: Western Blot Workflow. Critical step: Use phosphatase inhibitors (NaF, Na3VO4) during lysis to preserve transient phosphorylation states.

Data Analysis & Expected Results

Quantitative Summary Table
ParameterExpected Value (Scaffold)Reference Drug (Y-27632)Interpretation
Solubility (DMSO) High (>100 mM)HighEasy to formulate stocks.
Solubility (Media) Low (<500 µM)HighRisk of precipitation at high doses.
IC50 (ROCK-1) 1 - 50 µM~0.1 - 0.8 µMScaffold is less potent than optimized drug.
Cytotoxicity (CC50) > 100 µM> 200 µMGenerally non-toxic window exists.
Phenotype Partial stress fiber lossComplete lossValidates mechanism, but lower potency.
Troubleshooting Guide
  • Precipitation in Media: If crystals are observed under the microscope immediately after addition, reduce the working concentration or increase the DMSO vehicle to 0.5%. Ensure the media is warm (37°C) during addition.

  • No Effect Observed: As a fragment, the affinity might be low. Ensure you are testing up to 50-100 µM. If still inactive, the cell line may have high drug efflux pump activity (e.g., MDR1); try a different line (e.g., HEK293).

References

  • Liao, J., et al. (2007). "Rho-associated kinase (ROCK) inhibitors in the treatment of ocular diseases." Journal of Ocular Pharmacology and Therapeutics. (Contextual validation of aminopyrimidine scaffolds in ROCK inhibition).
  • Doe, C., et al. (2007). "Novel Rho kinase inhibitors with anti-inflammatory and vasodilatory activities." Journal of Pharmacology and Experimental Therapeutics. (Describes the structure-activity relationship of the aminopyrimidine hinge-binding motif).
Application

Application Notes and Protocols for the Experimental Use of 4-(2-Aminopyrimidin-4-yl)benzoic Acid in Animal Models

Introduction: Targeting the Rho-Associated Coiled-Coil Kinase (ROCK) Pathway The compound 4-(2-Aminopyrimidin-4-yl)benzoic acid belongs to a promising class of small molecules designed to inhibit the activity of Rho-asso...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting the Rho-Associated Coiled-Coil Kinase (ROCK) Pathway

The compound 4-(2-Aminopyrimidin-4-yl)benzoic acid belongs to a promising class of small molecules designed to inhibit the activity of Rho-associated coiled-coil kinase (ROCK). The ROCK signaling pathway is a critical regulator of fundamental cellular processes, including cytoskeletal dynamics, cell migration, proliferation, and apoptosis.[1] Dysregulation of the ROCK pathway has been implicated in the pathophysiology of a wide range of diseases, making it a compelling target for therapeutic intervention. These conditions include cardiovascular disorders such as hypertension and pulmonary hypertension, neurodegenerative diseases, and glaucoma.[2][3][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of 4-(2-Aminopyrimidin-4-yl)benzoic acid in relevant animal models. The protocols and insights provided herein are based on established methodologies for studying ROCK inhibitors and are intended to serve as a robust starting point for efficacy, pharmacokinetic, and preliminary toxicology studies.

Scientific Rationale for In Vivo Evaluation

The central hypothesis for the experimental use of 4-(2-Aminopyrimidin-4-yl)benzoic acid is that by inhibiting ROCK, it will ameliorate disease phenotypes in animal models where ROCK hyperactivation is a key pathological driver. The aminopyrimidine scaffold is a well-established pharmacophore in numerous kinase inhibitors, suggesting that this compound is likely to engage the ATP-binding pocket of ROCK, thereby preventing the phosphorylation of its downstream substrates.

The ROCK Signaling Cascade: A Rationale for Intervention

The ROCK signaling pathway is initiated by the activation of the small GTPase RhoA. Activated RhoA binds to and activates ROCK, which in turn phosphorylates a number of downstream targets, most notably myosin light chain (MLC) and myosin light chain phosphatase (MLCP). This leads to an increase in smooth muscle contraction and has been implicated in the pathogenesis of hypertension.[5] In the central nervous system, ROCK signaling is involved in the inhibition of axonal growth and regeneration after injury.[6] In the eye, ROCK activity is associated with the regulation of aqueous humor outflow and intraocular pressure (IOP).

ROCK_Signaling_Pathway cluster_upstream Upstream Activators cluster_downstream Downstream Effects GPCRs GPCRs RhoA_GDP RhoA_GDP GPCRs->RhoA_GDP Activate Growth_Factors Growth_Factors Growth_Factors->RhoA_GDP Activate Smooth_Muscle_Contraction Smooth_Muscle_Contraction Cytoskeletal_Rearrangement Cytoskeletal_Rearrangement Inhibition_of_Axon_Regeneration Inhibition_of_Axon_Regeneration Gene_Expression Gene_Expression RhoA_GTP RhoA_GTP RhoA_GDP->RhoA_GTP GTP Exchange ROCK ROCK RhoA_GTP->ROCK Binds & Activates ROCK->Gene_Expression MLCP MLCP ROCK->MLCP Inhibits MLC MLC ROCK->MLC Phosphorylates LIMK LIMK ROCK->LIMK Activates CRMP2 CRMP2 ROCK->CRMP2 Inhibits MLC->Smooth_Muscle_Contraction Cofilin Cofilin LIMK->Cofilin Inhibits Cofilin->Cytoskeletal_Rearrangement CRMP2->Inhibition_of_Axon_Regeneration 4_2_Aminopyrimidin_4_yl_benzoic_acid 4_2_Aminopyrimidin_4_yl_benzoic_acid 4_2_Aminopyrimidin_4_yl_benzoic_acid->ROCK Inhibits

Caption: The ROCK signaling pathway and the inhibitory action of 4-(2-Aminopyrimidin-4-yl)benzoic acid.

Preclinical Evaluation Strategy

A phased approach is recommended for the preclinical evaluation of 4-(2-Aminopyrimidin-4-yl)benzoic acid. This should begin with pharmacokinetic and tolerability studies, followed by efficacy testing in relevant disease models.

Phase 1: Pharmacokinetics and Tolerability

The initial phase of in vivo testing should establish the pharmacokinetic (PK) profile and maximum tolerated dose (MTD) of the compound. While specific data for 4-(2-Aminopyrimidin-4-yl)benzoic acid is not yet available, the general pharmacokinetic properties of aminopyrimidine kinase inhibitors can provide a starting point.[7][8][9]

Table 1: General Pharmacokinetic Parameters of Aminopyrimidine Kinase Inhibitors

ParameterTypical Range/ObservationRationale for 4-(2-Aminopyrimidin-4-yl)benzoic acid
Bioavailability (Oral) Variable, often moderate to highOral administration is a likely route; initial studies should compare oral and intravenous routes to determine absolute bioavailability.
Metabolism Primarily hepatic, often via cytochrome P450 enzymes (e.g., CYP3A4).[9][10]Liver microsome stability assays should be conducted to predict in vivo clearance.
Distribution Generally wide, with high protein binding.[9]Plasma protein binding should be determined to understand the fraction of free, active compound.
Elimination Half-life Varies widely depending on the specific compound.Serial blood sampling after dosing will be critical to determine the dosing frequency.

Protocol 1: Single Ascending Dose (SAD) Study in Mice

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Formulation: Prepare a suspension of 4-(2-Aminopyrimidin-4-yl)benzoic acid in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80 in sterile water).

  • Dosing:

    • Administer single oral doses at escalating levels (e.g., 1, 3, 10, 30, 100 mg/kg).

    • Include a vehicle control group.

    • A separate cohort should receive a single intravenous dose (e.g., 1 mg/kg) for bioavailability assessment.

  • Sample Collection:

    • Collect blood samples via tail vein or retro-orbital sinus at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

    • Process blood to plasma and store at -80°C.

  • Analysis:

    • Quantify plasma concentrations of 4-(2-Aminopyrimidin-4-yl)benzoic acid using a validated LC-MS/MS method.

    • Calculate key PK parameters (Cmax, Tmax, AUC, t1/2).

  • Tolerability Assessment:

    • Monitor animals for clinical signs of toxicity (e.g., changes in weight, activity, posture) for at least 7 days post-dose.

    • At the end of the observation period, perform a gross necropsy.

Phase 2: Efficacy in Animal Models

Based on the known roles of ROCK, several animal models are appropriate for evaluating the efficacy of 4-(2-Aminopyrimidin-4-yl)benzoic acid.

Table 2: Potential Animal Models for Efficacy Studies

Disease AreaAnimal ModelRationaleKey Endpoints
Cardiovascular Spontaneously Hypertensive Rat (SHR)Well-established model of essential hypertension with known ROCK pathway involvement.[5]Blood pressure (telemetry or tail-cuff), heart rate, vascular reactivity.
Neurology Mouse model of Huntington's Disease (e.g., R6/2)ROCK is implicated in mutant huntingtin aggregation and neurotoxicity.[11]Motor function (rotarod), survival, brain histology (aggregate load).
Ophthalmology Rat model of endotoxin-induced uveitis (EIU)The Rho/ROCK pathway is involved in inflammatory cell infiltration in the eye.[12]Clinical scoring of uveitis, inflammatory cell count in aqueous humor, cytokine levels.
Ophthalmology Rabbit or primate models of glaucomaROCK inhibitors are known to lower intraocular pressure.[13]Intraocular pressure (tonometry), aqueous humor outflow facility.

Protocol 2: Efficacy in a Spontaneously Hypertensive Rat (SHR) Model

  • Animal Model: Male Spontaneously Hypertensive Rats (SHR), 12-14 weeks old.

  • Acclimatization and Baseline:

    • Acclimatize rats to the tail-cuff blood pressure measurement system for one week.

    • Record baseline systolic blood pressure for 3 consecutive days.

  • Dosing:

    • Based on the SAD study, select two to three dose levels for chronic daily administration.

    • Administer 4-(2-Aminopyrimidin-4-yl)benzoic acid or vehicle orally once daily for 28 days.

  • Efficacy Assessment:

    • Measure systolic blood pressure weekly.

    • At the end of the study, collect tissues (e.g., aorta, heart) for ex vivo analysis of ROCK activity (e.g., by measuring the phosphorylation of MLC or MLCP).

  • Data Analysis:

    • Compare the change in blood pressure from baseline between treated and vehicle groups using appropriate statistical methods (e.g., repeated measures ANOVA).

SHR_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase (28 Days) cluster_analysis Endpoint Analysis Acclimatization Acclimatization Baseline_BP Baseline_BP Acclimatization->Baseline_BP Daily_Dosing Daily_Dosing Baseline_BP->Daily_Dosing Weekly_BP Weekly_BP Daily_Dosing->Weekly_BP Weekly Final_BP Final_BP Weekly_BP->Final_BP End of Study Tissue_Collection Tissue_Collection Final_BP->Tissue_Collection Biomarker_Analysis Biomarker_Analysis Tissue_Collection->Biomarker_Analysis

Caption: Experimental workflow for the SHR model of hypertension.

Preliminary Toxicology and Safety Pharmacology

While conducting efficacy studies, it is crucial to monitor for potential adverse effects. A common side effect of systemic ROCK inhibitors is hypotension, which should be carefully monitored.[14]

Key Safety Assessments:

  • Daily Clinical Observations: Record any changes in appearance, behavior, or activity.

  • Weekly Body Weights: Significant weight loss can be an indicator of toxicity.

  • Cardiovascular Safety: In dedicated studies, assess effects on heart rate, blood pressure (in normotensive animals), and ECG.

  • Clinical Pathology: At the termination of studies, collect blood for hematology and clinical chemistry analysis.

  • Histopathology: Perform histopathological examination of major organs (liver, kidney, heart, lungs, spleen, brain) to identify any treatment-related changes.

Conclusion and Future Directions

4-(2-Aminopyrimidin-4-yl)benzoic acid, as a putative ROCK inhibitor, holds significant promise for the treatment of a variety of diseases. The application notes and protocols outlined in this document provide a strategic framework for its preclinical evaluation in animal models. A thorough understanding of its pharmacokinetic profile, coupled with robust efficacy and safety studies, will be essential to advance this compound towards clinical development. Future studies may also explore the relative selectivity of this compound for ROCK1 versus ROCK2, which could have implications for its therapeutic window and side effect profile.

References

  • Wikipedia. (n.d.). Rho kinase inhibitor. Retrieved from [Link]

  • Scott, J. D., & Pawson, T. (2009). Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential. University of Miami.
  • Garg, A., & VJ, M. (2022). Rho-kinase inhibitors: Role in corneal endothelial disorders. Taylor & Francis Online.
  • Creative Diagnostics. (n.d.). ROCK Signaling Pathway. Retrieved from [Link]

  • Tura, A., et al. (2025). Effects of a ROCK Inhibitor on Retinal Ganglion Cells In Vivo and In Vitro. PubMed Central.
  • Loirand, G. (2015). Rho Kinase (ROCK) Inhibitors. PubMed Central.
  • Hartmann, S., et al. (2015). The Function of Rho-Associated Kinases ROCK1 and ROCK2 in the Pathogenesis of Cardiovascular Disease. Frontiers in Pharmacology.
  • Wikipedia. (n.d.). Rho-associated protein kinase. Retrieved from [Link]

  • Vigil, D., et al. (2010). Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity. PubMed Central.
  • Henderson, T., et al. (2016). Investigational Rho Kinase Inhibitors for the Treatment of Glaucoma.
  • Wirostko, B. (2018). Rho Kinases in Ophthalmology. YouTube.
  • Lim, C. S., & So, K. F. (2008). What Is the Role of the Rho-ROCK Pathway in Neurologic Disorders?. PubMed Central.
  • Wityak, J., et al. (2010). Synthesis, biological evaluation, X-ray structure, and pharmacokinetics of aminopyrimidine c-jun-N-terminal kinase (JNK) inhibitors. PubMed.
  • Southwell, A. L., et al. (2022). Identification of a Potent, Selective, and Brain-Penetrant Rho Kinase Inhibitor and its Activity in a Mouse Model of Huntington's Disease. PubMed.
  • He, K., et al. (2010).
  • Deadman, J. J., et al. (2021). Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. ScienceDirect.
  • Jukic, A. (2025). The Effect of Topical Rho-kinase Inhibitors on Corneas of Patients With Fuchs Endothelial Corneal Dystrophy. ClinicalTrials.gov.
  • Uchida, T., et al. (2017). The Anti-Inflammatory Effect of Ripasudil (K-115), a Rho Kinase (ROCK)
  • Wikipedia. (n.d.). Imatinib. Retrieved from [Link]

  • Guerrini, S., et al. (2025). Beyond the Basics: Exploring Pharmacokinetic Interactions and Safety in Tyrosine-Kinase Inhibitor Oral Therapy for Solid Tumors. MDPI.
  • Svoboda, M., & Doubek, M. (2007). The toxicity and adverse effects of selected drugs in animals – overview. Open University and City University.
  • Ahmadian, E., et al. (2021). Targeting ROCK signaling in health, malignant and non-malignant diseases.
  • van Erp, N. P., et al. (2009). Clinical pharmacokinetics of tyrosine kinase inhibitors. PubMed.

Sources

Method

Strategic Assay Development for 4-(2-Aminopyrimidin-4-yl)benzoic Acid

Executive Summary This guide details the assay development strategy for 4-(2-Aminopyrimidin-4-yl)benzoic acid (CAS 216959-98-7). While often utilized as a synthetic intermediate for blockbuster tyrosine kinase inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the assay development strategy for 4-(2-Aminopyrimidin-4-yl)benzoic acid (CAS 216959-98-7). While often utilized as a synthetic intermediate for blockbuster tyrosine kinase inhibitors (e.g., Nilotinib), this scaffold possesses intrinsic biological activity that necessitates rigorous characterization. Its structural integration of an aminopyrimidine hinge-binder with a benzoic acid solvent-tail positions it as a "privileged structure" for targeting the ATP-binding pocket of kinases, specifically ROCK-1 (Rho-associated protein kinase 1), CDK9 , and Bcr-Abl .

This document provides a self-validating workflow to transition this compound from a chemical building block to a characterized bioactive probe.

Strategic Context & Mechanism of Action

The Pharmacophore

The 4-(2-Aminopyrimidin-4-yl)benzoic acid molecule functions as a Type I or Type II kinase inhibitor scaffold.

  • Aminopyrimidine Motif: Forms critical hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket (mimicking the adenine ring of ATP).

  • Benzoic Acid Moiety: Extends into the solvent-exposed region or interacts with the DFG-motif, influencing solubility and specificity.

Target Validation

Primary literature and patent landscapes identify ROCK-1 and Bcr-Abl as high-priority targets. The assay strategy must therefore prioritize kinase inhibition profiling followed by cellular target engagement .

Visualizing the Assay Workflow

The following diagram outlines the logical flow from compound solubilization to validated biological readout.

AssayWorkflow Compound 4-(2-Aminopyrimidin-4-yl) benzoic acid Solubility Physicochemical Profiling (pH 7.4) Compound->Solubility Step 1: Prep Biochem Biochemical Assay (ADP-Glo / FRET) Solubility->Biochem Step 2: In Vitro Cellular Cell-Based Assay (Target Engagement) Biochem->Cellular Step 3: Ex Vivo Readout IC50 / EC50 Determination Cellular->Readout Validation Readout->Compound SAR Optimization

Caption: Figure 1. Integrated workflow for characterizing aminopyrimidine-benzoic acid derivatives, moving from solubility validation to kinase inhibition and cellular confirmation.

Protocol 1: Physicochemical Solubility Assay

Rationale: The benzoic acid moiety renders this compound pH-sensitive. Standard DMSO stocks may precipitate upon dilution into aqueous buffers (pH 7.4), causing false negatives in kinase assays ("promiscuous aggregators").

Materials
  • Test Compound: 4-(2-Aminopyrimidin-4-yl)benzoic acid (Purity >95%).[1]

  • Vehicle: DMSO (Anhydrous).

  • Buffer: PBS (pH 7.4) and Tris-HCl (pH 8.0).

  • Detection: UV-Vis Spectrophotometer (250–350 nm).

Step-by-Step Methodology
  • Stock Preparation: Dissolve compound in 100% DMSO to 10 mM. Sonicate for 5 minutes to ensure complete dissolution.

  • Stepwise Dilution: Prepare a dilution series in DMSO (0.1 mM to 10 mM).

  • Aqueous Spike: Dilute DMSO stocks 1:100 into PBS (pH 7.4) in a UV-transparent 96-well plate (Final DMSO = 1%).

  • Incubation: Shake at 500 rpm for 90 minutes at 25°C.

  • Filtration: Filter samples through a 0.45 µm PVDF filter plate to remove precipitates.

  • Quantification: Measure absorbance at 280 nm and 320 nm . Compare filtrate concentration against a standard curve prepared in 100% DMSO.

    • Acceptance Criteria: Solubility > 50 µM in PBS is required for reliable biochemical assays.

Protocol 2: Biochemical Kinase Inhibition Assay (ADP-Glo™)

Rationale: To quantify the intrinsic potency (IC50) of the scaffold against ROCK-1 or Bcr-Abl. We utilize the ADP-Glo™ system (Promega) because it is robust against fluorescence interference common with aromatic scaffolds.

Mechanistic Pathway

ROCK-1 phosphorylation of MYPT1 leads to actin cytoskeleton reorganization. Inhibiting ROCK-1 prevents this phosphorylation.

ROCKPathway Stimulus RhoA (GTP-bound) Target ROCK-1 (Kinase) Stimulus->Target Activates Substrate MYPT1 / LIMK Target->Substrate Phosphorylates Inhibitor 4-(2-Aminopyrimidin-4-yl) benzoic acid Inhibitor->Target Inhibits (ATP-Comp) Effect Actomyosin Contraction Substrate->Effect Induces

Caption: Figure 2.[2] Mechanism of Action. The compound acts as an ATP-competitive inhibitor of ROCK-1, blocking downstream signaling involved in cytoskeletal dynamics.

Experimental Setup
  • Enzyme: Recombinant Human ROCK-1 (Active).

  • Substrate: S6K Substrate Peptide.

  • ATP: Ultra-pure ATP (Km apparent: ~10 µM).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT.

Procedure
  • Compound Plating: Dispense 250 nL of compound (10-point dose response) into a 384-well white, low-volume plate.

  • Enzyme Addition: Add 2.5 µL of ROCK-1 enzyme (0.5 ng/µL) in Assay Buffer.

  • Pre-Incubation: Centrifuge and incubate for 10 min at RT to allow inhibitor binding.

  • Reaction Initiation: Add 2.5 µL of ATP/Substrate mix (Final: 10 µM ATP, 0.2 µg/µL substrate).

  • Kinase Reaction: Incubate for 60 min at RT.

  • ADP-Glo Reagent: Add 5 µL ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate 40 min.

  • Detection: Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Readout: Measure Luminescence (RLU) on a multimode plate reader (e.g., EnVision).

Data Analysis: Normalize RLU to controls (0% Inhibition = DMSO only; 100% Inhibition = No Enzyme). Fit data to a 4-parameter logistic equation to determine IC50.

Protocol 3: Cell-Based Target Engagement (Western Blot)

Rationale: To verify that the compound penetrates the cell membrane and inhibits the target in a complex biological environment.

Materials
  • Cell Line: A7r5 (Rat aortic smooth muscle) or K562 (for Bcr-Abl context).

  • Lysis Buffer: RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.

  • Primary Antibodies:

    • Anti-p-MYPT1 (Thr696) - Marker of ROCK activity.

    • Anti-GAPDH - Loading Control.

Procedure
  • Seeding: Plate A7r5 cells at 2 x 10⁵ cells/well in a 6-well plate. Culture for 24h.

  • Starvation: Serum-starve cells (0.1% FBS) for 16h to reduce basal phosphorylation noise.

  • Treatment: Treat cells with the test compound (1, 5, 10 µM) for 2 hours.

  • Stimulation (Optional): Stimulate with 10 µM Lysophosphatidic acid (LPA) for 10 min to induce ROCK activity.

  • Lysis: Wash with ice-cold PBS and lyse cells on ice. Collect supernatant after centrifugation.

  • Immunoblotting:

    • Separate proteins via SDS-PAGE (4-12% Bis-Tris).

    • Transfer to Nitrocellulose membrane.

    • Block with 5% BSA in TBST.

    • Incubate with Anti-p-MYPT1 (1:1000) overnight at 4°C.

  • Analysis: Quantify band intensity. A dose-dependent decrease in p-MYPT1 indicates successful cellular ROCK inhibition.

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
High IC50 (Weak Potency) ATP CompetitionThe scaffold is likely an ATP-mimetic. Ensure ATP concentration in the assay is at or below

to detect competitive inhibitors.
Precipitation in Assay Benzoic Acid pKaThe carboxylic acid (pKa ~4.2) may be protonated/aggregated if buffer pH < 7.0. Maintain pH 7.5+.
Non-Linear Curve Hill Slope > 1.5Indicates aggregation or non-specific binding. Add 0.01% Triton X-100 to the assay buffer.

References

  • ChemicalBook. (2023). 4-(2-Aminopyrimidin-4-yl)benzoic Acid Properties and Activity.Link

  • National Institutes of Health (NIH). (2022). An Orally Bioavailable Inhibitor of CDK9/FLT3 for AML.[3] (Context on aminopyrimidine scaffolds). Link

  • Molkem. (2025). Intermediate of Nilotinib: 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid.[4] (Structural analog context). Link

  • MDPI. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial Agents.Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(2-aminopyrimidin-4-yl)benzoic acid

Executive Technical Summary The synthesis of 4-(2-aminopyrimidin-4-yl)benzoic acid is a critical workflow in the development of kinase inhibitors (e.g., Imatinib/Nilotinib analogs). While the molecule appears simple, its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

The synthesis of 4-(2-aminopyrimidin-4-yl)benzoic acid is a critical workflow in the development of kinase inhibitors (e.g., Imatinib/Nilotinib analogs). While the molecule appears simple, its amphoteric nature (zwitterionic character) and the reactivity of its precursors create specific "failure modes" that are often overlooked in standard literature.

This guide addresses the two primary synthetic routes:

  • The De Novo Condensation Route (Industrial Standard): Reaction of 4-acetylbenzoic acid with DMF-DMA followed by guanidine cyclization.

  • The Suzuki-Miyaura Coupling Route (MedChem/Discovery): Palladium-catalyzed coupling of phenylboronic acids with halopyrimidines.

Route Analysis & Impurity Mapping

Route A: The Enaminone-Guanidine Condensation (Primary Focus)

This is the most scalable route but is highly sensitive to moisture and pH control.

The Workflow:

  • Enaminone Formation: 4-Acetylbenzoic acid reacts with

    
    -Dimethylformamide dimethyl acetal (DMF-DMA) to form the enaminone intermediate: (E)-4-(3-(dimethylamino)acryloyl)benzoic acid.
    
  • Cyclization: The enaminone reacts with Guanidine (usually supplied as Guanidine HCl + Base or Guanidine Carbonate) to close the pyrimidine ring.

Critical Impurities & Byproducts
Impurity IDNameOrigin / Mechanism
IMP-A (SM) 4-Acetylbenzoic acid Hydrolysis: The enaminone intermediate is moisture-sensitive. If the cyclization step contains water or if the intermediate is stored improperly, it hydrolyzes back to the starting material.
IMP-B Enaminone Intermediate Incomplete Reaction: Often co-precipitates with the product if the guanidine cyclization is sluggish (e.g., low temperature, old guanidine source).
IMP-C 4-(2-hydroxypyrimidin-4-yl)benzoic acid Side Reaction: If urea is present as an impurity in guanidine, or if hydrolysis competes significantly under highly basic aqueous conditions (rare, but possible).
IMP-D Guanidine Dimers Reagent Degradation: Dicyandiamide or melamine derivatives formed from excess guanidine under high thermal stress.
Route B: Suzuki-Miyaura Coupling

Used for library generation or when the acetyl precursor is unavailable.

Critical Impurities
Impurity IDNameOrigin / Mechanism
IMP-E Protodeboronated Arene Catalytic Failure: Benzoic acid (loss of the pyrimidine coupling partner) due to unstable boronic acid species or wet solvents.
IMP-F Homocoupling (Biaryl) Oxidative Coupling: 4,4'-biphenyldicarboxylic acid formed by the presence of oxygen in the reaction vessel.

Visualizing the Reaction & Failure Points

The following diagram maps the logic flow of the Condensation Route , highlighting where specific impurities enter the system.

ReactionPathway SM 4-Acetylbenzoic Acid (Starting Material) Enaminone Enaminone Intermediate (Moisture Sensitive) SM->Enaminone + DMF-DMA Reflux DMFDMA DMF-DMA (Reagent) Product 4-(2-aminopyrimidin-4-yl) benzoic acid (Target) Enaminone->Product + Guanidine Cyclization Imp_Hydrolysis IMP-A: Hydrolysis (Reverts to SM) Enaminone->Imp_Hydrolysis + H2O (Wet Solvent/Air) Imp_Hydroxy IMP-C: Hydroxy-pyrimidine (From Urea/Hydrolysis) Enaminone->Imp_Hydroxy + Urea/H2O (Side Rxn) Guanidine Guanidine Source (Base) Imp_Hydrolysis->SM

Figure 1: Reaction pathway for the condensation route. Red dashed lines indicate failure modes leading to common impurities.

Troubleshooting Guide

Scenario 1: "My product is a sticky gel/slime and won't filter."

Diagnosis: Zwitterionic Solvation Effect. The product contains a basic amine (pyrimidine) and an acidic carboxyl group.[1] It is likely trapped in a partial salt form or is near its isoelectric point (pI) but heavily solvated. Corrective Action:

  • pH Adjustment: Do not just "acidify." The product is amphoteric.

    • If the reaction mixture is basic (pH > 10), the product is a soluble carboxylate salt.

    • If you acidify too far (pH < 2), the pyrimidine nitrogen protonates, and it becomes a soluble ammonium salt.

    • Target pH: Slowly adjust pH to 4.0 – 5.0 (the approximate isoelectric point) to maximize precipitation.

  • Thermal Aging: Heat the slurry to 60°C for 30 minutes after pH adjustment, then cool slowly. This "Ostwald ripening" breaks up the gel into filterable crystals.

Scenario 2: "LC-MS shows a mass of M-41 (Loss of C2H3N)."

Diagnosis: This is likely the Starting Material (4-acetylbenzoic acid) or the hydrolyzed Enaminone. Cause:

  • Wet DMF-DMA (it hydrolyzes to DMF and Methanol over time).

  • Moisture ingress during the enaminone formation step. Corrective Action:

  • Use fresh DMF-DMA.

  • Ensure the enaminone formation is driven to completion (monitor by TLC/LCMS: disappearance of SM).

  • Crucial: Do not isolate the enaminone if possible. Perform a "telescoped" (one-pot) reaction where the enaminone is formed, volatiles are removed, and guanidine/alcohol is added immediately.

Scenario 3: "Yield is low (<40%) despite clean conversion."

Diagnosis: Mother Liquor Losses. Due to the zwitterionic nature, the product has significant water solubility, especially if the volume of the aqueous wash is high. Corrective Action:

  • Limit water volume during workup.

  • Use Isopropanol (IPA) or Ethanol for the final wash instead of water; the zwitterion is less soluble in organic alcohols than in water/salt mixtures.

Frequently Asked Questions (FAQ)

Q: Can I use Guanidine Carbonate instead of Guanidine HCl? A: Yes, and it is often preferred. Guanidine Carbonate acts as its own base, eliminating the need for external bases like NaOEt or NaOH. This simplifies the salt profile of the reaction. However, CO2 evolution can cause foaming—add it slowly.

Q: Why does my Enaminone intermediate turn dark red/black? A: Enaminones are electron-rich and prone to oxidation or polymerization if heated excessively. A dark color is common and usually doesn't affect the next step significantly, provided the LC purity is decent (>90%). If it's pitch black and tarry, you likely overheated (>110°C) or ran it too long.

Q: How do I remove Palladium if I used the Suzuki route? A: The benzoic acid functionality makes standard silica chromatography difficult (streaking).

  • Method A: Use a metal scavenger resin (e.g., SiliaMetS® Thiol) at the end of the reaction.

  • Method B: Precipititation.[2] Dissolve the crude product in dilute NaOH (pH 10), filter through Celite (removes Pd black), then re-precipitate by adjusting pH to 4-5.

Experimental Protocol (Optimized Condensation)

Step 1: Enaminone Formation

  • Charge 4-acetylbenzoic acid (1.0 eq) into a flask.

  • Add DMF-DMA (3.0 eq). Note: Excess is needed to drive the reaction and scavenge water.

  • Heat to 90°C for 4–6 hours.

  • Concentrate under reduced pressure to remove excess DMF-DMA and volatiles. Result: Red/Orange solid or oil.

Step 2: Cyclization

  • Dissolve the residue in Ethanol or 2-Methoxyethanol (5 vol).

  • Add Guanidine Carbonate (1.5 eq).

  • Reflux (approx 80°C) for 12–16 hours.

  • Workup: Cool to room temperature.

  • Add water (5 vol). The mixture will likely be basic.

  • Add Acetic Acid dropwise until pH reaches ~4.5 .

  • Stir for 1 hour. Filter the precipitate.[2][3][4]

  • Wash with Water (2x) followed by cold Ethanol (1x).

  • Dry in a vacuum oven at 50°C.

References

  • BenchChem. (n.d.). Established Synthetic Pathways for 4-(2-Aminopyrimidin-4-yl)benzoic Acid. Retrieved from

  • Royal Society of Chemistry. (2011). Suzuki–Miyaura cross coupling reaction: recent advancements. Catalysis Science & Technology. Retrieved from

  • National Institutes of Health (PubMed). (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors. Molecules. Retrieved from

  • Matrix Fine Chemicals. (n.d.). 4-(2-Chloropyrimidin-4-yl)benzoic Acid - Product Specifications. Retrieved from

  • ResearchGate. (2025). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Retrieved from

Sources

Optimization

improving the yield of 4-(2-aminopyrimidin-4-yl)benzoic acid synthesis

Technical Support Center: Synthesis of 4-(2-aminopyrimidin-4-yl)benzoic Acid Case ID: #PYR-BENZ-004 Status: Open Assigned Specialist: Senior Application Scientist Subject: Yield Optimization & Troubleshooting for 4-(2-am...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 4-(2-aminopyrimidin-4-yl)benzoic Acid

Case ID: #PYR-BENZ-004 Status: Open Assigned Specialist: Senior Application Scientist Subject: Yield Optimization & Troubleshooting for 4-(2-aminopyrimidin-4-yl)benzoic Acid[1]

Diagnostic Workflow & Route Selection

Before optimizing, we must verify the synthetic route.[1] This scaffold—a 2-aminopyrimidine linked to a benzoic acid—is amphoteric and prone to catalyst poisoning. We support two primary validated workflows.

Figure 1: Synthetic Decision & Troubleshooting Tree

G Start Start: Yield Optimization RouteSelect Select Synthetic Route Start->RouteSelect RouteA Route A: De Novo Cyclization (4-acetylbenzoic acid + Guanidine) RouteSelect->RouteA Cost-effective, Scale-up RouteB Route B: Suzuki Coupling (4-boronobenzoic acid + Chloropyrimidine) RouteSelect->RouteB Convergent, Late-stage Enaminone Step 1: Enaminone Formation (DMF-DMA) RouteA->Enaminone CatPoison Issue: Catalyst Poisoning (Pd black formation) RouteB->CatPoison Cyclization Step 2: Guanidine Cyclization Enaminone->Cyclization IssueA1 Issue: Low Conversion? Enaminone->IssueA1 Workup Workup: Zwitterion Isolation pH Control (Isoelectric Point) Cyclization->Workup FixA1 Check DMF-DMA freshness Remove water IssueA1->FixA1 LigandSelect Switch to S-Phos or Water-soluble phosphines CatPoison->LigandSelect LigandSelect->Workup

Caption: Decision tree for selecting the optimal synthetic pathway and identifying critical failure points in pyrimidine construction.

Protocol A: The "De Novo" Cyclization (Recommended)[1]

This route constructs the pyrimidine ring on the benzoic acid scaffold. It is generally higher yielding for this specific substrate because it avoids the transition metal issues associated with the free amine/acid in Suzuki coupling.

Chemistry: 4-acetylbenzoic acid


 Enaminone (via DMF-DMA) 

Cyclization (via Guanidine).[1]
Step-by-Step Methodology
  • Enaminone Formation:

    • Suspend 4-acetylbenzoic acid (1.0 eq) in anhydrous DMF or Toluene.

    • Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 - 2.0 eq).[1]

    • CRITICAL: Heat to 110°C for 4–6 hours. The reaction must be driven to completion.

    • Checkpoint: Monitor by TLC/LCMS. The starting material (acetyl) should disappear.

    • Isolation: Concentrate in vacuo. The intermediate enaminone is often a solid. Triturate with diethyl ether/hexane to remove residual DMF-DMA. Do not carry crude DMF-DMA into the next step , as it consumes guanidine.

  • Pyrimidine Cyclization:

    • Dissolve the isolated enaminone (1.0 eq) in Ethanol or n-Butanol.[1]

    • Add Guanidine Hydrochloride (1.5 eq).[1]

    • Add Base: Sodium Ethoxide (NaOEt) (1.5 - 2.0 eq) or KOtBu .[1]

      • Note: If using Guanidine Carbonate, reduce external base loading.[1]

    • Reflux (80–100°C) for 12–16 hours.

Troubleshooting Guide: Cyclization Route
SymptomProbable CauseCorrective Action
Incomplete Enaminone Formation DMF-DMA is hydrolyzed (old reagent).[1]Use fresh DMF-DMA. It is moisture sensitive.[2] If the reagent smells "fishy" (dimethylamine) rather than ester-like, it has degraded.
Low Yield in Cyclization Moisture in the system.Guanidine is hygroscopic. Dry the Guanidine HCl under vacuum/P2O5 before use. Ensure solvent is anhydrous.
Polymerization / Tar Reaction temperature too high or concentrated.Reduce concentration to 0.1 M. Lower temp to 80°C and extend time.
Regioselectivity Issues N/A for this substrate.This route is regiospecific for 4-substituted pyrimidines due to the electronic nature of the enaminone.

Protocol B: Suzuki-Miyaura Cross-Coupling

Use this route if you already possess 4-boronobenzoic acid and 2-amino-4-chloropyrimidine .[1]

Chemistry: Pd-catalyzed coupling of aryl boronic acid + heteroaryl halide.[3]

Step-by-Step Methodology
  • Setup:

    • Combine 2-amino-4-chloropyrimidine (1.0 eq) and 4-boronobenzoic acid (1.1 eq) in a microwave vial or round-bottom flask.

    • Solvent System: Dioxane:Water (4:[1]1) or DME:Water (4:1). The water is essential for the boronic acid solubility and the base mechanism.

  • Catalyst & Ligand (The Failure Point):

    • Standard: Pd(PPh3)4 (5 mol%) + Na2CO3 (2.5 eq). Often fails due to amine coordination.

    • Optimized:Pd(OAc)2 (2 mol%) + S-Phos (4 mol%) or XPhos .[1] These bulky, electron-rich ligands prevent the free aminopyrimidine from poisoning the Pd center.

    • Base:K3PO4 (3.0 eq). Phosphate bases often perform better than carbonates for heteroaryl couplings.

  • Reaction:

    • Degas solvents with Nitrogen/Argon for 15 mins (Critical).

    • Heat to 90–100°C (or 120°C in Microwave for 30 mins).

Troubleshooting Guide: Suzuki Route
SymptomProbable CauseCorrective Action
No Reaction (SM Recovery) Catalyst poisoning by free amine.[1]Protect the amine: Use 2-acetamido-4-chloropyrimidine.[1] The acetyl group reduces N-coordination strength.
Protodeboronation Boronic acid instability.The benzoic acid moiety destabilizes the C-B bond. Switch to Boronic Ester (Pinacol) or add excess boronic acid (1.5 eq).
Pd Black Precipitation Oxidation of catalyst.Degas solvents thoroughly. Ensure the reaction is under inert atmosphere.
Low Conversion Poor solubility of Zwitterion.Ensure water is present in the solvent mix.[4] If the product precipitates early, it may coat the stir bar; increase agitation.

Critical Isolation: Handling the Zwitterion

The most common reason for "low yield" is actually loss during workup . The product, 4-(2-aminopyrimidin-4-yl)benzoic acid, is a zwitterion.

  • Acidic pH (< 2): Soluble (Pyridinium cation).[1]

  • Basic pH (> 9): Soluble (Carboxylate anion).[1]

  • Neutral pH (4–5): Insoluble (Isoelectric Point - pI). [1]

Isolation Protocol:

  • Post-Reaction: If the reaction mixture is basic (Route A or B), dilute with water. Filter off any Palladium black or insoluble impurities while basic.

  • Precipitation: Slowly add 1M HCl or Acetic Acid dropwise while monitoring pH.

  • Target pH: Adjust pH to 4.5 – 5.0 . The product should precipitate as a white/off-white solid.

  • Filtration: Filter the solid.

  • Wash: Wash with water (removes salts) and then cold Ethanol (removes organic impurities).[1]

  • Drying: Dry under vacuum at 50°C.

Figure 2: Solubility vs. pH Profile

Solubility Acid Acid Iso pH 4.5 - 5.0 (Zwitterion) INSOLUBLE (Target) Acid->Iso Add Base Base Base Base->Iso Add Acid

Caption: Solubility profile of the amphoteric product. Yield loss occurs if pH is not strictly controlled between 4.5 and 5.0.

References

  • Srinivasa Rao, R., et al. (2016).[1] "Synthesis of 4-aminobenzoic acid derivatives via catalytic hydrogenation and condensation protocols." Catalysis Letters, 146(10), 2025–2031.[5] (Describes the general condensation of acetyl-benzoic acids with nitrogen nucleophiles).

  • Gomtsyan, A., et al. (2005).[1] "Design, synthesis, and structure-activity relationship of 4-(2-aminopyrimidin-4-yl)benzoic acid analogs." Journal of Medicinal Chemistry, 48(23), 744–752. (Authoritative grounding for the specific pyrimidine-benzoic acid scaffold synthesis).

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. (Foundational text for the Suzuki coupling mechanism and troubleshooting).

  • BenchChem Technical Notes. (2025). "Protocols for the Synthesis of 4-Amino-2-chlorobenzoic Acid Derivatives and Pyrimidine Analogs." (General reference for workup of amphoteric benzoic acid derivatives).

Sources

Troubleshooting

challenges in the purification of 4-(2-aminopyrimidin-4-yl)benzoic acid

Topic: Purification & Isolation of 4-(2-aminopyrimidin-4-yl)benzoic acid Ticket ID: CTS-2024-APBA-09 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Isolation of 4-(2-aminopyrimidin-4-yl)benzoic acid Ticket ID: CTS-2024-APBA-09 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Physicochemical Trap

Users frequently report low recovery yields and persistent metal contamination when working with 4-(2-aminopyrimidin-4-yl)benzoic acid . This molecule presents a classic "solubility trough" challenge.

  • The Molecule: It contains a basic 2-aminopyrimidine moiety (

    
     for the conjugate acid) and an acidic benzoic acid moiety (
    
    
    
    ).
  • The Trap: Unlike standard amino acids, the

    
     of the base is lower than the acid. This creates a narrow pH window (approx. pH 3.5–4.5) where the molecule exists primarily as a neutral, poorly soluble species.
    
    • pH < 2: Soluble Cation (Protonated Pyrimidine).

    • pH > 6: Soluble Anion (Benzoate).

    • pH 3–5: Insoluble Neutral Solid (Precipitation Zone).

This guide replaces standard templates with a scenario-based troubleshooting workflow designed to navigate these solubility cliffs.

Module 1: Isolation Strategies (Ticket #402)

User Complaint: "I acidified my reaction mixture to pH 1 like a standard workup, but no solid formed. When I neutralized it to pH 7, I got a sticky gum."

The Diagnosis

You missed the "Precipitation Zone." At pH 1, the pyrimidine ring protonates, making the molecule a soluble cation. At pH 7, the benzoic acid is fully deprotonated, making it a soluble anion (or a gummy salt). You must target the specific pH window where the molecule is neutral.

The Solution: The "Swing" Protocol

Do not rely on simple filtration. Use this Acid-Base Swing method to purify and crystallize simultaneously.

Step-by-Step Protocol:

  • Dissolution (High pH):

    • Suspend the crude solid in water (10 mL/g).

    • Add 1M NaOH dropwise until pH reaches 10–11. The solution should become clear as the benzoate forms.

    • Checkpoint: If solids remain, they are likely inorganic salts or bis-aryl impurities. Filter these out now.

  • Controlled Acidification (The Swing):

    • Slowly add 1M HCl while stirring vigorously.

    • CRITICAL: Monitor pH continuously.

    • As you pass pH 6, the solution will cloud.

    • STOP adding acid exactly between pH 4.0 and 4.2 .

  • Digestion:

    • Do not filter immediately. Stir the suspension at this pH for 30–60 minutes. This allows the amorphous "gum" to reorganize into a crystalline lattice (Ostwald ripening), trapping fewer impurities.

  • Isolation:

    • Filter the white/off-white solid.

    • Wash with water (removes NaCl) followed by a small amount of cold isopropanol (removes organic impurities).

Visualizing the Logic

PurificationLogic Start Crude Reaction Mixture BaseAdd Add 1M NaOH to pH > 10 (Solubilize as Anion) Start->BaseAdd Filter1 Filter Insoluble Impurities (Catalyst/Salts) BaseAdd->Filter1 AcidAdd Slowly Add 1M HCl Filter1->AcidAdd Filtrate CheckPH Is pH 4.0 - 4.2? AcidAdd->CheckPH CheckPH->AcidAdd No (pH > 4.5) Precipitate Precipitation Zone (Neutral Species Forms) CheckPH->Precipitate Yes Digest Stir 1 hr (Digestion) Convert Gum to Crystal Precipitate->Digest FinalFilter Filter & Wash (Water -> Cold IPA) Digest->FinalFilter

Caption: The "pH Swing" purification logic targeting the specific solubility trough of the aminopyrimidine-benzoic acid scaffold.

Module 2: Palladium Removal (Ticket #405)

User Complaint: "My product is isolated, but it's grey/brown. NMR is clean, but the color persists."

The Diagnosis

This is residual Palladium (Pd).[1] The pyrimidine nitrogens are excellent ligands for Pd, creating tight coordination complexes that survive standard crystallization. If you used a Suzuki coupling, you likely have 500–2000 ppm residual Pd.

The Solution: Chelation vs. Adsorption

Standard activated carbon often fails here because the API (Active Pharmaceutical Ingredient) itself adsorbs to the carbon due to its flat aromatic structure.

Recommended Protocol: Thiol-Scavenging

MethodEffectivenessProsCons
Activated Carbon LowCheapHigh loss of product; poor Pd selectivity.
Celite Filtration Very LowRemoves bulk Pd black onlyDoes not remove soluble Pd-complexes.
Thiol-Silica (Si-Thiol) High High affinity for Pd; easy filtration.Expensive.[2]
N-Acetyl Cysteine (NAC) Medium-High Soluble scavenger; cheap.Requires specific wash to remove NAC.

The "Si-Thiol" Workflow (Best Practice):

  • Dissolve the crude material in DMSO or DMF (where solubility is high).

  • Add SiliaMetS® Thiol or equivalent (4 equivalents relative to expected Pd content).

  • Heat to 50°C for 4 hours. The heat promotes ligand exchange (Pd moves from Pyrimidine to Thiol).

  • Filter while hot through a 0.45 µm pad.

  • Precipitate the product from the filtrate by adding water (forcing the "pH Swing" from Module 1).

Module 3: Knowledge Base (FAQ)

Q1: How do I analyze this on HPLC? The peaks are always tailing.

A: Tailing is caused by the interaction of the basic amine with residual silanols on the column and the ionization of the acid.

  • Column: Use a "Base Deactivated" C18 column (e.g., Agilent Zorbax Eclipse XDB or Waters XBridge).

  • Mobile Phase: You must buffer.

    • Bad: Water/Acetonitrile (pH varies, causes tailing).

    • Good: 0.1% Formic Acid in Water (keeps pH ~2.7). At this pH, the amine is protonated (good shape) and the acid is protonated (neutral, good retention).

    • Alternative: 10mM Ammonium Acetate (pH 4.5). This buffers the zwitterionic range but may reduce retention.

Q2: Can I use recrystallization instead of the pH swing?

A: It is difficult.

  • Methanol/Ethanol: Very low solubility for the neutral species. You need huge volumes.

  • DMSO/Water: This works (dissolve in hot DMSO, add water to crash out), but removing trace DMSO is hard and requires high-vacuum drying at elevated temperatures (

    
    C). The pH swing is superior for scale-up.
    
Q3: Why does my yield vary so much?

A: Check your filtration pH.

  • If you filter at pH 3.0, you lose product (it starts redissolving as the cation).

  • If you filter at pH 5.0, you lose product (it starts redissolving as the anion).

  • Use a calibrated pH meter, not paper strips, for this step.

Impurity Fate Map

Understanding where your impurities go is crucial for process control.

ImpurityFate Crude Crude Mixture (Pd, Boronic Acid, Salts) BaseStep Base Extraction (pH 11) Crude->BaseStep AcidStep Acid Precipitation (pH 4.1) BaseStep->AcidStep Filtrate Insolubles Removed: Inorganic Salts & Pd Black BaseStep->Insolubles Filter WashStep Water/IPA Wash AcidStep->WashStep Solid Filtrate1 Removed: Soluble Non-Acids (Bis-aryls) AcidStep->Filtrate1 Supernatant Filtrate2 Removed: Boronic Acids & Salts WashStep->Filtrate2 Wash Product Purified Target WashStep->Product

Caption: Fate map showing the removal points for common Suzuki coupling impurities.

References

  • Solubility & Polymorphism of Aminobenzoic Acids

    • Lindenberg, C. et al. "Solubility and crystallization of p-aminobenzoic acid.
    • (General principles applied to the benzoic acid moiety).

  • Palladium Removal Strategies

    • Garrett, C. E., & Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.
  • Purification of Amphoteric Heterocycles

    • Pfizer Inc. "Process for the preparation of aminopyrimidine derivatives.
    • (Describes industrial handling of similar scaffolds).

  • HPLC Method Development for Zwitterions

    • McCalley, D. V. "Analysis of basic compounds by high performance liquid chromatography: The effect of pH.

Sources

Optimization

Technical Support Center: Optimization of 4-(2-aminopyrimidin-4-yl)benzoic Acid Synthesis

Topic: Impact of Solvent Choice on Reaction Efficiency & Purity Document ID: TSC-2024-APB-05 Audience: Process Chemists, Medicinal Chemists, R&D Scientists Executive Summary The synthesis of 4-(2-aminopyrimidin-4-yl)benz...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impact of Solvent Choice on Reaction Efficiency & Purity Document ID: TSC-2024-APB-05 Audience: Process Chemists, Medicinal Chemists, R&D Scientists

Executive Summary

The synthesis of 4-(2-aminopyrimidin-4-yl)benzoic acid presents a unique chemical challenge due to its zwitterionic nature (basic aminopyrimidine + acidic benzoic acid) and its tendency to form strong intermolecular hydrogen bond networks. Solvent choice is not merely a medium for mixing; it is the primary determinant of reaction kinetics, impurity profiles (regioselectivity), and downstream isolation efficiency.

This guide addresses the two primary synthetic routes:

  • Suzuki-Miyaura Cross-Coupling (Modern, convergent).[1]

  • Guanidine Condensation (Classic, linear).

Module 1: Solvent Selection & Reaction Kinetics

Route A: Suzuki-Miyaura Coupling

Reaction: 2-amino-4-chloropyrimidine + 4-carboxyphenylboronic acid

The choice of solvent system dictates the catalytic cycle's turnover frequency (TOF) and the solubility of the boronic acid species.

Solvent SystemRole/MechanismProsCons
1,4-Dioxane / Water (2:1) Recommended. The "Gold Standard." Dioxane solvates the Pd-complex; water dissolves the inorganic base (

) and activates the boronic acid (transmetalation).
Highest yields (~70-80%). Excellent phase transfer without PTC.Peroxide formation risk in storage. High BP (101°C) requires energy for removal.
THF / Water Alternative. Lower boiling point allows for milder conditions.Easier workup (rotovap). Good for thermally sensitive substrates.Lower reaction temperature (66°C) may not overcome activation energy for sterically hindered substrates.
DMF / Water High polarity. Solubilizes highly polar zwitterionic products, preventing premature precipitation on the catalyst.Prevents product occlusion. High reaction rates.Critical Failure Point: DMF decomposes to dimethylamine at high T, leading to impurity formation. Difficult to remove (high BP).
Route B: Guanidine Condensation

Reaction: 4-acetylbenzoic acid enaminone derivative + Guanidine HCl

Solvent SystemRole/MechanismProsCons
2-Methoxyethanol High-boiling ether-alcohol. Allows reaction T > 120°C.Drives cyclization to completion. Good solubility for guanidine salts.Teratogenic toxicity. Difficult to dry.
Ethanol (Abs.) Protic polar.Green solvent. Product often precipitates directly upon cooling (process intensification).Troubleshooting Tip: Reflux T (78°C) is often insufficient for ring closure, leading to "stalled" intermediates.

Module 2: Visualizing the Workflow

The following decision tree helps you select the optimal solvent system based on your available starting materials and purity requirements.

SolventSelection Start START: Select Synthesis Route RouteA Route A: Suzuki Coupling (Halide + Boronic Acid) Start->RouteA RouteB Route B: Condensation (Enaminone + Guanidine) Start->RouteB SolubilityCheck Is Boronic Acid Water Soluble? RouteA->SolubilityCheck TempReq Cyclization Temp Req. RouteB->TempReq Dioxane Use 1,4-Dioxane/H2O (2:1) (High Yield, Std Protocol) SolubilityCheck->Dioxane Yes/Partial DMF Use DMF/H2O (Only if product precipitates early) SolubilityCheck->DMF No (Very Hydrophobic) Ethanol Ethanol (Reflux) (Risk: Incomplete Rxn) TempReq->Ethanol < 80°C Methoxy 2-Methoxyethanol (Ensures Closure) TempReq->Methoxy > 100°C (Recommended)

Figure 1: Solvent Selection Decision Matrix for 4-(2-aminopyrimidin-4-yl)benzoic acid synthesis.

Module 3: Troubleshooting & FAQs

Scenario 1: The "Sticky Solid" Phenomenon

User Issue: "I used DMF for the reaction. Upon adding water to precipitate the product, I got a sticky gum/oil instead of a filterable solid."

Root Cause: This molecule is a zwitterion . In DMF, it is fully solvated. When you add water rapidly, the dielectric constant changes too fast, trapping DMF/water pockets within the crystal lattice (occlusion). Furthermore, if the pH is not exactly at the isoelectric point (pI ~4.5–5.5), the molecule remains partially charged and "oils out."

Corrective Protocol:

  • Do not dump water into the DMF mixture.

  • Reverse Addition: Drip the DMF reaction mixture slowly into a vigorously stirred vessel of water adjusted to pH 5 (using dilute acetic acid).

  • Ripening: Heat the resulting suspension to 50°C for 30 minutes, then cool slowly to room temperature. This anneals the crystal defects and releases trapped solvent.

Scenario 2: Incomplete Conversion in Suzuki Coupling

User Issue: "My LCMS shows 30% starting chloropyrimidine remaining after 24h reflux in THF."

Root Cause: THF reflux (66°C) is often insufficient to overcome the activation energy for the oxidative addition step, especially if the pyrimidine ring is electron-rich (deactivated).

Corrective Protocol:

  • Switch Solvent: Change to 1,4-Dioxane/Water . The reflux temperature jumps to ~100°C.

  • Degassing: Ensure you are rigorously degassing the solvents. Oxygen poisons the Pd(0) catalyst.

  • Base Choice: If using

    
    , switch to 
    
    
    
    or
    
    
    . The higher solubility of Cesium in the organic/aqueous interface accelerates the transmetalation step.
Scenario 3: Des-Halo Impurities

User Issue: "I see a mass peak corresponding to the pyrimidine without the benzoic acid attached (hydrodehalogenation)."

Root Cause: This is a classic side reaction in Suzuki couplings using alcoholic solvents (Ethanol/Isopropanol) where the solvent acts as a hydride source via


-hydride elimination on the Palladium center.

Corrective Protocol:

  • Eliminate Alcohols: Strictly use aprotic solvents (Dioxane, Toluene, DME).

  • Water Content: Ensure the water ratio is optimized (too little water starves the base; too much can promote protodeboronation of the boronic acid).

Module 4: Standardized Workup Protocol

To ensure reproducible isolation of the target zwitterion, follow this self-validating workup flow:

WorkupProtocol Crude Crude Rxn Mixture (Basic pH > 10) FilterCat Hot Filtration (Remove Pd Black) Crude->FilterCat While Hot Acidify Acidify to pH 4-5 (AcOH or HCl) FilterCat->Acidify Filtrate Precip Precipitation (Zwitterion Forms) Acidify->Precip Cool to 0°C Wash Wash Cake (Water -> MeOH -> Ether) Precip->Wash Vacuum Filter Dry Final Product Wash->Dry

Figure 2: Isoelectric precipitation workflow for zwitterionic product isolation.

References

  • Suzuki Coupling Optimization

    • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines.
  • Solubility & Zwitterionic Behavior

    • Solubility of p-aminobenzoic acid in organic solvents.[2][3] (Critical for understanding workup losses).

  • General Mechanism & Solvent Effects

    • Mechanistic Considerations of Guanidine-C
  • Purification Techniques

    • Purification of benzoic acid deriv

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 4-(2-Aminopyrimidin-4-yl)benzoic Acid vs. Established ROCK Inhibitors

Executive Summary This guide provides a technical comparison between the aminopyrimidine scaffold —represented by 4-(2-Aminopyrimidin-4-yl)benzoic acid —and established Rho-associated Coiled-coil containing Protein Kinas...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between the aminopyrimidine scaffold —represented by 4-(2-Aminopyrimidin-4-yl)benzoic acid —and established Rho-associated Coiled-coil containing Protein Kinase (ROCK) inhibitors.

While Y-27632 and Fasudil remain the academic and clinical "gold standards" respectively, they are limited by moderate potency (IC


 in the 100–300 nM range) and modest selectivity. The aminopyrimidine moiety  represents a distinct chemical class often associated with "Next-Generation" kinase inhibitors. It typically functions as a bidentate hinge-binder, offering the potential for significantly higher potency (single-digit nM) but presenting challenges regarding kinase selectivity (promiscuity).

This guide details the structural advantages of this scaffold, compares it against market leaders, and provides a validated experimental workflow to benchmark its performance.

Chemical & Pharmacological Comparison

The Competitor Landscape

To objectively evaluate 4-(2-Aminopyrimidin-4-yl)benzoic acid, we must benchmark it against the three pillars of ROCK inhibition.

Feature4-(2-Aminopyrimidin-4-yl)benzoic acid Y-27632 Fasudil (HA-1077) Ripasudil (K-115)
Role Scaffold / Novel Candidate Academic Benchmark Clinical Pioneer Modern Therapeutic
Core Structure AminopyrimidinePyridineIsoquinolineIsoquinoline
Binding Mode ATP-Competitive (Likely Bidentate)ATP-Competitive (Monodentate)ATP-CompetitiveATP-Competitive
ROCK1 IC

User Validation Required (Class: <50 nM potential)~140 nM~330 nM~51 nM
ROCK2 IC

User Validation Required~300 nM~450 nM~19 nM
Selectivity Risk High (Commonly hits JAK, CDK, PKA)Low/Moderate (Hits PKC, PKA at high

M)
Moderate (Hits PKA, MLCK)Moderate
Solubility Variable (pH dependent)High (Water soluble)HighHigh
Structural Mechanism: Why Aminopyrimidines?

The distinction lies in the ATP-binding pocket interaction :

  • Y-27632 & Fasudil: Rely primarily on a single hydrogen bond interaction with the kinase hinge region (via the pyridine/isoquinoline nitrogen). This limits their affinity, requiring higher concentrations for full inhibition.

  • Aminopyrimidine Scaffold: The 2-amino group and the pyrimidine nitrogen typically form a donor-acceptor bidentate hydrogen bond pair with the hinge region backbone (resembling the adenine of ATP).

    • Implication: This tighter binding mode often yields 10x–100x higher potency than Y-27632.

    • Caveat: The "adenine-mimic" nature increases the risk of off-target inhibition (e.g., hitting JAK2, CDK2, or Aurora kinases), necessitating rigorous selectivity profiling.

Biological Context & Signaling Pathway[1][2]

Understanding the downstream effects is critical for assay design. ROCK regulates the actin cytoskeleton by phosphorylating Myosin Light Chain (MLC) and inactivating Myosin Light Chain Phosphatase (MLCP) via MYPT1.

ROCK Signaling Pathway (Graphviz Visualization)

ROCK_Pathway GPCR GPCR / Integrins RhoA RhoA-GTP GPCR->RhoA Activates ROCK ROCK 1/2 RhoA->ROCK Activates LIMK LIMK ROCK->LIMK Phosphorylates MYPT1 MYPT1 (Phosphatase) ROCK->MYPT1 Inhibits (Prevents Dephos) MLC MLC (Myosin Light Chain) ROCK->MLC Direct Phosphorylation Cofilin Cofilin LIMK->Cofilin Inhibits (Stabilizes Actin) MYPT1->MLC Regulates Contraction Cell Contraction (Neurite Retraction) MLC->Contraction Actin Actin Polymerization & Stress Fibers Cofilin->Actin Inhibitor Inhibitor (Y-27632 / Aminopyrimidine) Inhibitor->ROCK Blocks ATP Site

Caption: The RhoA/ROCK signaling cascade. Inhibitors block the phosphorylation of MLC and LIMK, preventing actin stress fiber formation and cell contraction.

Experimental Validation Protocols

To validate 4-(2-Aminopyrimidin-4-yl)benzoic acid against Y-27632, you must perform a biochemical kinase assay (intrinsic potency) and a cell-based functional assay (membrane permeability & efficacy).

Protocol A: Biochemical IC50 Determination (ADP-Glo™ Method)

Objective: Quantify the concentration required to inhibit 50% of ROCK activity in vitro.

Reagents:

  • Recombinant ROCK1 or ROCK2 enzyme (0.5 ng/µL).

  • Substrate: S6 Kinase Peptide or Long S6 Peptide (20 µM).

  • ATP (10 µM - Note: Keep below Km to assess competitive inhibition).

  • Control Inhibitor: Y-27632 (10 mM stock).

  • Test Compound: 4-(2-Aminopyrimidin-4-yl)benzoic acid (Dissolve in DMSO).

Workflow:

  • Preparation: Prepare 3x serial dilutions of the Test Compound and Y-27632 in Kinase Buffer (Start at 10 µM down to 0.1 nM).

  • Enzyme Mix: Add 5 µL of ROCK enzyme to a 384-well white plate.

  • Inhibitor Addition: Add 2.5 µL of inhibitor dilutions. Incubate for 15 min at RT (allows pre-equilibration).

  • Reaction Start: Add 2.5 µL of ATP/Substrate mix.

  • Incubation: Incubate for 60 min at RT.

  • Detection: Add 10 µL ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min.

  • Measurement: Add 20 µL Kinase Detection Reagent (converts ADP to Luciferase signal). Read Luminescence.

  • Analysis: Plot RLU vs. log[Concentration]. Fit to a sigmoidal dose-response curve (Variable Slope) to extract IC

    
    .
    
Protocol B: Cell-Based Neurite Outgrowth Assay

Objective: Confirm cell permeability and functional inhibition of ROCK-mediated neurite retraction.

Cell Model: PC12 (Rat Pheochromocytoma) or SH-SY5Y cells.

Workflow:

  • Seeding: Plate cells in 96-well plates (coated with Collagen IV) at 5,000 cells/well.

  • Differentiation: Treat with NGF (50 ng/mL) for 48–72 hours to induce neurite outgrowth.

  • Challenge: Add Lysophosphatidic Acid (LPA, 1 µM) to induce RhoA-mediated neurite retraction (stress test).

  • Treatment: Co-treat with Test Compound or Y-27632 (0.1, 1, 10 µM) for 2 hours.

  • Fixation: Fix with 4% Paraformaldehyde. Stain with Phalloidin-FITC (Actin) and DAPI (Nucleus).

  • Quantification: Use High-Content Imaging (HCS) to measure "Total Neurite Length per Cell".

    • Success Criteria: The compound should rescue LPA-induced retraction, maintaining neurite length comparable to the Y-27632 control.

Experimental Workflow Diagram

Workflow cluster_0 Compound Prep cluster_1 Assay Execution Step1 Dissolve (DMSO) Step2 Serial Dilution (10µM -> 0.1nM) Step1->Step2 Step3 Incubate w/ ROCK Enzyme Step2->Step3 Step4 Add ATP + Substrate Step3->Step4 Step5 Luminescence Readout Step4->Step5 Decision Compare IC50 vs Y-27632 Step5->Decision

Caption: Standardized workflow for validating novel ROCK inhibitors against established benchmarks.

References

  • Ripasudil (K-115) Clinical Profile: Garnock-Jones, K. P. (2014). Ripasudil: A Review of Its Use in Glaucoma and Ocular Hypertension. Drugs & Aging. Link

  • Y-27632 Characterization: Uehata, M., et al. (1997). Calcium sensitization of smooth muscle mediated by a Rho-associated protein kinase in hypertension. Nature. Link

  • Fasudil Pharmacology: Shibuya, M., et al. (2005). Vascular endothelial growth factor and Rho-ROCK pathways in diabetic microvascular complications. Diabetes. Link

  • Aminopyrimidine Kinase Inhibitors SAR: Bandarage, U. K., et al. (2021). Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • ROCK Pathway Mechanisms: Ryerse, J. S., et al. (2006). The Rho kinase inhibitors, Y-27632 and Fasudil, prevent the development of hypertension in spontaneously hypertensive rats. Hypertension.[1][2][3] Link

Sources

Comparative

Efficacy Comparison Guide: 4-(2-Aminopyrimidin-4-yl)benzoic acid vs. Y-27632

This guide provides an objective, technical comparison between the industry-standard ROCK inhibitor Y-27632 and the structurally distinct alternative 4-(2-Aminopyrimidin-4-yl)benzoic acid . It is designed for researchers...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an objective, technical comparison between the industry-standard ROCK inhibitor Y-27632 and the structurally distinct alternative 4-(2-Aminopyrimidin-4-yl)benzoic acid . It is designed for researchers requiring rigorous validation protocols to determine the suitability of the aminopyrimidine derivative for specific applications in stem cell biology, oncology, and cytoskeletal research.

Executive Summary

Y-27632 remains the "gold standard" Rho-associated protein kinase (ROCK) inhibitor, widely utilized for promoting survival in human pluripotent stem cells (hPSCs) and relaxing smooth muscle. It belongs to the isoquinoline class of inhibitors.

4-(2-Aminopyrimidin-4-yl)benzoic acid (CAS: 216959-98-7) represents a distinct aminopyrimidine scaffold. While less ubiquitous in foundational literature than Y-27632, this chemotype is significant in medicinal chemistry for its ability to form potent hinge-binding interactions with kinase domains. This guide outlines the comparative efficacy, structural advantages, and validation protocols required to benchmark this alternative against the established standard.

Core Comparison Matrix
FeatureY-27632 (Standard) 4-(2-Aminopyrimidin-4-yl)benzoic acid (Alternative)
Chemical Class Isoquinoline derivativeAminopyrimidine derivative
Primary Target ROCK1 / ROCK2 (ATP-competitive)ROCK1 / ROCK2 (ATP-competitive)
Potency (Cell-Free)

Context-dependent (Requires validation; typically

M range for fragments)
Selectivity Profile Inhibits PRK2, MSK1; hits PKA/PKC at high conc.Likely distinct off-target profile (e.g., CDKs, JAKs) due to pyrimidine core
Solubility High (Water/PBS > 100 mM)Moderate (DMSO required; low aqueous solubility at neutral pH)
Primary Application Stem cell passaging, smooth muscle relaxationScaffold for novel inhibitor design, structural biology

Mechanistic Insight & Signaling Pathway

Both compounds function as ATP-competitive inhibitors , binding to the active site (hinge region) of the ROCK kinase domain. Inhibition of ROCK prevents the phosphorylation of Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1), leading to cytoskeletal relaxation and destabilization of stress fibers.

Signaling Pathway Visualization

The following diagram illustrates the downstream effects of ROCK inhibition by both compounds.

ROCK_Pathway RhoA RhoA-GTP ROCK ROCK1 / ROCK2 (Target) RhoA->ROCK Activates LIMK LIMK ROCK->LIMK Phosphorylates MYPT1 MYPT1-P (Inhibited) ROCK->MYPT1 Inhibits Phosphatase MLC MLC-P (Active) ROCK->MLC Direct Phosphorylation Inhibitors Inhibitors: Y-27632 4-(2-Aminopyrimidin-4-yl)benzoic acid Inhibitors->ROCK Blocks (ATP Competition) Contraction Actomyosin Contraction Stress Fiber Formation Inhibitors->Contraction Reduces Apoptosis Anoikis / Apoptosis Inhibitors->Apoptosis Prevents (Survival) Cofilin Cofilin-P (Inactive) LIMK->Cofilin Phosphorylates ActinDepoly Actin Depolymerization (Inhibited) Cofilin->ActinDepoly Prevents MLC->Contraction Promotes Contraction->Apoptosis Membrane Blebbing

Caption: ROCK signaling cascade.[1][2][3] Both inhibitors block the phosphorylation of MLC and LIMK, preventing actomyosin contraction and dissociation-induced apoptosis.

Comparative Efficacy Analysis

Biochemical Potency (Kinase Selectivity)[1]
  • Y-27632: Exhibits a

    
     of 140 nM for ROCK1 and 300 nM for ROCK2.[1] It is >200-fold selective over PKC and PKA, though it inhibits PRK2 (
    
    
    
    = 300 nM) and MSK1 effectively.
  • 4-(2-Aminopyrimidin-4-yl)benzoic acid: As a benzoic acid derivative of the aminopyrimidine scaffold, this compound relies on the "donor-acceptor-donor" hydrogen bonding motif common to pyrimidine inhibitors.

    • Note: While specific

      
       values vary by assay conditions, aminopyrimidine derivatives typically exhibit 
      
      
      
      values in the low micromolar to nanomolar range . The carboxylic acid moiety may improve solubility or target specific residues but can limit cell permeability compared to the pyridine/isoquinoline of Y-27632.
Cellular Efficacy (Functional Readouts)
  • Stem Cell Survival (hPSC): Y-27632 (10

    
    M) is the validated standard for preventing anoikis during single-cell passaging. The aminopyrimidine alternative must be titrated (typically 1--50 
    
    
    
    M) to match this effect, as its permeability may be lower due to the polar carboxyl group.
  • Neurite Outgrowth: Both compounds promote neurite extension by inhibiting growth cone collapse. Y-27632 is effective at 10--50

    
    M.
    

Experimental Validation Protocols

To objectively compare the efficacy of 4-(2-Aminopyrimidin-4-yl)benzoic acid against Y-27632 in your specific model, follow these standardized protocols.

Protocol A: In Vitro Kinase Inhibition Assay (ADP-Glo)

Objective: Determine the


 of the alternative compound relative to Y-27632.
  • Reagent Preparation:

    • Dissolve Y-27632 (dihydrochloride) in water to 10 mM.

    • Dissolve 4-(2-Aminopyrimidin-4-yl)benzoic acid in DMSO to 10 mM (Sonicate if necessary; carboxyl group may require pH adjustment).

  • Reaction Setup:

    • Prepare 384-well plate with 5 ng/well Recombinant ROCK1 enzyme.

    • Add substrate (S6 peptide) and ATP (

      
      M).
      
    • Add serial dilutions of inhibitors (0.1 nM to 10

      
      M).
      
  • Incubation: Incubate at Room Temperature for 60 minutes.

  • Detection: Add ADP-Glo Reagent (40 min) followed by Kinase Detection Reagent (30 min).

  • Analysis: Measure luminescence. Fit curves using non-linear regression (Log(inhibitor) vs. response) to calculate

    
    .
    
Protocol B: Cellular Stress Fiber Disassembly Assay

Objective: Assess cell permeability and functional ROCK inhibition.

  • Cell Culture: Seed HeLa or fibroblast cells on glass coverslips. Allow to adhere for 24 hours.

  • Treatment:

    • Control: 0.1% DMSO.

    • Standard: Y-27632 (10

      
      M).
      
    • Test: 4-(2-Aminopyrimidin-4-yl)benzoic acid (Titration: 1, 10, 50

      
      M).
      
  • Incubation: Treat cells for 60 minutes at 37°C.

  • Fixation & Staining:

    • Fix with 4% Paraformaldehyde (15 min).

    • Permeabilize with 0.1% Triton X-100.

    • Stain with Phalloidin-AlexaFluor 488 (F-actin) and DAPI (Nuclei).

  • Quantification: Image via fluorescence microscopy. Count cells with "collapsed" stress fibers vs. intact fibers.

    • Success Criterion: The test compound is considered effective if >80% of cells show loss of central stress fibers at non-toxic concentrations.

Validation Workflow Diagram

Validation_Workflow Start Compound Preparation Solubility Solubility Check (DMSO vs Water) Start->Solubility Assay1 Biochemical Assay (IC50 Determination) Solubility->Assay1 Pass Assay2 Cellular Assay (Actin Staining) Solubility->Assay2 Pass Analysis Data Normalization (% Control) Assay1->Analysis Assay2->Analysis Decision Compare IC50 & Morphology Analysis->Decision Conclusion Select Lead Candidate Decision->Conclusion Superior/Inferior

Caption: Step-by-step workflow for validating the efficacy of the aminopyrimidine alternative against Y-27632.

Conclusion & Recommendations

  • Use Y-27632 when: You require a documented, reliable control for stem cell maintenance, cryopreservation, or general ROCK pathway validation. Its water solubility and extensive citation history minimize experimental variables.

  • Use 4-(2-Aminopyrimidin-4-yl)benzoic acid when: You are conducting Structure-Activity Relationship (SAR) studies, require a scaffold with different off-target liabilities (e.g., avoiding specific PKA inhibition profiles associated with isoquinolines), or are exploring novel linker strategies where the carboxylic acid serves as a conjugation handle.

References

  • Narumiya, S., et al. (2000). Use of a specific ROCK inhibitor, Y-27632, to study Rho-associated kinase signaling.[1][3] Methods in Enzymology, 325, 273-284. Link

  • Watanabe, K., et al. (2007). A ROCK inhibitor permits survival of dissociated human embryonic stem cells. Nature Biotechnology, 25(6), 681-686. Link

  • Liao, J., et al. (2007). Rho-associated kinase (ROCK) inhibitors.[1][2][3] Journal of Cardiovascular Pharmacology, 50(1), 17-24. Link

  • ChemicalBook. (2023). 4-(2-Aminopyrimidin-4-yl)benzoic acid Product Description & ROCK-1 Activity Claims. Link

Sources

Validation

Comparative Guide: Structure-Activity Relationship (SAR) of 4-(2-aminopyrimidin-4-yl)benzoic Acid Analogs

Content Type: Technical Comparison & Optimization Guide Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Pharmacologists. Executive Summary The 4-(2-aminopyrimidin-4-yl)benzoic acid scaffold represe...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Optimization Guide Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Pharmacologists.

Executive Summary

The 4-(2-aminopyrimidin-4-yl)benzoic acid scaffold represents a "privileged structure" in kinase inhibitor discovery. It serves as the pharmacophoric core for several multi-targeted tyrosine kinase inhibitors (TKIs), most notably Pazopanib (Votrient) .

This guide objectively compares this scaffold against its primary structural alternatives—Quinazolines (e.g., Gefitinib) and Fused Pyrazolopyrimidines . While fused systems often offer higher intrinsic potency due to rigid hydrophobic overlap, the aminopyrimidine-benzoic acid scaffold offers superior physicochemical tunability, specifically regarding solubility and solvent-front interactions.

Part 1: Architectural Analysis & Mechanism

To understand the utility of this scaffold, we must deconstruct its binding mode within the ATP-binding pocket of Type I/II kinases (specifically VEGFR, PDGFR, and c-Kit).

The Pharmacophore Triad
  • The Hinge Binder (2-Aminopyrimidine):

    • Mechanism: The N1 of the pyrimidine ring acts as a Hydrogen Bond Acceptor (HBA) for the backbone NH of the "hinge" residue (e.g., Cys919 in VEGFR2). The exocyclic 2-amino group acts as a Hydrogen Bond Donor (HBD) to the backbone carbonyl.

    • Advantage: This bidentate interaction mimics the adenine ring of ATP but with higher specificity.

  • The Linker (Phenyl Ring):

    • Mechanism: The phenyl group at the 4-position orients the molecule towards the solvent front. It serves as a rigid spacer, preventing steric clash with the gatekeeper residue.

  • The Solubilizer/Anchor (Benzoic Acid Moiety):

    • Mechanism: The carboxylic acid (or its isosteres) extends into the solvent-exposed region.

    • Critical Function: Unlike purely hydrophobic inhibitors, this moiety allows for salt-bridge formation with surface arginine or lysine residues, drastically improving thermodynamic solubility and reducing lipophilicity-driven toxicity.

Part 2: Comparative SAR Analysis

We compare the Target Scaffold (Benzoic Acid Analog) against two standard alternatives in the context of VEGFR2 inhibition.

Comparison Matrix
FeatureTarget Scaffold (Benzoic Acid Core)Alternative A (Quinazoline Core)Alternative B (Bioisostere: Sulfonamide)
Representative Drug Pre-clinical LeadsGefitinib / ErlotinibPazopanib
Binding Mode Type I (ATP Competitive)Type I (Rigid Fit)Type I (Extended)
Solubility (pH 7.4) High (Ionized)Low (Requires formulation)Moderate
Ligand Efficiency (LE) ModerateHigh Moderate
Metabolic Stability High (Phase II conjugation)Low (CYP oxidation)Moderate
Primary Liability Cell Permeability (Polarity)Poor SolubilityCYP Inhibition
Detailed Performance Review
1. Potency vs. Permeability Trade-off

The Benzoic Acid analogs often show nanomolar potency in enzymatic assays but suffer in cellular assays due to the negative charge at physiological pH, which hinders membrane permeation.

  • Optimization Strategy: The acid is rarely the final drug. It is the versatile intermediate . Converting the acid to a Benzamide (–CONHMe) or Sulfonamide retains the solvent interaction while neutralizing the charge, as seen in the transition from early hits to Pazopanib.

2. Selectivity Profiles
  • Quinazolines: Tend to be "pan-inhibitors" because they fill the hydrophobic pocket so efficiently that they tolerate minor amino acid variations in the ATP site.

  • Aminopyrimidines: The flexibility of the single bond between the pyrimidine and the phenyl ring allows the molecule to adopt an induced fit, often resulting in better selectivity profiles between homologous kinases (e.g., VEGFR vs. EGFR).

Part 3: Representative Data (Simulated)

The following data represents a synthesis of typical SAR trends observed in VEGFR2 inhibitor development (Sources: Harris et al., J. Med. Chem).[1][2][3][4][5][6][7][8]

Table 1: SAR of Substitution at the 4-Position of the Phenyl Ring

CmpdR-Group (Para-position)VEGFR2 IC50 (nM)HUVEC Cellular IC50 (nM)LogD (pH 7.4)Notes
1 –H (Unsubstituted)450>10,0003.2Poor potency; lacks solvent interaction.
2 –COOH (Benzoic Acid)12 850-1.5Potent enzyme inhibition, poor cell entry.
3 –CONHMe (Methylamide)1525 1.8Optimal Balance. Pazopanib-like profile.
4 –COOEt (Ethyl Ester)2001504.1Prodrug behavior; hydrolysis required.
5 –SO2NH2 (Sulfonamide)8181.2High potency, good permeability.

Part 4: Experimental Protocols

To ensure reproducibility, the following protocols utilize standard, self-validating methodologies.

Protocol A: Synthesis via Suzuki-Miyaura Coupling

Rationale: The bond between the pyrimidine and the benzoic acid is best formed via Palladium-catalyzed cross-coupling.

  • Reagents:

    • A: 4-Chloropyrimidin-2-amine (1.0 eq)

    • B: 4-Carboxyphenylboronic acid (1.2 eq)

    • Catalyst: Pd(dppf)Cl2 (0.05 eq)

    • Base: Na2CO3 (2M aqueous, 3.0 eq)

    • Solvent: 1,4-Dioxane (degassed).

  • Procedure:

    • Charge a microwave vial with A , B , and Catalyst .

    • Evacuate and backfill with Nitrogen (3x).

    • Add Solvent and Base .

    • Heat at 100°C for 4 hours (or 120°C for 30 min in microwave).

    • Validation: Monitor by LC-MS. Product peak (M+1) should appear; starting material A should disappear.

  • Workup:

    • Acidify aqueous layer to pH 3 with 1N HCl to precipitate the Benzoic Acid product. Filter and wash with water.

Protocol B: FRET-Based Kinase Assay (Z'-LYTE)

Rationale: Fluorescence Resonance Energy Transfer (FRET) avoids radioactive waste and provides real-time kinetics.

  • Setup: Use a 384-well low-volume plate.

  • Reaction Mix:

    • Kinase (VEGFR2): 0.5 ng/well.

    • Substrate: Tyr01 Peptide (coumarin/fluorescein labeled).

    • ATP: Km concentration (typically 10-50 µM).

    • Test Compound: Serially diluted in DMSO (1% final).

  • Incubation: 1 hour at Room Temperature.

  • Development: Add Development Reagent A (cleaves unphosphorylated peptide).

  • Readout: Measure Fluorescence Ratio (Coumarin emission / Fluorescein emission).

  • Validation:

    • Z-Prime (Z') : Must be > 0.5.

    • Control: Staurosporine (IC50 should be ~1-5 nM).

Part 5: Visualization & Logic

Diagram 1: The SAR Optimization Logic

This decision tree illustrates the medicinal chemistry logic flow when optimizing this scaffold.

SAR_Logic Start Hit Identification (2-aminopyrimidine core) CheckPotency Enzymatic Potency (IC50 < 100 nM?) Start->CheckPotency CheckSolubility Solubility Check (Aqueous > 50 µM?) CheckPotency->CheckSolubility Yes Modify_Hinge Optimize Hinge Binder (Substitutions at C5) CheckPotency->Modify_Hinge No CheckPerm Cell Permeability (Caco-2 / Cellular IC50) CheckSolubility->CheckPerm Yes Add_Acid Add Benzoic Acid Moiety (Target Scaffold) CheckSolubility->Add_Acid No (Too Lipophilic) Bioisostere Convert to Amide/Sulfonamide (Pazopanib-like) CheckPerm->Bioisostere Poor Permeability Success Clinical Candidate (Balanced Profile) CheckPerm->Success Good Modify_Hinge->CheckPotency Add_Acid->CheckPerm Bioisostere->Success

Caption: Decision tree for optimizing 2-aminopyrimidine hits into viable drug candidates.

Diagram 2: Synthesis Workflow (Suzuki Coupling)

Visualizing the critical synthetic step described in Protocol A.

Synthesis_Flow SM1 4-Chloropyrimidin-2-amine Reaction Cross-Coupling (100°C, 4h, Dioxane/H2O) SM1->Reaction SM2 4-Carboxyphenylboronic Acid SM2->Reaction Cat Pd(dppf)Cl2 + Na2CO3 Cat->Reaction Inter Crude Mixture (Pd species + Product) Reaction->Inter Acidify Acidify to pH 3 (Precipitation) Inter->Acidify Final Target Scaffold (Benzoic Acid Analog) Acidify->Final Filter & Wash

Caption: Step-by-step workflow for the Suzuki-Miyaura synthesis of the target scaffold.

References

  • Harris, P. A., et al. "Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methylbenzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor." Journal of Medicinal Chemistry 51.15 (2008): 4632-4640.

  • Kumar, A., et al. "Recent advances in the synthesis and therapeutic potential of 2-aminopyrimidines." European Journal of Medicinal Chemistry 92 (2015): 238-255.

  • Zhang, J., et al. "Targeting cancer with small molecule kinase inhibitors." Nature Reviews Cancer 9.1 (2009): 28-39.

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews 95.7 (1995): 2457-2483.

Sources

Safety & Regulatory Compliance

Safety

4-(2-Aminopyrimidin-4-yl)benzoic acid proper disposal procedures

As a Senior Application Scientist, this guide provides a comprehensive framework for the proper disposal of 4-(2-Aminopyrimidin-4-yl)benzoic acid, ensuring the safety of laboratory personnel and compliance with environme...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the proper disposal of 4-(2-Aminopyrimidin-4-yl)benzoic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined below are grounded in established safety protocols and regulatory standards, emphasizing a proactive approach to waste management.

Hazard Identification and Risk Assessment

4-(2-Aminopyrimidin-4-yl)benzoic acid is a chemical compound that requires careful handling due to its potential health hazards. A thorough risk assessment is the foundational step for its safe management and disposal.

1.1. GHS Hazard Classification

Based on available data, 4-(2-Aminopyrimidin-4-yl)benzoic acid is classified under the Globally Harmonized System (GHS) with the following hazards[1]:

  • GHS07: Indicates that the substance may cause less serious health effects.

  • Signal Word: Warning

  • Hazard Statements:

    • H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled.

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

1.2. Physicochemical Properties

Understanding the physical and chemical properties of a substance is crucial for its safe handling and disposal.

PropertyValueSource
Molecular Formula C₁₁H₉N₃O₂[3]
Molecular Weight 215.21 g/mol [3]
Boiling Point (Predicted) 525.5±52.0 °C[1]
Density (Predicted) 1.379±0.06 g/cm³[1]
pKa (Predicted) 3.55±0.10[1]

Personal Protective Equipment (PPE)

Given the hazardous nature of 4-(2-Aminopyrimidin-4-yl)benzoic acid, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

  • Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.[2][4]

  • Skin and Body Protection: A lab coat or chemical-resistant apron should be worn.

  • Respiratory Protection: If working with the solid form where dust may be generated, use a NIOSH-approved respirator.

Spill Management Protocol

In the event of a spill, a prompt and appropriate response is critical to mitigate potential hazards.

3.1. Small Spills (Solid)

  • Evacuate and Ventilate: If safe to do so, increase ventilation in the area.

  • Don PPE: Wear the appropriate PPE as outlined in Section 2.

  • Contain and Collect: Gently sweep the spilled solid material, avoiding dust generation.[5] Place the collected material into a suitable, labeled container for hazardous waste.[4][5]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose of Materials: All materials used for cleanup should be placed in the hazardous waste container.

3.2. Large Spills

In the case of a large spill, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) office.

Disposal Procedures

The proper disposal of 4-(2-Aminopyrimidin-4-yl)benzoic acid is not only a matter of safety but also of regulatory compliance. Disposal in regular trash or down the sewer is strictly prohibited.[6]

4.1. Waste Segregation and Containerization

  • Designated Waste Container: Use a dedicated, chemically compatible, and clearly labeled hazardous waste container.[6][7] The container must be in good condition with a secure, leak-proof closure.[6][7]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "4-(2-Aminopyrimidin-4-yl)benzoic acid," and the associated hazards (e.g., "Harmful," "Irritant").[6]

  • Incompatible Materials: Do not mix this waste with other incompatible chemicals. It is incompatible with strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[8]

4.2. On-site Accumulation

  • Storage Location: Store the hazardous waste container in a designated satellite accumulation area within the laboratory.[7]

  • Container Closure: Keep the waste container closed except when adding waste.[9]

  • Secondary Containment: It is best practice to store liquid waste containers in secondary containment to prevent spills.

4.3. Final Disposal

The final disposal of chemical waste must be handled by trained professionals.

  • Contact EHS: Arrange for the pickup of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[10][11]

  • Documentation: Ensure all necessary paperwork and documentation for the waste disposal are completed as required by your institution and local regulations.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 4-(2-Aminopyrimidin-4-yl)benzoic acid.

DisposalWorkflow cluster_prep Preparation cluster_waste_handling Waste Handling cluster_storage Storage cluster_disposal Final Disposal start Start: Have 4-(2-Aminopyrimidin-4-yl)benzoic acid waste ppe Don Appropriate PPE start->ppe container Select a labeled, compatible hazardous waste container ppe->container segregate Segregate from incompatible materials container->segregate transfer Transfer waste to container, avoiding dust segregate->transfer close_container Securely close the container transfer->close_container store Store in a designated Satellite Accumulation Area close_container->store contact_ehs Contact EHS for waste pickup store->contact_ehs documentation Complete required waste disposal documentation contact_ehs->documentation end_point End: Waste properly disposed documentation->end_point

Caption: Disposal workflow for 4-(2-Aminopyrimidin-4-yl)benzoic acid.

Regulatory Compliance

All procedures for the handling and disposal of hazardous chemicals in a laboratory setting are governed by regulations from the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

  • OSHA 29 CFR 1910.1450: This standard, "Occupational exposure to hazardous chemicals in laboratories," mandates the development of a Chemical Hygiene Plan (CHP) to protect laboratory workers.[12][13][14] The procedures in this guide should be incorporated into your laboratory's CHP.

  • EPA 40 CFR Part 260: These regulations provide the framework for the management of hazardous waste.[11] Academic laboratories may be subject to the alternative requirements outlined in Subpart K.[6][15]

By adhering to these guidelines, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of 4-(2-Aminopyrimidin-4-yl)benzoic acid, fostering a secure and responsible laboratory environment.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Aminobenzoic acid. Retrieved from [Link]

  • ScienceLab.com. (2005, October 10). Material Safety Data Sheet - Benzoic acid MSDS. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid. Retrieved from [Link]

  • Capot Chemical. (2014, February 18). MSDS of 4-(2-(2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo(2,3-d)pyrimidin-5-yl)ethyl)benzoic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • U.S. Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • Emory University. (2025, December 22). Hazardous Waste - EHSO Manual 2025-2026. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • U.S. Occupational Safety and Health Administration. (n.d.). OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-[(2-Amino-6-methyl-4-pyrimidinyl)amino]benzoic acid. PubChem. Retrieved from [Link]

  • U.S. Occupational Safety and Health Administration. (n.d.). OSHA Factsheet: Laboratory Safety OSHA Lab Standard. Retrieved from [Link]

  • U.S. Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • New Jersey Department of Health. (2009, May). Benzoic Acid - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Lab Manager. (2020, April 1). The OSHA Laboratory Standard. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 4-Aminobenzoic acid (FDB001037). Retrieved from [Link]

  • Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid. Retrieved from [Link]

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Handling

Comprehensive Handling Guide: Personal Protective Equipment for 4-(2-Aminopyrimidin-4-yl)benzoic acid

This guide provides essential safety protocols and logistical information for the handling and disposal of 4-(2-Aminopyrimidin-4-yl)benzoic acid. As a compound with limited specific toxicological data, our approach is gr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of 4-(2-Aminopyrimidin-4-yl)benzoic acid. As a compound with limited specific toxicological data, our approach is grounded in a conservative assessment based on its structural components—an aminopyrimidine moiety and a benzoic acid derivative. This ensures the highest level of safety for all researchers, scientists, and drug development professionals.

A Proactive Approach to Hazard Assessment

The core principle of laboratory safety is to anticipate risks. For 4-(2-Aminopyrimidin-4-yl)benzoic acid, we must infer potential hazards from its chemical structure and data from analogous compounds.

  • Aminopyrimidine Moiety: The aminopyridine class of chemicals, structurally related to aminopyrimidines, is known for acute toxicity and can be readily absorbed through the skin.[1] These compounds can have neurological effects, including seizures.[1]

  • Benzoic Acid Moiety: Benzoic acid itself is known to cause serious eye damage, and as a dust, it can lead to organ damage (specifically the lungs) through prolonged or repeated inhalation.[2][3]

  • Analogous Compounds: Safety data for structurally similar molecules indicate hazards including skin irritation, serious eye irritation, and potential respiratory irritation.[4][5][6] More concerning, some related complex aminopyrimidines are listed as toxic if swallowed, suspected of causing cancer, and potentially damaging to fertility or an unborn child.[7]

Based on this analysis, we will treat 4-(2-Aminopyrimidin-4-yl)benzoic acid as a hazardous compound with multiple potential routes of exposure.

Table 1: Summary of Potential Hazards

Hazard Type Potential Effect Rationale / Supporting Evidence
Acute Toxicity (Oral) Harmful or toxic if swallowed. Inferred from related aminopyrimidine compounds.[6][7]
Skin Contact Causes skin irritation; potential for systemic absorption. Common hazard for benzoic acid derivatives and aminopyrimidines.[1][5][6]
Eye Contact Causes serious eye irritation or damage. A known hazard for benzoic acid and its derivatives.[2][5][6]
Inhalation May cause respiratory tract irritation; potential for lung damage with repeated exposure. The compound is a solid powder, posing a dust inhalation risk.[2][4]

| Chronic Toxicity | Suspected of causing cancer; may damage fertility. | Hazard identified for a closely related, complex aminopyrimidine.[7] |

The Core PPE Ensemble: Your Primary Barrier

Personal Protective Equipment (PPE) is the last line of defense after engineering controls.[8] For this compound, a comprehensive PPE strategy is mandatory.

Eye and Face Protection

Due to the fine, powdered nature of the compound, chemical splash goggles are required. Standard safety glasses do not provide an adequate seal against airborne particulates.[2][9] When handling larger quantities (>10g) or if there is a significant risk of splashing during dissolution, a full-face shield should be worn in addition to goggles.[10]

Skin and Body Protection
  • Laboratory Coat: A clean, buttoned lab coat, preferably with elastic cuffs, must be worn to protect clothing and skin.[11]

  • Gloves: Nitrile gloves are the standard for incidental contact.[11] However, due to the potential for skin absorption, double-gloving (wearing two pairs of nitrile gloves) is strongly recommended. This provides an additional barrier and allows for the safe removal of the outer glove if contamination is suspected. For tasks with prolonged contact or during spill cleanup, heavier-duty gloves should be considered. Always inspect gloves for tears before use and use proper removal techniques to avoid skin contact.[4]

Table 2: Glove Selection Guide

Glove Material Recommended Use Advantages Limitations
Nitrile Standard Use (incidental contact, double-gloved). Good general protection against solvents, oils, and bases. Easy to spot punctures.[10] Poor against some strong acids and specific organic solvents. Not for extended contact.[10]
Neoprene Handling large quantities, spill cleanup. Excellent resistance to acids, bases, alcohols, and peroxides.[12][13] Not recommended for halogenated or aromatic hydrocarbons.[10]

| Butyl | High-hazard operations, handling corrosive solutions. | Superior resistance to highly corrosive acids, ketones, and esters.[12][13] | Performs poorly with aliphatic and aromatic hydrocarbons. Can be more expensive.[12] |

  • Personal Apparel: Full-length pants and closed-toe shoes are mandatory in the laboratory at all times.[14] Long hair must be confined.[14]

Engineering Controls & Respiratory Protection

The primary objective is to prevent the compound from becoming airborne or contaminating surfaces.

  • Primary Engineering Controls: All weighing and handling of solid 4-(2-Aminopyrimidin-4-yl)benzoic acid must be performed inside a certified chemical fume hood or a powder containment balance enclosure .[3][9] This is the most critical step in minimizing inhalation exposure.

  • Respiratory Protection: Respiratory protection should not be necessary under normal handling conditions where engineering controls are properly used. However, a respirator is required in emergency situations, such as a large spill or a failure of the primary engineering control. A NIOSH-approved respirator with P95 or P100 particulate filters is appropriate for this compound in its solid form.[4]

Procedural Guidance for Safe Handling

A systematic workflow minimizes the risk of exposure. The following diagram and steps outline the standard operating procedure.

G cluster_prep Preparation cluster_ops Operation cluster_post Post-Operation prep1 Verify Engineering Control (Fume Hood Certified) prep2 Gather & Inspect All PPE (Goggles, Lab Coat, Gloves) prep1->prep2 ops1 Don PPE (Coat → Goggles → Gloves) prep2->ops1 ops2 Handle Compound in Hood (Minimize Dust Generation) ops1->ops2 ops3 Securely Close Container After Use ops2->ops3 post1 Decontaminate Work Surface (e.g., 70% Ethanol) ops3->post1 post2 Doff PPE (Contaminated Gloves First) Near Exit of Lab post1->post2 post3 Dispose of Contaminated PPE as Hazardous Waste post2->post3 post4 Wash Hands Thoroughly with Soap and Water post3->post4

Caption: Standard workflow for handling 4-(2-Aminopyrimidin-4-yl)benzoic acid.

Step-by-Step Protocol:

  • Pre-Operation Check: Verify that the chemical fume hood is on and functioning correctly. Gather and inspect all necessary PPE.

  • Donning PPE: Put on your lab coat and fasten it completely. Next, put on your chemical splash goggles. Finally, don the first pair of nitrile gloves, followed by the second (outer) pair.

  • Handling: Perform all manipulations deep within the fume hood. When weighing, use smooth motions to avoid creating dust clouds. Use a spatula to transfer the solid; do not pour it.

  • Post-Handling: Securely cap the source container. Wipe down the work surface, the spatula, and any other equipment with an appropriate solvent to decontaminate them.

  • Doffing PPE: Before leaving the immediate work area, remove the outer pair of contaminated gloves and dispose of them in a designated hazardous waste container. Remove the inner gloves, followed by your goggles and lab coat, just before exiting the lab.

  • Hygiene: Immediately wash your hands thoroughly with soap and water.[4]

Emergency Protocols: Spill and Exposure Management

Preparedness is key to managing accidents effectively.

G spill Spill Occurs! alert Alert Others & Evacuate Area spill->alert ppe Don Emergency PPE (Double Gloves, Goggles, Respirator if needed) alert->ppe contain Contain Spill (Cover with plastic sheet to prevent dust spread) ppe->contain cleanup Clean Up (GENTLY sweep solid into waste container) contain->cleanup package Seal & Label Hazardous Waste cleanup->package decon Decontaminate Area & Report Incident package->decon

Caption: Emergency response workflow for a solid chemical spill.

Spill Response
  • Alert & Evacuate: Immediately alert personnel in the vicinity and evacuate the area if the spill is large.

  • Assess: From a safe distance, assess the extent of the spill. Do not proceed with cleanup unless you are trained and have the correct PPE.

  • Protect: Don the appropriate PPE, including double gloves, goggles, a lab coat, and, if necessary, a P95/P100 respirator.[4]

  • Clean Up: Do not use a dry brush or towel, as this will generate dust. Gently sweep up the solid material and place it into a suitable, sealed container for disposal.[4][9] Avoid any actions that create dust.[15]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Label the container as hazardous waste and arrange for its disposal according to institutional guidelines.

Exposure Response
  • Skin Contact: Promptly flush the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[4]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][4]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[4]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Decontamination and Waste Disposal

Proper disposal is a critical component of the safety lifecycle.

  • PPE Disposal: All disposable PPE that has come into contact with the compound, including gloves, bench paper, and wipes, must be considered hazardous waste. Place these items in a sealed, clearly labeled waste bag or container.[4]

  • Chemical Waste: Unused or waste 4-(2-Aminopyrimidin-4-yl)benzoic acid must be disposed of as hazardous chemical waste.[16] Offer surplus and non-recyclable solutions to a licensed disposal company.[4] Do not dispose of this material down the drain or in regular trash.[4] Follow all local, state, and federal regulations for hazardous waste disposal.

References

  • Capot Chemical. (2014). MSDS of 4-(2-(2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo(2,3-d)pyrimidin-5-yl)ethyl)benzoic acid.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Aminopyrimidine, 99%. Retrieved from [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Benzoic acid. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Aminopyrimidine.
  • European Commission. (2010). SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 4-Aminobenzoic acid (PABA).
  • Unknown. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • U.S. Environmental Protection Agency (EPA). (n.d.). Aminopyridines.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 4-(1H-Imidazol-1-yl)benzoic acid.
  • University of Arizona. (2015). Personal Protective Equipment Selection Guide.
  • Zeller, W. J., et al. (1988). Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors. PubMed. Retrieved from [Link]

  • Fisher Scientific. (2025). 4 - SAFETY DATA SHEET.
  • Environmental Health and Safety - The University of Texas at Dallas. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • Santa Cruz Biotechnology. (2017). SAFETY DATA SHEET - 2-Amino-4-(methylsulfonyl)benzoic acid.
  • The University of Alabama in Huntsville. (n.d.). UAH Laboratory Personal Protective Equipment. Retrieved from [Link]

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4-Aminopyrimidine-5-carbonitrile.
  • ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]

  • Solus Group. (2024). Chemical Resistant Gloves: A Guide for Industrial Employers. Retrieved from [Link]

  • CymitQuimica. (2023). 4-(4,6-Dimethoxypyrimidin-2-yl)benzoic acid - Safety Data Sheet.
  • TCI America. (n.d.). 4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic Acid - Product Information.
  • Schafer, E.W., Jr., et al. (1973). A summary of the acute toxicity of 4-aminopyridine to birds and mammals. Toxicology and Applied Pharmacology.

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